4-(3-Formylphenyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJMZKYZSGGGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374728 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283147-95-5 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 283147-95-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 4-(3-Formylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Formylphenyl)phenol, also known as 3-(4-hydroxyphenyl)benzaldehyde, is a biaryl organic compound featuring both a phenol and a benzaldehyde functional group. This unique combination of a hydrogen-bond-donating hydroxyl group and a reactive formyl group on a rigid biphenyl scaffold makes it a molecule of interest for applications in medicinal chemistry, materials science, and organic synthesis. Its structure suggests potential for diverse chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, outlines a representative synthetic protocol, and explores its potential biological significance by drawing parallels with structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide combines reported data with predicted values and established principles for phenolic compounds to offer a foundational resource for researchers.
Core Physicochemical Properties
The physicochemical properties of this compound are integral to its handling, reactivity, and formulation. The presence of the polar hydroxyl and formyl groups, combined with the nonpolar biphenyl backbone, results in a molecule with moderate polarity. The following table summarizes key quantitative data, including both reported and predicted values.
| Property | Value | Data Type | Reference(s) |
| IUPAC Name | This compound | - | - |
| Synonyms | 3-(4-Hydroxyphenyl)benzaldehyde | - | - |
| CAS Number | 283147-95-5 | - | - |
| Molecular Formula | C₁₃H₁₀O₂ | - | - |
| Molecular Weight | 198.22 g/mol | - | - |
| Melting Point | 130-133 °C | Experimental | [1] |
| Boiling Point | 378.8 ± 25.0 °C | Predicted | [1] |
| Density | 1.202 ± 0.06 g/cm³ | Predicted | - |
| pKa | 9.63 ± 0.26 | Predicted | [1] |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). | Qualitative | General principle |
Synthesis and Purification: Experimental Protocols
The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids, making it ideal for constructing the biphenyl core of the target molecule.[2][3] Below is a representative, detailed protocol based on established methodologies for similar transformations.
Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of (4-hydroxyphenyl)boronic acid with 3-bromobenzaldehyde.
Materials:
-
3-Bromobenzaldehyde
-
(4-Hydroxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq.), (4-hydroxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a minimal amount of 1,4-dioxane under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Initiation: Add the catalyst solution to the main reaction flask, followed by a 4:1 mixture of degassed 1,4-dioxane and water.
-
Heating: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product obtained from the synthesis can be purified by column chromatography followed by recrystallization.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Column Chromatography: Pack a chromatography column with silica gel in a hexane/ethyl acetate slurry. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity). Collect fractions and monitor by TLC to isolate the desired product.
-
Recrystallization: Combine the pure fractions and remove the solvent. Dissolve the resulting solid in a minimal amount of a hot solvent system (e.g., ethanol/water or toluene). Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry under vacuum.
Spectroscopic and Structural Characterization
While specific, experimentally-derived spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on the known absorptions of its constituent functional groups.
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A distinct singlet for the aldehyde proton (CHO) should appear significantly downfield (approx. 9.8-10.0 ppm). A broad singlet corresponding to the phenolic hydroxyl proton (-OH) is also expected, with its chemical shift being concentration and solvent-dependent (typically 5-8 ppm).
-
¹³C NMR: The carbon NMR spectrum will display multiple signals in the aromatic region (approx. 115-160 ppm). The carbon of the formyl group (C=O) will be significantly deshielded, appearing around 190-195 ppm. The carbon atom attached to the hydroxyl group will also be deshielded (approx. 155-160 ppm).
-
IR Spectroscopy: The infrared spectrum should exhibit a strong, broad absorption band for the O-H stretch of the phenol group (approx. 3200-3500 cm⁻¹). A sharp, strong C=O stretching vibration for the aldehyde will be present around 1680-1700 cm⁻¹. Characteristic C-H stretches for the aromatic rings will appear just above 3000 cm⁻¹, and C=C ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (198.22 g/mol ). Common fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragmentations of the biphenyl core.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited in the current literature. However, its structural motifs—a phenol and a benzaldehyde—are present in numerous biologically active molecules, allowing for informed hypotheses about its potential roles in drug discovery and development.[4][5]
Phenolic compounds are well-known for their antioxidant properties, which stem from the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals.[6] Furthermore, various substituted phenols and benzaldehydes exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4]
For instance, other isomers like 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to possess antioxidant and neuroprotective properties.[1] These compounds can modulate cellular signaling pathways, such as the Sonic hedgehog (Shh) pathway, which is crucial in development and disease.[1] Phenolic compounds have also been implicated in the modulation of other critical signaling cascades, including the Transforming Growth Factor-β (TGF-β) pathway and mitogen-activated protein kinase (MAPK) pathways like ERK and p38.[7][8] These pathways are central to processes like cell proliferation, differentiation, apoptosis, and angiogenesis, all of which are key targets in drug development, particularly in oncology.
Given these precedents, this compound represents a scaffold that could potentially interact with similar biological targets. The aldehyde group provides a reactive handle for forming covalent or non-covalent interactions with protein residues, while the phenol group can participate in crucial hydrogen bonding within enzyme active sites or receptor binding pockets.
Conclusion
This compound is a structurally intriguing molecule with potential for further investigation in various scientific domains. While comprehensive experimental data for this specific compound is sparse, this guide consolidates available information and provides a strong theoretical and practical foundation for researchers. The outlined synthetic protocol offers a reliable starting point for its preparation, and the analysis of its structural components suggests promising avenues for exploring its biological activity. Future research should focus on obtaining detailed experimental data for its spectroscopic and physicochemical properties, as well as screening for biological activities to validate the hypotheses presented herein. This will be crucial for unlocking its full potential in drug development and other advanced applications.
References
- 1. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of natural phenolic compounds in complex at an allosteric site of SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenol exposure promotes tumor-related signaling and blood vessel formation through the extracellular signal-regulated kinase/p38/hypoxia-inducible factor-1α pathway in cellular and zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 4-nonylphenol and bisphenol A on stimulation of cell growth via disruption of the transforming growth factor-β signaling pathway in ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(3-Formylphenyl)phenol (CAS: 283147-95-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Formylphenyl)phenol, also known as 4'-hydroxy-[1,1'-biphenyl]-3-carboxaldehyde, is a biphenyl derivative characterized by a formyl group and a hydroxyl group attached to its two phenyl rings. Biphenyl scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The functional groups of this compound make it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential biological significance, with a focus on experimental details and data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 283147-95-5 | [1] |
| Molecular Formula | C₁₃H₁₀O₂ | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents | |
| SMILES | O=Cc1cccc(c1)c2ccc(O)cc2 | [2] |
| InChI | InChI=1S/C13H10O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-9,15H | [2] |
Synthesis
The primary synthetic route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds.[3]
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for the synthesis of this compound based on standard Suzuki-Miyaura coupling procedures.[3][4]
Materials:
-
3-Formylphenylboronic acid
-
4-Iodophenol (or 4-bromophenol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous sodium carbonate or potassium carbonate)
-
Solvent system (e.g., toluene and water)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 3-formylphenylboronic acid (1.0-1.5 equivalents) and 4-iodophenol (1.0 equivalent).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
Add the base (typically 2-3 equivalents of an aqueous solution).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Characterization
The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted Mass Spectrometry Data
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 199.07536 |
| [M+Na]⁺ | 221.05730 |
| [M-H]⁻ | 197.06080 |
| [M]⁺ | 198.06753 |
Workflow for Characterization
Caption: Workflow for the structural characterization of this compound.
Potential Biological Activity
While no specific biological studies have been published for this compound, the biphenyl scaffold is a common feature in many biologically active molecules. Biphenyl derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[5] The presence of the formyl and hydroxyl groups on this compound provides reactive handles for further chemical modification, making it a valuable starting material for the synthesis of novel drug candidates.
Potential Signaling Pathway Interactions
Given the diverse activities of biphenyl derivatives, it is plausible that compounds derived from this compound could interact with various signaling pathways. For instance, some biphenyl compounds have been shown to inhibit enzymes such as cyclooxygenases (COX) in the inflammatory pathway or act as antagonists for certain receptors. The specific biological targets would depend on the three-dimensional structure and electronic properties of the final synthesized molecules.
Caption: Hypothetical signaling pathway interactions for derivatives of this compound.
Conclusion
This compound is a synthetically accessible biphenyl derivative with potential applications in drug discovery and materials science. Its synthesis is readily achieved through well-established Suzuki-Miyaura coupling protocols. While specific biological data for this compound is currently lacking, its structural features suggest that it is a promising scaffold for the development of novel bioactive molecules. Further research is warranted to explore the full potential of this compound and its derivatives in various scientific and therapeutic areas.
References
Physical and chemical properties of 4-(3-Formylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-(3-Formylphenyl)phenol (CAS No. 283147-95-5). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents theoretical and extrapolated data based on the well-established chemistry of phenols and biphenyls. This guide includes a summary of its physicochemical properties, a detailed plausible synthesis protocol via Suzuki coupling, expected spectral characteristics for identification, and a discussion of its potential biological significance in the context of related phenolic compounds.
Physical and Chemical Properties
This compound, also known as 3' -formyl-[1,1'-biphenyl]-4-ol, is a bifunctional organic compound containing both a phenol and a benzaldehyde moiety.[1] Its structure suggests a potential for hydrogen bonding and moderate polarity. While specific experimentally determined physical properties such as melting and boiling points are not readily available, estimations can be made based on structurally similar compounds like 4-phenylphenol. A Safety Data Sheet (SDS) indicates that the compound is considered harmful if swallowed and causes skin and eye irritation, with the chemical, physical, and toxicological properties not yet fully investigated.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | This compound | --- |
| Synonyms | 3'-formyl-[1,1'-biphenyl]-4-ol, 3-(4-hydroxyphenyl)benzaldehyde | [1] |
| CAS Number | 283147-95-5 | [1] |
| Molecular Formula | C₁₃H₁₀O₂ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | Based on analogous compounds. |
| Melting Point | Not available. | --- |
| Boiling Point | Not available. | --- |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetone, and DMSO. Limited solubility in water. | Based on the properties of phenols and biphenyls. |
| pKa | Not available. | Expected to be weakly acidic due to the phenolic hydroxyl group. |
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. In this case, the coupling would occur between 3-formylphenylboronic acid and a protected 4-halophenol (e.g., 4-bromoanisole), followed by deprotection of the hydroxyl group.
Proposed Synthesis Workflow
Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.
Detailed Experimental Protocol: Suzuki Coupling
-
Reaction Setup: To a round-bottom flask, add 3-formylphenylboronic acid (1.0 eq.), 4-bromoanisole (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 2:1:1 mixture of toluene, ethanol, and water.
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification of Intermediate: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the intermediate, 4-methoxy-3'-formylbiphenyl.
-
Deprotection: Dissolve the purified intermediate in a dry solvent like dichloromethane (DCM) under an inert atmosphere and cool to 0°C. Add a demethylating agent such as boron tribromide (BBr₃) dropwise.
-
Final Workup and Purification: After the reaction is complete, quench the reaction with methanol and then water. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the final product, this compound, by column chromatography or recrystallization.
Spectroscopic Characterization
The identity and purity of this compound would be confirmed using standard spectroscopic techniques. The expected spectral data are summarized below.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - A singlet for the aldehyde proton (~9.9-10.1 ppm).- A singlet for the phenolic hydroxyl proton (variable, ~5-10 ppm, depending on solvent and concentration).- Aromatic protons in the range of ~6.8-8.0 ppm, showing characteristic splitting patterns for the 1,4-disubstituted and 1,3-disubstituted phenyl rings. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (~190-195 ppm).- Signals for the aromatic carbons (~115-160 ppm), including the carbon bearing the hydroxyl group (~155-160 ppm) and the carbon bearing the formyl group. |
| IR Spectroscopy | - A broad absorption band for the phenolic O-H stretch (~3200-3600 cm⁻¹).- A sharp absorption band for the aldehyde C=O stretch (~1690-1715 cm⁻¹).- C-H stretching for aromatic protons (~3000-3100 cm⁻¹).- C=C stretching for the aromatic rings (~1450-1600 cm⁻¹).- C-O stretching for the phenol (~1200-1260 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 198.22 g/mol .- Characteristic fragmentation patterns, including the loss of the formyl group (CHO). |
Potential Biological Significance and Signaling Pathways
While no specific biological studies on this compound have been identified, the structural motifs of phenol and biphenyl are present in many biologically active molecules. Phenolic compounds are well-known for their antioxidant, anti-inflammatory, and anticancer activities.[3][4] The biphenyl scaffold is also a common feature in various pharmaceutical agents.
Given its structure, this compound could potentially interact with various biological targets. For instance, phenolic compounds are known to modulate signaling pathways involved in cellular stress responses and inflammation. One such pathway is the Phenylpropanoid Pathway, which is involved in the biosynthesis of a wide variety of phenolic compounds in plants that have roles in defense against pathogens and other stresses. In human cells, phenolic compounds have been shown to influence pathways like the TGF-β signaling pathway.
Caption: Hypothetical modulation of the TGF-β signaling pathway by this compound.
Further research is required to determine the specific biological activities and mechanisms of action of this compound. Its bifunctional nature makes it an interesting candidate for studies in medicinal chemistry and drug discovery, potentially as a building block for more complex molecules or as a standalone therapeutic agent.
Conclusion
This compound is a readily synthesizable organic compound with potential for further investigation in materials science and medicinal chemistry. This guide provides a foundational understanding of its properties and a framework for its synthesis and characterization. The lack of extensive experimental data in the current literature highlights an opportunity for new research to fully elucidate the physical, chemical, and biological characteristics of this compound.
References
- 1. 4'-Hydroxybiphenyl-3-carbaldehyde | CAS: 283147-95-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 123-08-0|4-Hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
4-(3-Formylphenyl)phenol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 4-(3-Formylphenyl)phenol, a biphenyl compound characterized by the presence of a hydroxyl group and a formyl group. This document outlines its molecular formula, weight, and provides generalized experimental protocols relevant to its synthesis and analysis, tailored for a scientific audience.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₁₃H₁₀O₂ |
| Molecular Weight | 198.22 g/mol |
| Monoisotopic Mass | 198.06808 Da |
| IUPAC Name | 3-(4-hydroxyphenyl)benzaldehyde |
| SMILES | C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C=O |
| InChI Key | OFJMZKYZSGGGPW-UHFFFAOYSA-N |
Experimental Protocols
General Synthesis: Formylation of Phenols
The introduction of a formyl group onto a phenol, such as in the synthesis of this compound, can be achieved through several established organic chemistry reactions. The choice of method may depend on the desired regioselectivity and the presence of other functional groups.
-
Duff Reaction : This method involves the formylation of phenols using hexamethylenetetramine in an acidic medium, such as glacial acetic acid or trifluoroacetic acid. The reaction typically requires heating.
-
Ortho-Formylation : A common method for achieving ortho-formylation of phenols utilizes magnesium chloride, triethylamine, and paraformaldehyde. This approach often provides good yields for the introduction of a formyl group at a position ortho to the hydroxyl group.
General Analytical Methods
The characterization and quantification of this compound can be performed using standard analytical techniques for phenolic compounds.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a suitable method for the analysis of substituted phenols. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is a common starting point. Detection can be achieved using a UV detector, monitoring at a wavelength appropriate for the chromophore of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : For GC analysis, derivatization of the phenolic hydroxyl group is often necessary to increase volatility and improve chromatographic performance. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl ether. The resulting derivative can be analyzed by GC-MS, providing both retention time and mass spectral data for identification and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product, confirming the presence and connectivity of the formyl and hydroxyl groups, as well as the substitution pattern on the phenyl rings.
Logical Relationships of this compound
The following diagram illustrates the relationship between the chemical's nomenclature, its structural representation, and its fundamental molecular properties.
Caption: Logical flow from chemical name to structure and properties.
Spectroscopic Profile of 4-(3-Formylphenyl)phenol: A Technical Guide
Disclaimer: This technical guide provides a detailed overview of the expected spectroscopic data for 4-(3-Formylphenyl)phenol, also known as 3-(4-hydroxyphenyl)benzaldehyde. Due to the limited availability of complete, experimentally verified spectroscopic data for this specific compound in publicly accessible databases and literature as of the time of this writing, the data presented herein is a combination of predicted values and analysis based on analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development to aid in the characterization of this compound and related structures.
Introduction
This compound is a biphenyl derivative containing both a hydroxyl and a formyl functional group. These functionalities impart the molecule with interesting chemical properties, making it a potential building block in organic synthesis, materials science, and medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized experimental protocols for their acquisition.
Predicted Mass Spectrometry Data
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₀O₂), the predicted monoisotopic mass is 198.0681 g/mol . The following table summarizes the predicted m/z values for various adducts that may be observed in electrospray ionization mass spectrometry (ESI-MS).
| Adduct | Predicted m/z |
| [M+H]⁺ | 199.0754 |
| [M+Na]⁺ | 221.0573 |
| [M+K]⁺ | 237.0312 |
| [M-H]⁻ | 197.0608 |
| [M+HCOO]⁻ | 243.0663 |
Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the biphenyl system. The following table presents the expected chemical shifts, multiplicities, and coupling constants.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - |
| Phenol (-OH) | 5.0 - 6.0 (or broader) | Singlet (s), broad | - |
| Aromatic (H2') | ~7.9 | Singlet (s) | - |
| Aromatic (H4') | ~7.7 | Doublet (d) | ~7-8 |
| Aromatic (H6') | ~7.8 | Doublet (d) | ~7-8 |
| Aromatic (H5') | ~7.5 | Triplet (t) | ~7-8 |
| Aromatic (H2, H6) | ~7.5 | Doublet (d) | ~8-9 |
| Aromatic (H3, H5) | ~6.9 | Doublet (d) | ~8-9 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to appear significantly downfield.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aldehyde (-CHO) | 190 - 193 |
| C1' | 140 - 143 |
| C3' | 136 - 138 |
| C4' | 135 - 137 |
| C1 | 155 - 158 |
| C4 | 130 - 133 |
| C2', C5', C6' | 128 - 132 |
| C2, C6 | 128 - 130 |
| C3, C5 | 115 - 117 |
Expected Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (aldehyde) | 1690 - 1715 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (phenol) | 1180 - 1260 | Strong |
| C-H bend (aromatic) | 690 - 900 | Strong |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Synthesis (Illustrative Example: Suzuki Coupling)
A plausible synthetic route to this compound is the Suzuki coupling reaction between 3-bromobenzaldehyde and 4-hydroxyphenylboronic acid.
-
Reaction Setup: To an oven-dried flask, add 3-bromobenzaldehyde (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and ethanol.
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For ESI-MS, the analysis can be performed in both positive and negative ion modes to observe different adducts.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragmentation patterns.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.
An In-depth Technical Guide to the Solubility Profile of 4-(3-Formylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for 4-(3-Formylphenyl)phenol is limited. This guide provides a comprehensive overview based on the general principles of solubility for substituted phenolic compounds and established experimental methodologies for its determination. The information herein is intended to serve as a foundational resource for laboratory investigation.
Introduction
This compound is a bifunctional organic compound featuring both a phenolic hydroxyl group and an aldehydic formyl group. This unique structure imparts a moderate polarity to the molecule, suggesting a nuanced solubility profile across various solvents. Understanding its solubility is critical for a range of applications, including synthesis, purification, formulation, and biological screening in drug discovery and materials science. This technical guide outlines the predicted solubility of this compound in a range of common solvents and provides detailed experimental protocols for its quantitative determination.
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like." The presence of the polar hydroxyl and formyl groups in this compound allows for hydrogen bonding, suggesting solubility in polar solvents. Conversely, the two phenyl rings contribute to its nonpolar character, indicating potential solubility in less polar organic solvents. Based on these structural features, the following table summarizes the predicted solubility of this compound in various common solvents.
Table 1: Predicted Qualitative Solubility of this compound in Different Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The large nonpolar biphenyl structure is expected to dominate over the polar hydroxyl and formyl groups, limiting aqueous solubility. |
| Methanol | High | The small, polar nature of methanol and its ability to act as both a hydrogen bond donor and acceptor should facilitate the dissolution of the compound. | |
| Ethanol | High | Similar to methanol, ethanol is a polar protic solvent capable of forming strong hydrogen bonds with the solute. | |
| Polar Aprotic | Acetone | High | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the phenolic proton, and its overall polarity is suitable for solvating the molecule. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity. | |
| Acetonitrile | Medium | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone or DMSO, which may result in slightly lower solubility. | |
| Nonpolar | Toluene | Low to Medium | The aromatic nature of toluene may provide some favorable pi-pi stacking interactions with the phenyl rings of the solute, but the polarity mismatch with the hydroxyl and formyl groups will limit solubility. |
| Hexane | Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of this compound. | |
| Dichloromethane (DCM) | Medium | DCM has a moderate polarity and can act as a weak hydrogen bond acceptor, which may allow for reasonable dissolution of the compound. | |
| Diethyl Ether | Medium | The ether oxygen can act as a hydrogen bond acceptor, and its overall low polarity can accommodate the nonpolar parts of the molecule. |
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data, standardized experimental methods must be employed. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Equilibrium Shake-Flask Solubility Method
This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[1][2] The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.[2][3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.[1] It is important to discard the initial portion of the filtrate to prevent errors due to adsorption of the compound onto the filter membrane.[2]
-
Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or other appropriate analytical technique.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for shake-flask solubility determination.
Conclusion
References
The Genesis of a Core Moiety: A Technical Guide to the Discovery and History of Formyl-Functionalized Biphenyls
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and evolving synthetic strategies of formyl-functionalized biphenyls. These compounds, characterized by a biphenyl backbone bearing one or more aldehyde groups, have emerged from relative obscurity to become indispensable building blocks in modern medicinal chemistry and materials science. This document provides a comprehensive overview of their historical synthesis, key developmental milestones, and their contemporary applications, supported by detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways.
Discovery and Early History: The Quest for a Formyl Group on Biphenyl
The story of formyl-functionalized biphenyls is intrinsically linked to the broader history of aromatic chemistry and the development of formylation reactions. While the biphenyl structure itself has been known since the 19th century, the direct introduction of a reactive formyl group onto this relatively inert hydrocarbon presented a significant synthetic challenge.
Early efforts to functionalize biphenyl were part of the broader exploration of electrophilic aromatic substitution reactions. While a definitive "first" synthesis of a simple formyl-functionalized biphenyl, such as biphenyl-4-carboxaldehyde, is not definitively documented in a single seminal publication, its discovery can be traced through the development of key named reactions in organic chemistry.
The Gattermann and Gattermann-Koch Reactions: The Gattermann reaction, developed by Ludwig Gattermann in the late 19th and early 20th centuries, provided a means to formylate aromatic compounds using hydrogen cyanide and a Lewis acid catalyst. A variation, the Gattermann-Koch reaction, utilized carbon monoxide and hydrochloric acid. While these methods were groundbreaking for aromatic aldehydes in general, their application to biphenyl was likely explored in the early 20th century as chemists sought to expand the scope of these reactions.
The Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, offered a milder alternative for formylating electron-rich aromatic substrates using a substituted formamide and phosphorus oxychloride.[1] This reaction would have been a candidate for the formylation of activated biphenyl derivatives.
Friedel-Crafts Acylation as a Precursor: Early syntheses of biphenyl aldehydes also likely involved indirect routes, such as the Friedel-Crafts acylation of biphenyl with acetyl chloride, followed by oxidation of the resulting methyl ketone to the carboxylic acid and subsequent reduction to the aldehyde. This multi-step approach, though less direct, would have been a feasible pathway given the established nature of the Friedel-Crafts reaction.
The initial applications of these early formyl-functionalized biphenyls were likely as intermediates in the synthesis of dyes and other fine chemicals, where the reactive aldehyde group could be readily transformed into other functional groups.
Evolution of Synthetic Methodologies
The synthesis of formyl-functionalized biphenyls has evolved significantly from the classical, often harsh, methods of the early 20th century to the highly efficient and selective cross-coupling reactions of today.
Historical Synthetic Approaches
The following table summarizes the key historical methods that were likely employed for the synthesis of formyl-functionalized biphenyls.
| Reaction Name | Reagents | General Reaction Conditions | Typical Yields (General Aromatic) | Notes |
| Gattermann Reaction | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Anhydrous conditions, often at elevated temperatures. | Moderate to Good | Limited by the toxicity of HCN. |
| Gattermann-Koch Reaction | CO, HCl, Lewis Acid (e.g., AlCl₃), CuCl | High pressure of CO, anhydrous conditions. | Good | Primarily for non-activated or weakly activated arenes. |
| Vilsmeier-Haack Reaction | DMF (or other formamide), POCl₃ | Mild conditions, typically 0°C to room temperature. | Good to Excellent | Effective for electron-rich arenes. |
| Friedel-Crafts Acylation | Acyl halide, Lewis Acid (e.g., AlCl₃) | Anhydrous conditions. | Good to Excellent | An indirect route requiring subsequent functional group manipulation. |
Modern Synthetic Methods: The Era of Cross-Coupling
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including formyl-functionalized biphenyls. The Suzuki-Miyaura coupling, in particular, has become the method of choice for its high efficiency, functional group tolerance, and milder reaction conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of a formyl-functionalized biphenyl, this can be achieved by coupling a formyl-substituted aryl halide with phenylboronic acid, or a formyl-substituted aryl boronic acid with a phenyl halide.
The following diagram illustrates a general workflow for the synthesis of biphenyl-4-carboxaldehyde via a Suzuki-Miyaura coupling reaction.
Key Applications in Drug Development and Materials Science
Formyl-functionalized biphenyls are crucial intermediates in the synthesis of a wide range of commercially important molecules, from life-saving pharmaceuticals to advanced materials.
Pharmaceutical Applications
The biphenyl moiety is a privileged scaffold in medicinal chemistry, and the formyl group serves as a versatile handle for introducing further complexity and functionality.
Telmisartan: This angiotensin II receptor blocker, used to treat high blood pressure, features a complex biphenyl-benzimidazole structure. The synthesis of Telmisartan often involves a key intermediate, a formyl-functionalized biphenyl, which is elaborated to form the final drug molecule. The signaling pathway of angiotensin II and the inhibitory action of Telmisartan are depicted below.
Fenbufen: A non-steroidal anti-inflammatory drug (NSAID), Fenbufen is synthesized from a biphenyl precursor. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The synthesis of Fenbufen often starts with the Friedel-Crafts acylation of biphenyl with succinic anhydride, highlighting the importance of functionalizing the biphenyl core. The signaling pathway of arachidonic acid and the inhibitory action of Fenbufen's active metabolite are shown below.
Materials Science Applications
The rigid and planar structure of the biphenyl unit, combined with the reactive nature of the formyl group, makes these compounds valuable in materials science. They are used as precursors for:
-
Liquid Crystals: The anisotropic nature of the biphenyl core is a key feature in the design of liquid crystalline materials used in displays.
-
Organic Light-Emitting Diodes (OLEDs): Formyl-functionalized biphenyls can be incorporated into conjugated polymers and small molecules used in the emissive and charge-transporting layers of OLEDs.
-
Polymers: The aldehyde functionality allows for the incorporation of the biphenyl moiety into various polymer backbones through reactions like condensation polymerization, leading to materials with enhanced thermal stability and specific optical properties.
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic transformations involving formyl-functionalized biphenyls.
Vilsmeier-Haack Formylation of 4-(Dimethylamino)biphenyl (Adapted from a general procedure)
This protocol describes a general method for the formylation of an electron-rich biphenyl derivative.
Materials:
-
4-(Dimethylamino)biphenyl
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, cool N,N-dimethylformamide (3 equivalents) in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 4-(dimethylamino)biphenyl (1 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40-60 °C) may be applied to drive the reaction to completion.
-
Once the reaction is complete, cool the mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired formyl-functionalized biphenyl.
Suzuki-Miyaura Coupling for the Synthesis of Biphenyl-4-carboxaldehyde
This protocol outlines a standard procedure for the synthesis of biphenyl-4-carboxaldehyde.
Materials:
-
4-Bromobenzaldehyde
-
Phenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
2M Sodium carbonate solution
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde (1 equivalent), phenylboronic acid (1.1 equivalents), and palladium(0) tetrakis(triphenylphosphine) (0.03 equivalents).
-
Add a 2:1 mixture of toluene and ethanol to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add a 2M aqueous solution of sodium carbonate (2 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash it with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield biphenyl-4-carboxaldehyde as a crystalline solid.
Conclusion
The journey of formyl-functionalized biphenyls from their early, challenging syntheses to their current status as pivotal molecular building blocks is a testament to the advancements in synthetic organic chemistry. Their versatility and importance in both medicinal chemistry and materials science continue to drive the development of new and more efficient synthetic routes. This guide provides a foundational understanding of the history, synthesis, and application of these crucial compounds, serving as a valuable resource for researchers and professionals in the chemical sciences.
References
A Comprehensive Technical Review of 4-(3-Formylphenyl)phenol and its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of 4-(3-Formylphenyl)phenol, also known as 4'-hydroxybiphenyl-3-carbaldehyde, and its structural analogs. While specific biological data for this compound is limited in publicly accessible literature, this review synthesizes information on its chemical properties, plausible synthetic routes, and the biological activities of its close analogs to provide a valuable resource for researchers in drug discovery and development. The biphenyl scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Synthesis of this compound and its Analogs
The primary and most versatile method for the synthesis of this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the synthesis of this compound, this would typically involve the coupling of 3-bromobenzaldehyde with 4-hydroxyphenylboronic acid.
Proposed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura reactions.[1][2][3]
Materials:
-
3-Bromobenzaldehyde
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) to the flask.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a ligand like triphenylphosphine.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Biological Activities of Analogs
Anticancer and Antiproliferative Activity
Hydroxylated biphenyls are a class of compounds that have demonstrated significant antiproliferative effects against various cancer cell lines.[4][5][6] The presence and position of hydroxyl and other functional groups on the biphenyl scaffold play a crucial role in their biological activity.
| Compound/Analog Name | Cancer Cell Line(s) | Activity Type | IC50 Value | Reference(s) |
| Compound 11 (a hydroxylated biphenyl) | Melanoma | Antiproliferative | 1.7 ± 0.5 µM | [4][5] |
| Compound 12 (a hydroxylated biphenyl) | Melanoma | Antiproliferative | 2.0 ± 0.7 µM | [4][5] |
| 4'-Hydroxybiphenyl-4-carboxylic acid derivative (S4) | HCT-116 (Colorectal) | Cytotoxic | Comparable to Erlotinib | [7] |
| Makaluvamine analog (4-chlorobenzyl) | MCF-7 (Breast) | Antiproliferative | 1.8 µM | [8] |
| Makaluvamine analog (4-methylbenzyl) | MCF-7 (Breast) | Antiproliferative | 2.3 µM | [8] |
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | T-47D (Breast) | Antiproliferative | 19.7 µM | [9] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative (4e) | MCF-7 (Breast) | Cytotoxic | 1-10 µM | [10] |
| Quinoline derivative (3g) | HCT116, A549, PC3, MCF-7 | Anticancer | - | [11] |
This table presents data for structural analogs and derivatives of biphenyls to indicate the potential bioactivity of the core scaffold.
Enzyme Inhibition
Phenolic compounds are known to interact with and inhibit various enzymes.[2] This inhibitory activity is often attributed to the ability of the phenol group to form hydrogen bonds and participate in other interactions within the enzyme's active site.
| Phenolic Compound(s) | Target Enzyme(s) | Inhibition Data | Reference(s) |
| Caffeic acid | Aldose Reductase (AR) | IC50 = 3.00 µM | [3] |
| Ellagic acid | Aldose Reductase (AR) | IC50 = 7.00 µM | [3] |
| Ellagic acid | Sorbitol Dehydrogenase (SDH) | IC50 = 13.0 µM | [3] |
| Caffeic acid | Sorbitol Dehydrogenase (SDH) | IC50 = 21.0 µM | [3] |
| Phenol, o-cresol, m-cresol | Phenylalanine Ammonia-Lyase (PAL) | Mixed inhibition, Ki values in mM range | [8] |
| Phenol | β-N-acetyl-D-glucosaminidase | Reversible inhibition, IC50 = 75.0 ± 2.0 mM | [12] |
Potential Signaling Pathways
The biological effects of phenolic and biphenyl compounds are often mediated through their interaction with key cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Based on the literature for related compounds, this compound and its analogs may modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascades.
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[13][14][15][16][17] It is frequently hyperactivated in various cancers, making it a key target for anticancer drug development. Phenolic compounds have been shown to influence this pathway at multiple points.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While direct biological data is scarce, the extensive research on its structural analogs suggests significant potential, particularly in the realm of anticancer drug discovery. The synthetic accessibility of this compound via robust methods like the Suzuki-Miyaura coupling makes it an attractive candidate for further investigation.
Future research should focus on the following areas:
-
Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol for this compound and a library of its derivatives.
-
Biological Screening: A comprehensive in vitro evaluation of these compounds against a panel of cancer cell lines and clinically relevant enzymes to determine their potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanism of action.
-
In Vivo Studies: Preclinical evaluation of the most promising candidates in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This technical guide serves as a foundational resource to stimulate and guide further research into this compound and its analogs, with the ultimate goal of translating their therapeutic potential into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells [mdpi.com]
- 7. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]
- 8. Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides | MDPI [mdpi.com]
- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jove.com [jove.com]
An In-depth Technical Guide to the Health and Safety of 3-(4-hydroxyphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental health and safety data is available for 3-(4-hydroxyphenyl)benzaldehyde. The information presented in this guide is compiled from publicly available data for the compound, structurally related compounds such as biphenyls and benzaldehyde derivatives, and established toxicology testing guidelines. This guide is intended for informational purposes for research and development professionals and does not constitute a comprehensive safety assessment. A thorough risk assessment should be conducted before handling this chemical.
Chemical Identification and Physical Properties
| Identifier | Value | Reference |
| Chemical Name | 3-(4-hydroxyphenyl)benzaldehyde | N/A |
| Synonyms | 4-(3-Formylphenyl)phenol, 4'-Hydroxy-biphenyl-3-carboxaldehyde | N/A |
| CAS Number | 283147-95-5 | N/A |
| Molecular Formula | C₁₃H₁₀O₂ | N/A |
| Molecular Weight | 198.22 g/mol | N/A |
| Melting Point | 130-133 °C | [1] |
| Boiling Point (Predicted) | 378.8 ± 25.0 °C | [1] |
| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.63 ± 0.26 | [1] |
Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 3-(4-hydroxyphenyl)benzaldehyde based on supplier information.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin corrosion/irritation | H315: Causes skin irritation | GHS07 | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 | Warning |
Data sourced from ChemicalBook[1].
Toxicological Data Summary
Acute Toxicity (Read-across data for Benzaldehyde)
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1300 mg/kg bw | [2] |
| LD50 | Rabbit | Dermal | >1250 mg/kg bw | [2] |
Irritation and Sensitization (Read-across data for Biphenyl and Benzaldehyde)
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Non-irritating (Biphenyl) | [3] |
| Eye Irritation | Rabbit | Slightly irritating (Biphenyl) | [3] |
| Skin Sensitization | Human | No sensitization effects at 4% in petrolatum (Benzaldehyde) | [2] |
Genotoxicity (Read-across data for Biphenyl)
| Assay | System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With and without | Negative | [4] |
| Chromosomal Aberration | In vitro | Not specified | Not specified | [4] |
Biphenyl itself shows consistently negative results in bacterial mutation assays.[4] However, its metabolites may be more genotoxic.[4]
Experimental Protocols
The following are summaries of standard OECD guidelines for key toxicological endpoints. These protocols would be appropriate for generating health and safety data for 3-(4-hydroxyphenyl)benzaldehyde.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance.[5]
-
Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of the first step determines the dosage for the subsequent step. The goal is to identify a dose that causes mortality or evident toxicity.[5]
-
Animals: Typically, young adult female rats are used.[1]
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally in a single dose via gavage.
-
A starting dose of 300 mg/kg is often used if no prior information is available.[5]
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[6]
-
Body weight is recorded weekly.[6]
-
A gross necropsy is performed on all animals at the end of the study.[6]
-
-
Classification: The substance is classified into a GHS category based on the number of mortalities at specific dose levels.[1]
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
This in vitro method assesses the skin irritation potential of a chemical.[7]
-
Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model. The endpoint measured is cell viability, typically using the MTT assay. A reduction in viability below a certain threshold indicates irritation.[8][9]
-
Test System: A three-dimensional RhE model composed of human-derived epidermal keratinocytes.[8]
-
Procedure:
-
The test substance is applied to the surface of the RhE tissue.
-
Following a defined exposure period, the substance is removed by rinsing.
-
The tissues are incubated for a post-exposure period.
-
Cell viability is determined by converting MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan, which is then quantified spectrophotometrically.[8]
-
-
Classification: A substance is identified as an irritant if the mean tissue viability is reduced below 50% of the negative control.[9]
Acute Eye Irritation/Corrosion (OECD 405)
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[10]
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control. The degree of eye irritation is scored at specific intervals.[10][11]
-
Animals: Albino rabbits are typically used.[12]
-
Procedure:
-
A single animal is used for an initial test.
-
The substance is instilled into the conjunctival sac of one eye.
-
The eyes are examined and lesions of the cornea, iris, and conjunctiva are scored at 1, 24, 48, and 72 hours after application.[13]
-
If the initial test does not show corrosive or severe irritant effects, a confirmatory test in up to two additional animals is performed.[10]
-
The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[11]
-
-
Classification: The classification is based on the severity and reversibility of the observed ocular lesions.[11]
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This is a widely used in vitro test for identifying gene mutations.
-
Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations. A mutagenic substance will cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[14]
-
Test System: At least five strains of bacteria are recommended, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or S. typhimurium TA102.[14]
-
Procedure:
-
The test is performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[14]
-
The test substance is incubated with the bacterial strains.
-
The mixture is plated on a minimal agar medium.
-
After incubation, the number of revertant colonies is counted.
-
-
Classification: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[15]
-
Principle: Cultured mammalian cells are exposed to the test substance. After a suitable treatment period, the cells are arrested in metaphase and examined for chromosomal abnormalities.[16][17]
-
Test System: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) can be used.[16]
-
Procedure:
-
Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).[15]
-
Cells are harvested after an exposure period equivalent to about 1.5 normal cell cycle lengths.[18]
-
Metaphase cells are prepared and stained.
-
Chromosomes are analyzed microscopically for structural aberrations.[18]
-
-
Classification: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[17]
Potential Signaling Pathways and Experimental Workflows
Potential Cellular Response to Aromatic Aldehydes
Aromatic aldehydes, as reactive electrophiles, can interact with cellular nucleophiles, potentially leading to cellular stress. One of the key defense mechanisms against such stress is the Nrf2-Keap1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Biphenyl (CICADS) [inchem.org]
- 4. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. iivs.org [iivs.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. senzagen.com [senzagen.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 12. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 18. oecd.org [oecd.org]
Predicted reactivity of the formyl and hydroxyl groups
An In-depth Technical Guide to the Predicted Reactivity of Formyl and Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the chemical reactivity of formyl (-CHO) and hydroxyl (-OH) groups, two functional groups of paramount importance in organic chemistry, biochemistry, and medicinal chemistry. Understanding their distinct electronic and structural properties is crucial for predicting reaction outcomes, designing synthetic pathways, and modulating the biological activity of therapeutic agents.
The reactivity of any functional group is fundamentally governed by its electronic nature, bond polarity, and the steric environment.[1] The formyl and hydroxyl groups exhibit significant differences in these aspects.
Hydroxyl Group (-OH): The hydroxyl group consists of an oxygen atom single-bonded to a hydrogen atom.[2] The high electronegativity of oxygen relative to hydrogen and carbon polarizes both the O-H and C-O bonds, making the oxygen electron-rich (nucleophilic) and the hydrogen and adjacent carbon electron-poor (electrophilic).[3] This polarity allows the hydroxyl group to act as both a hydrogen bond donor and acceptor, significantly influencing physical properties like solubility and boiling point.[1][2]
Formyl Group (-CHO): The formyl group is composed of a carbonyl (C=O) bonded to a hydrogen atom.[4] The key feature is the carbon-oxygen double bond. This bond is highly polarized, with the oxygen atom drawing electron density, which imparts a significant partial positive charge (δ+) on the carbonyl carbon.[4] This makes the formyl carbon a prime target for nucleophilic attack. The α-hydrogen (on the carbon adjacent to the formyl group) is weakly acidic due to resonance stabilization of the resulting enolate anion.[5]
Comparative Reactivity Analysis
The distinct structures of the formyl and hydroxyl groups lead to different patterns of reactivity.
Nucleophilic Reactions
-
Formyl Group: The electrophilic carbonyl carbon of the formyl group readily undergoes nucleophilic addition. This is a characteristic reaction for aldehydes.[1][4] Common nucleophiles include organometallic reagents (Grignard, organolithium), enolates (in aldol reactions), and nitrogen and oxygen nucleophiles.[5]
-
Hydroxyl Group: The hydroxyl group itself is nucleophilic due to the lone pairs on the oxygen atom. It can attack electrophiles to form ethers (Williamson Ether Synthesis) or esters.[3] However, the carbon to which the hydroxyl group is attached is less electrophilic than a formyl carbon and typically requires the -OH to be converted into a better leaving group (e.g., by protonation to -OH₂⁺ or conversion to a sulfonate ester) before it can be attacked by a nucleophile in an Sₙ2 reaction.[6]
Oxidation and Reduction
-
Formyl Group: The formyl group is easily oxidized to a carboxylic acid (-COOH) using a variety of oxidizing agents like potassium permanganate or chromium(VI) oxide.[5] This high susceptibility to oxidation is a key chemical property. Conversely, it can be readily reduced to a primary alcohol (-CH₂OH) via catalytic hydrogenation or with reagents like sodium borohydride.[5]
-
Hydroxyl Group: The oxidation of alcohols depends on their classification. Primary alcohols can be oxidized first to aldehydes and then to carboxylic acids, while secondary alcohols are oxidized to ketones.[1][7] Tertiary alcohols are generally resistant to oxidation.[1]
Acidity and Basicity
-
Hydroxyl Group (Alcohols): Alcohols are weak acids. The O-H bond can be deprotonated by a strong base to form an alkoxide ion (RO⁻).[3] They are significantly more acidic than alkanes.[3]
-
Formyl Group (Aldehydes): The formyl hydrogen itself is not acidic. However, the hydrogen on the α-carbon is weakly acidic (pKa ≈ 17), which is much more acidic than a typical alkane hydrogen.[5] This acidity is crucial for reactions involving enolate intermediates, such as the aldol condensation.
Quantitative Reactivity Data
Predicting reactivity often relies on quantitative metrics that describe the energetic and electronic properties of the functional groups.
| Parameter | Functional Group | Typical Value Range | Significance in Reactivity |
| pKa | Hydroxyl (Alcohols) | 16 - 18 | Measures the acidity of the O-H proton. Lower pKa indicates higher acidity. |
| Formyl (α-Hydrogen) | 17 - 20 | Measures the acidity of the C-H proton adjacent to the carbonyl. Crucial for enolate formation.[5] | |
| Bond Polarity | C-O (Hydroxyl) | High | The carbon is electrophilic, but less so than a carbonyl carbon.[6] |
| C=O (Formyl) | Very High | The carbon is highly electrophilic and susceptible to nucleophilic attack.[4] | |
| Oxidation State | Carbon in -CH₂OH | -1 | Can be oxidized. |
| Carbon in -CHO | +1 | Can be easily oxidized to +3 (in -COOH) or reduced to -1 (in -CH₂OH).[5] |
Role in Drug Development and Biological Systems
Both formyl and hydroxyl groups are critical in medicinal chemistry and biology, influencing a molecule's pharmacokinetic and pharmacodynamic properties.
Hydroxyl Groups in Therapeutics: The introduction of a hydroxyl group can profoundly change a molecule's properties.[8] It increases polarity, which can improve water solubility and facilitate excretion.[2] Hydroxyl groups are pivotal for molecular recognition, forming key hydrogen bonds with biological targets like enzymes and receptors.[9] However, their high desolvation penalty can sometimes reduce binding affinity if not perfectly positioned within a binding site.[9]
Formyl Groups in Biology: While less common in stable biological building blocks, the formyl group is crucial in specific biological processes.[5] N-formylated peptides, originating from bacteria or damaged mitochondria, are potent chemoattractants for immune cells.[10][11] They are recognized by Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors that initiate inflammatory and host-defense responses.[10][11] This makes the FPR signaling pathway a significant target in drug discovery for inflammatory diseases.[11][12]
Formyl Peptide Receptor (FPR) Signaling Pathway
The activation of FPRs by N-formyl peptides triggers a well-defined signaling cascade leading to cellular responses like chemotaxis and the production of reactive oxygen species.
Caption: Simplified Formyl Peptide Receptor (FPR) signaling cascade.
Experimental Protocols for Reactivity Assessment
Determining the reactivity of hydroxyl and formyl groups involves a combination of spectroscopic, titrimetric, and computational methods.
Protocol: Spectroscopic Analysis via FTIR
Objective: To qualitatively assess the presence and reaction of hydroxyl and formyl groups.
Methodology:
-
Sample Preparation: Prepare a KBr pellet or a solution of the analyte in a suitable IR-transparent solvent (e.g., CCl₄).
-
Background Spectrum: Record a background spectrum of the KBr pellet or solvent.
-
Sample Spectrum: Record the IR spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis:
-
Hydroxyl Group: Look for a broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretch).
-
Formyl Group: Look for a strong, sharp absorption band in the 1720-1740 cm⁻¹ region (C=O stretch) and two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹ (C-H stretch).
-
-
Reaction Monitoring: To monitor a reaction (e.g., oxidation of an alcohol to an aldehyde), spectra can be taken over time. The disappearance of the O-H peak and the appearance of the C=O and formyl C-H peaks would indicate a successful reaction.
Protocol: Determination of Reactive Hydroxyl Groups via Titration
Objective: To quantify the number of reactive hydroxyl groups on a solid support or polymer.[13]
Methodology (Isocyanate Group Back Titration - IBT Method): [13]
-
Reaction: Treat a known mass of the fiber/polymer sample with an excess of a diisocyanate, such as toluene-2,4-diisocyanate (TDI), in a non-reactive solvent. The -OH groups will react with one of the -NCO groups on TDI.
-
Back Titration: After the reaction is complete, add a known excess amount of a standard solution of a primary amine (e.g., dibutylamine). The amine will react with the unreacted -NCO groups.
-
Titration: Titrate the excess, unreacted amine with a standardized solution of hydrochloric acid (HCl).
-
Calculation: By determining the amount of amine that reacted with the excess TDI, one can calculate the amount of TDI that initially reacted with the hydroxyl groups, and thus quantify the reactive -OH content.
Workflow for Computational Reactivity Prediction
Computational chemistry provides powerful tools for predicting reactivity by calculating electronic properties and modeling reaction pathways.[14]
Caption: Workflow for computational prediction of chemical reactivity.
Conclusion
The formyl and hydroxyl groups, while both containing oxygen, exhibit fundamentally different and predictable reactivities. The hydroxyl group's reactivity is dominated by the nucleophilicity of its oxygen and the acidity of its proton. In contrast, the formyl group's chemistry is centered on the highly electrophilic carbonyl carbon, making it a key site for nucleophilic addition, and its susceptibility to oxidation and reduction. For professionals in drug development, a deep understanding of these differences is essential for designing molecules with desired metabolic stability, solubility, and target affinity. The strategic placement or modification of these groups remains a cornerstone of modern medicinal chemistry.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Hydroxyl group | Definition, Structure, & Facts | Britannica [britannica.com]
- 3. Alcohol Reactivity [www2.chemistry.msu.edu]
- 4. fiveable.me [fiveable.me]
- 5. Aldehyde - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A method for determining reactive hydroxyl groups in natural fibers: application to ramie fiber and its modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Commercial Availability and Technical Profile of 4-(3-Formylphenyl)phenol
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and key technical data for 4-(3-Formylphenyl)phenol (CAS No. 283147-95-5), a biphenyl derivative of interest in various research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Commercial Suppliers and Availability
This compound, also known as 3-(4-hydroxyphenyl)benzaldehyde, is available from a number of specialized chemical suppliers. The compound is typically offered in research-grade purities. The following table summarizes the offerings from key suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| AK Scientific, Inc. | V4899 | ≥ 95% | 1g, 5g | $359 (1g), $1181 (5g)[1] |
| Appchem | AL53409 | Information not readily available | Information not readily available | Request a quote |
| Apollo Scientific | OR954782 | Information not readily available | Information not readily available | Request a quote |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, based on the chemical structure, standard organic chemistry methodologies can be adapted. The following are representative protocols.
It is crucial to note that these are general procedures and may require optimization for this specific compound.
Representative Synthesis via Suzuki-Miyaura Coupling
A plausible and widely used method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This approach would involve the palladium-catalyzed reaction of a boronic acid or ester with a halide. For the synthesis of this compound, this would typically involve the coupling of 3-formylphenylboronic acid with a 4-halophenol (e.g., 4-bromophenol or 4-iodophenol).
Materials:
-
3-Formylphenylboronic acid
-
4-Bromophenol
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., sodium carbonate, potassium carbonate)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 3-formylphenylboronic acid (1.2 equivalents), 4-bromophenol (1.0 equivalent), and the chosen base (2.0 equivalents).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the solvent system to the flask.
-
Add the palladium(0) catalyst (typically 1-5 mol%) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Recrystallization is a standard technique for the purification of solid organic compounds.[5][6][7] The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes, toluene)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Analysis by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for the structural characterization of organic molecules.[8][9][10][11]
Materials:
-
Purified this compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the purified compound (typically 5-10 mg) in the appropriate deuterated solvent (approximately 0.6-0.7 mL) in a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Expected ¹H NMR Spectral Features:
-
Aldehyde proton (-CHO): A singlet peak in the downfield region, typically between δ 9.5 and 10.0 ppm.[12]
-
Aromatic protons: A series of multiplets in the aromatic region (approximately δ 7.0-8.0 ppm). The specific splitting patterns will depend on the substitution pattern of the two phenyl rings.
-
Phenolic proton (-OH): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
Procurement Workflow
The process of acquiring a research chemical like this compound for a laboratory setting typically follows a structured workflow. The diagram below illustrates the key stages from initial identification of need to the final use of the compound in research.
Caption: Procurement workflow for a research chemical.
References
- 1. 283147-95-5 this compound AKSci V4899 [aksci.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Aldehyde - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note and Protocol: Synthesis of 4-(3-Formylphenyl)phenol via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(3-Formylphenyl)phenol, a valuable biphenyl intermediate in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, workup, and purification of the target compound.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] This reaction involves the coupling of an organoboron species (such as a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[4][5] The reaction is widely used in the pharmaceutical industry and academic research due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.[6][7][8] this compound is a bifunctional molecule containing both a reactive aldehyde and a phenolic hydroxyl group, making it a key building block for the synthesis of more complex molecules, including potential drug candidates and functional polymers. This protocol details a reliable method for its synthesis using either 3-formylphenylboronic acid and 4-iodophenol or 4-hydroxyphenylboronic acid and 3-bromobenzaldehyde.
Reaction Scheme
Two primary retrosynthetic routes can be envisioned for the synthesis of this compound via Suzuki coupling:
Route A: Coupling of 3-formylphenylboronic acid with a 4-halophenol. Route B: Coupling of 4-hydroxyphenylboronic acid with a 3-halobenzaldehyde.
This protocol will focus on Route A, as phenolic iodides are often commercially available and reactive coupling partners.
Caption: General reaction scheme for the Suzuki-Miyaura coupling to synthesize this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
3-Formylphenylboronic acid
-
4-Iodophenol
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon) setup
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-formylphenylboronic acid (1.0 eq), 4-iodophenol (1.0 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl2·CH2Cl2 (0.03 eq). Subsequently, add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 ratio by volume). The total solvent volume should be sufficient to dissolve the reactants (approximately 10-15 mL per mmol of the limiting reagent).
-
Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The organic solvent is removed under reduced pressure using a rotary evaporator. The resulting aqueous residue is diluted with water and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol.
| Parameter | Value |
| Reactants | |
| 3-Formylphenylboronic acid | 1.0 equivalent |
| 4-Iodophenol | 1.0 equivalent |
| Catalyst | |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 equivalents |
| Base | |
| Potassium Carbonate (K₂CO₃) | 2.0 equivalents |
| Solvent System | |
| 1,4-Dioxane / Water | 4:1 (v/v) |
| Reaction Conditions | |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Yield | 75-90% (based on similar literature preparations) |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Safety Precautions
-
Low Yields: If the reaction yield is low, ensure that the solvents were properly degassed to remove oxygen, which can deactivate the palladium catalyst. The quality of the boronic acid is also crucial; it can degrade upon storage. Consider using a different base, such as cesium carbonate, which can sometimes improve yields.[9]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can occur, especially under harsh basic conditions or prolonged heating.[10] Monitoring the reaction by TLC is important to avoid over-running the reaction.
-
Safety: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. 1,4-Dioxane is a potential carcinogen and should be handled with care. The reaction should be conducted under an inert atmosphere as some reagents may be air-sensitive.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-(3-Formylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Formylphenyl)phenol, also known as 4'-hydroxybiphenyl-3-carbaldehyde, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its bifunctional nature, featuring both a reactive aldehyde and a phenolic hydroxyl group, allows for diverse chemical modifications. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for the synthesis of biaryl compounds like this compound, offering high yields and broad functional group tolerance.[1] This document provides detailed application notes and experimental protocols for the synthesis of this important intermediate.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The primary synthetic route to this compound involves the Suzuki-Miyaura coupling of 3-formylphenylboronic acid with a suitable 4-halophenol (e.g., 4-iodophenol or 4-bromophenol) in the presence of a palladium catalyst, a base, and a suitable solvent system. The general reaction scheme is depicted below:
Reaction Scheme:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]
Data Presentation: Optimization of Reaction Conditions
The yield of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the Suzuki-Miyaura coupling reaction, based on literature for the synthesis of similar biaryl compounds.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodophenol | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 (expected) |
| 2 | 4-Bromophenol | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75-85 (expected) |
| 3 | 4-Iodophenol | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 10 | 90-98 (expected) |
| 4 | 4-Bromophenol | Pd/C (10%) | - | Na₂CO₃ | EtOH/H₂O | Reflux | 6 | 70-80 (expected) |
Note: The yields presented are typical for similar Suzuki-Miyaura cross-coupling reactions and may vary for the synthesis of this compound. Optimization of these conditions is recommended to achieve the desired yield and purity.
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis using Tetrakis(triphenylphosphine)palladium(0)
Materials:
-
3-Formylphenylboronic acid
-
4-Iodophenol
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-formylphenylboronic acid (1.2 mmol), 4-iodophenol (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene (10 mL), ethanol (5 mL), and deionized water (5 mL) to the flask.
-
To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Characterization Data (Reference)
The following are reference spectroscopic data for a closely related compound, which can be used as a guide for the characterization of this compound.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.05 (s, 1H, CHO), 8.09 (t, J = 1.6 Hz, 1H), 7.89 (dt, J = 7.7, 1.4 Hz, 1H), 7.82 (ddd, J = 7.7, 2.0, 1.2 Hz, 1H), 7.60 (t, J = 7.7 Hz, 1H), 7.52 (d, J = 8.6 Hz, 2H), 6.95 (d, J = 8.6 Hz, 2H), 5.1 (s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 192.5, 156.0, 142.0, 137.0, 135.5, 131.0, 129.8, 129.5, 128.5, 127.0, 116.2.
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₁₃H₁₁O₂: 199.0759; found: 199.0756.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Applications of 4-(3-Formylphenyl)phenol in Organic Synthesis: A Versatile Bifunctional Building Block
Introduction
4-(3-Formylphenyl)phenol, also known by its IUPAC name 3'-(hydroxyphenyl)biphenyl-3-carbaldehyde, is a versatile bifunctional organic compound featuring both a phenolic hydroxyl group and an aromatic aldehyde functionality. This unique combination allows it to serve as a valuable building block in the synthesis of a wide array of more complex molecules. The phenolic hydroxyl group can undergo reactions such as etherification and esterification, while the aldehyde group is amenable to condensation reactions, oxidation, and reduction. Its biphenyl core structure also makes it an attractive precursor for materials with interesting optical and electronic properties, such as liquid crystals. This document outlines key applications of this compound in organic synthesis, with a focus on the preparation of chalcones and Schiff bases, which are prominent scaffolds in medicinal chemistry and materials science.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core linking two aromatic rings. They are widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound can serve as the aldehyde component in the Claisen-Schmidt condensation reaction to produce hydroxylated biphenyl chalcones.[3][4]
General Reaction Scheme:
The reaction involves the base-catalyzed condensation of this compound with an appropriate acetophenone derivative.
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Experimental Protocol:
A general procedure for the synthesis of a chalcone derivative from this compound is as follows:[5]
-
Preparation of Reactant Solution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol (10-20 mL per gram of aldehyde).
-
Initiation of Condensation: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) or potassium hydroxide dropwise at room temperature. The reaction mixture is typically stirred vigorously.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is generally allowed to proceed for 4-24 hours at room temperature.
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid to precipitate the chalcone product.
-
Purification: The crude solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. The product can be further purified by recrystallization from a suitable solvent such as ethanol.[6]
Representative Quantitative Data:
| Entry | Acetophenone Derivative | Product | Yield (%) |
| 1 | Acetophenone | 1-(Phenyl)-3-(3'-(hydroxy)-[1,1'-biphenyl]-3-yl)prop-2-en-1-one | 85-95 |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)-3-(3'-(hydroxy)-[1,1'-biphenyl]-3-yl)prop-2-en-1-one | 80-90 |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(3'-(hydroxy)-[1,1'-biphenyl]-3-yl)prop-2-en-1-one | 82-92 |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(3'-(hydroxy)-[1,1'-biphenyl]-3-yl)prop-2-en-1-one | 88-96 |
Note: The yields presented are typical for Claisen-Schmidt condensations and may vary depending on the specific substrate and reaction conditions.
Synthesis of Schiff Bases (Imines)
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are important intermediates in organic synthesis and are also investigated for their biological activities and applications in materials science, including the formation of liquid crystals and metal complexes.[7][8] this compound readily undergoes condensation with primary amines to form the corresponding Schiff bases.
General Reaction Scheme:
The formation of a Schiff base involves the reaction of this compound with a primary amine, typically with acid catalysis and removal of water.
Caption: Synthesis of Schiff bases from this compound.
Experimental Protocol:
A general procedure for the synthesis of a Schiff base from this compound is as follows:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add the primary amine (1.0 eq).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction Conditions: The mixture is refluxed for 2-6 hours. The reaction progress can be monitored by TLC.
-
Isolation and Purification: After completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Representative Quantitative Data:
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Aniline | 4-(3-((Phenylimino)methyl)phenyl)phenol | 90-98 |
| 2 | 4-Methoxyaniline | 4-(3-(((4-Methoxyphenyl)imino)methyl)phenyl)phenol | 92-99 |
| 3 | 4-Nitroaniline | 4-(3-(((4-Nitrophenyl)imino)methyl)phenyl)phenol | 85-95 |
| 4 | Benzylamine | 4-(3-((Benzylimino)methyl)phenyl)phenol | 88-96 |
Note: The yields are representative for Schiff base formation and can be influenced by the nature of the amine and the reaction conditions.
Potential Application in Liquid Crystal Synthesis
The rigid biphenyl core of this compound makes it an attractive candidate for the synthesis of liquid crystals. The hydroxyl and formyl groups provide reactive handles to introduce long alkyl chains (tails) and other functional groups that promote the formation of mesophases. For instance, the hydroxyl group can be etherified with long-chain alkyl halides, and the formyl group can be used to form Schiff base or chalcone linkages, which are common structural motifs in liquid crystalline molecules.[9][10] While specific examples utilizing this compound were not found, its structure strongly suggests its utility in this field.
Logical Workflow for Liquid Crystal Synthesis:
Caption: Potential synthetic route to liquid crystals.
This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the straightforward synthesis of important classes of compounds such as chalcones and Schiff bases, which have significant applications in medicinal chemistry and materials science. The protocols outlined provide a foundation for researchers and drug development professionals to utilize this compound in the creation of novel and complex molecular architectures. Further exploration of its use in areas like liquid crystal and polymer synthesis is warranted based on its inherent structural features.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters [ppj.org.ly]
- 9. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: 4-(3-Formylphenyl)phenol as a Versatile Monomer in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(3-Formylphenyl)phenol is a bifunctional aromatic monomer containing both a phenolic hydroxyl group and a formyl (aldehyde) group. This unique combination of reactive sites makes it a promising candidate for the synthesis of a variety of polymers. The phenolic hydroxyl group can participate in nucleophilic substitution reactions, while the formyl group is susceptible to nucleophilic attack and can undergo reactions typical of aldehydes. This dual reactivity allows for several potential polymerization pathways, leading to polymers with interesting properties and applications.
The aromatic nature of the monomer is expected to impart high thermal stability and rigidity to the resulting polymers. The presence of the polar hydroxyl and formyl groups can enhance solubility in certain organic solvents and provide sites for post-polymerization modification. Potential applications for polymers derived from this compound could range from high-performance engineering plastics to functional materials in electronics and biomedicine.
Potential Polymerization Pathways
The structure of this compound allows for several polymerization strategies. The most direct method is a self-condensation polymerization, analogous to the formation of phenol-formaldehyde resins. Additionally, it can be used as a comonomer in condensation reactions with other monomers.
Self-Condensation Polymerization
Under acidic or basic conditions, the formyl group of one monomer can react with the activated aromatic ring of another, leading to the formation of a poly(hydroxyphenyl-phenylenemethylene) structure. This is a step-growth polymerization that would likely result in a cross-linked network at higher conversions, similar to resol or novolac resins.
Proposed Polymerization Mechanism
Caption: Proposed mechanism for the self-condensation of this compound.
Copolymerization
This compound can be copolymerized with other monomers to tailor the properties of the final polymer.
-
With Phenols: Copolymerization with phenol or other substituted phenols in the presence of an aldehyde (like formaldehyde) can be used to create modified phenolic resins.
-
With Aldehydes: The phenolic hydroxyl group can react with other aldehydes (e.g., formaldehyde, furfural) to form resins where this compound acts as the phenolic component.
-
With Amines: The formyl group can react with primary amines to form Schiff bases, which can then be polymerized or used to form poly(azomethine)s.
Experimental Protocols
The following are detailed, illustrative protocols for the synthesis and characterization of polymers using this compound.
Protocol 1: Acid-Catalyzed Self-Condensation Polymerization
This protocol describes the synthesis of a novolac-type resin from this compound.
Materials:
-
This compound (Monomer)
-
Oxalic acid (Catalyst)
-
1,4-Dioxane (Solvent)
-
Methanol (Precipitating agent)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Thermometer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound (19.82 g, 0.1 mol) and 1,4-dioxane (100 mL).
-
Catalyst Addition: Stir the mixture at room temperature until the monomer is completely dissolved. Add oxalic acid (0.90 g, 0.01 mol) to the solution.
-
Polymerization: Heat the reaction mixture to 95°C under a nitrogen atmosphere and maintain this temperature for 8 hours with continuous stirring.
-
Precipitation and Purification: After cooling to room temperature, slowly pour the viscous solution into a beaker containing methanol (800 mL) while stirring vigorously. A solid precipitate will form.
-
Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water (3 x 100 mL) to remove any unreacted monomer and catalyst.
-
Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours to a constant weight.
Experimental Workflow
Caption: General workflow for the synthesis and characterization of polymers.
Characterization Methods
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization, the disappearance of the C-H stretching of the aldehyde group (around 2720 and 2820 cm⁻¹) and the appearance of new bands corresponding to the methylene bridges can be monitored.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of the polymer, including the degree of branching and the nature of the linkages between monomer units.
-
Gel Permeation Chromatography (GPC): GPC can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the soluble fraction of the polymer.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which provides information about its amorphous or crystalline nature.
Data Presentation
The following tables present hypothetical data for polymers derived from this compound, based on typical values for analogous aromatic polymers.
Table 1: Molecular Weight and Polydispersity
| Polymer Sample | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| P1 | Acid-Catalyzed Self-Condensation | 5,200 | 10,800 | 2.08 |
| P2 | Base-Catalyzed Self-Condensation | 7,800 | 18,200 | 2.33 |
Table 2: Thermal Properties
| Polymer Sample | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Char Yield at 800°C (%) |
| P1 | 165 | 380 | 55 |
| P2 | 180 | 410 | 62 |
Potential Applications and Future Directions
Polymers based on this compound hold promise in several areas:
-
High-Performance Materials: Their expected high thermal stability and rigidity make them suitable for applications in the automotive and aerospace industries as components of composites and adhesives.
-
Electronics: The phenolic hydroxyl groups could be utilized in photoresist formulations for microelectronics manufacturing.
-
Drug Development: The polymer backbone could be functionalized for drug delivery applications. The formyl groups can be used for the covalent attachment of drugs or targeting ligands.
Hypothetical Signaling Pathway for a Drug Delivery Application
Caption: Hypothetical pathway for a polymer-drug conjugate targeting a cell.
Further research should focus on the controlled polymerization of this compound to obtain well-defined polymer architectures. The exploration of its copolymerization with various comonomers will also be crucial for fine-tuning the material properties for specific applications. The functionalization of the resulting polymers opens up a vast design space for the creation of novel smart and functional materials.
Application Notes and Protocols: 4-(3-Formylphenyl)phenol as a Versatile Building Block for Thermotropic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 4-(3-Formylphenyl)phenol in Liquid Crystal Design
This compound is a bifunctional aromatic compound that possesses key features for the design of calamitic (rod-shaped) liquid crystals. The biphenyl core provides the necessary rigidity and anisotropy, which are fundamental for the formation of mesophases. The terminal hydroxyl (-OH) and formyl (-CHO) groups offer versatile handles for synthetic modification, allowing for the creation of a wide array of liquid crystalline materials through reactions such as esterification and Schiff base condensation. The meta-position of the formyl group introduces a non-linearity to the molecular structure, which can influence the mesophase behavior, potentially leading to the formation of tilted smectic or nematic phases with unique electro-optical properties.
Synthesis of the Building Block: this compound
A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[1]
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
4-Iodophenol
-
3-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 4-iodophenol (1.0 eq), 3-formylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a 3:1 mixture of toluene and water to the flask.
-
Fit the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Liquid Crystal Derivatives
The hydroxyl and formyl functionalities of this compound allow for the straightforward synthesis of various liquid crystal derivatives. A common approach is the formation of Schiff bases through condensation with an appropriate aniline derivative.
Protocol 2: General Synthesis of a Schiff Base Liquid Crystal
Materials:
-
This compound
-
Substituted aniline (e.g., 4-alkoxyaniline)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux setup
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the substituted aniline (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture with stirring for 4-6 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and chloroform) to obtain the pure Schiff base liquid crystal.
-
Dry the purified product under vacuum.
Characterization of Liquid Crystalline Properties
The mesomorphic properties of the synthesized compounds are primarily investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[4][5]
Protocol 3: Characterization by Polarized Optical Microscopy (POM)
Objective: To visually identify the liquid crystalline phases and determine the phase transition temperatures by observing changes in optical textures.[6][7]
Materials and Equipment:
-
Synthesized liquid crystal sample
-
Microscope slides and cover slips
-
Hot stage with a temperature controller
-
Polarizing optical microscope
Procedure:
-
Place a small amount of the sample between a clean microscope slide and a cover slip.
-
Position the slide on the hot stage of the polarizing microscope.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) and observe the changes in the texture.
-
Note the temperatures at which transitions occur (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).
-
Cool the sample slowly from the isotropic liquid state and observe the formation of liquid crystal textures. This helps to identify enantiotropic or monotropic phases.[8]
-
Capture images of the characteristic textures observed for each mesophase (e.g., nematic schlieren, smectic focal conic).
Protocol 4: Characterization by Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and the associated enthalpy changes (ΔH).[4][9]
Materials and Equipment:
-
Synthesized liquid crystal sample
-
DSC instrument with a cooling system
-
Aluminum DSC pans and lids
Procedure:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its clearing point (isotropic liquid state) at a constant rate (e.g., 10 °C/min).
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal stability and to obtain reproducible transition temperatures.[10]
-
The phase transition temperatures are identified as the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.
-
The enthalpy of each transition is calculated by integrating the area under the corresponding peak.
Quantitative Data of Analogous Liquid Crystals
As direct experimental data for liquid crystals derived from this compound is limited, the following tables present the phase transition temperatures for structurally similar Schiff base and ester liquid crystals. This data serves as a reference to predict the potential mesomorphic behavior of derivatives of this compound.
Table 1: Phase Transition Temperatures of Analogous Schiff Base Liquid Crystals
| Compound Structure (Analogous) | n | Phase Transitions (°C) | Reference |
| 6 | Cr 130.4 N 184.5 I | [10] | |
| 8 | Cr 122.1 N 176.2 I | [10] | |
| 16 | Cr 122.2 N 146.6 I | [10] | |
| 8 | Cr 119.0 SmA 128.0 I | [3] | |
| 16 | Cr 112.0 SmA 125.0 I | [3] |
Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic liquid. Data is for illustrative purposes based on analogous structures.
Table 2: Enthalpy of Transition for an Analogous Schiff Base Liquid Crystal
| Transition | Temperature (°C) | ΔH (kJ/mol) |
| Cr → N | 130.4 | 25.8 |
| N → I | 184.5 | 0.45 |
Data from an analogous compound (n=6) for illustrative purposes.[10]
Visualizations
Caption: Molecular Structure of this compound.
Caption: Synthesis of a Schiff Base Liquid Crystal.
Caption: Characterization Workflow for Liquid Crystals.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel thermotropic liquid crystals. Its rigid core and reactive end groups allow for the creation of a diverse range of mesogenic materials through straightforward synthetic routes. The provided protocols for synthesis and characterization offer a solid foundation for researchers to explore the potential of this compound in the development of new liquid crystal materials for various applications, including displays, sensors, and other advanced optical technologies. Further research is encouraged to synthesize and characterize specific derivatives to build a comprehensive understanding of the structure-property relationships for this class of compounds.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webs.ucm.es [webs.ucm.es]
- 9. cskscientificpress.com [cskscientificpress.com]
- 10. Synthesis, Mesomorphic and Computational Characterizations of Nematogenic Schiff Base Derivatives in Pure and Mixed State - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 4-(3-Formylphenyl)phenol for the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 4-(3-Formylphenyl)phenol, a versatile bifunctional molecule, to generate a variety of derivatives with potential applications as pharmaceutical intermediates. The protocols focus on reactions targeting both the phenolic hydroxyl group and the formyl group, opening avenues for the synthesis of diverse molecular scaffolds.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of two reactive functional groups: a phenolic hydroxyl group and an aromatic aldehyde. The phenol moiety can undergo reactions such as etherification and esterification, while the formyl group is amenable to transformations like Schiff base formation, Knoevenagel condensation, Wittig reaction, and reductive amination. These derivatizations allow for the introduction of various pharmacophores and the modulation of physicochemical properties, making the resulting compounds promising candidates for drug discovery and development. Phenolic compounds and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4]
Derivatization Strategies
The dual reactivity of this compound allows for a modular approach to library synthesis. Key derivatization strategies are outlined below:
-
Derivatization of the Phenolic Hydroxyl Group:
-
Derivatization of the Formyl Group:
-
Schiff Base Formation: Condensation with primary amines to yield imines, which are versatile intermediates themselves and can exhibit biological activity.[11][12]
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems, a common motif in bioactive molecules.[13][14][15]
-
Wittig Reaction: Conversion of the aldehyde to an alkene with a defined stereochemistry.[16][17][18][19]
-
Reductive Amination: Transformation of the aldehyde into a primary, secondary, or tertiary amine.[20][21][22][23]
-
Chalcone Synthesis: Base-catalyzed condensation with acetophenones to produce chalcones, a class of compounds with significant biological activities.[24][25]
-
Experimental Protocols
Detailed methodologies for key derivatization reactions are provided below.
Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis
This protocol describes the synthesis of an ether derivative of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Dichloromethane (CH2Cl2)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (1.1 equivalents).
-
Add a catalytic amount of tetrabutylammonium bromide (0.05 equivalents).
-
To the vigorously stirred solution, add the alkyl halide (1.2 equivalents) dissolved in dichloromethane.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation:
| Derivative | Alkyl Halide | Yield (%) | Melting Point (°C) |
| 4-(3-Formylphenyl)ethoxybenzene | Ethyl bromide | 85-95 | Not reported |
| 4-(3-Formylphenyl)propoxybenzene | n-Propyl bromide | 80-90 | Not reported |
Note: Yields are typical and may vary depending on the specific alkyl halide and reaction conditions.
Protocol 2: Synthesis of Ester Derivatives via Acylation
This protocol outlines the synthesis of an ester derivative using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (CH2Cl2)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Water
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add pyridine or triethylamine (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and water (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield the crude ester.
-
Recrystallize or purify by column chromatography to obtain the pure product.
Data Presentation:
| Derivative | Acyl Chloride | Yield (%) | Melting Point (°C) |
| 4-(3-Formylphenyl) acetate | Acetyl chloride | 90-98 | Not reported |
| 4-(3-Formylphenyl) benzoate | Benzoyl chloride | 88-95 | Not reported |
Note: Yields are typical and may vary based on the specific acyl chloride and reaction conditions.
Protocol 3: Synthesis of Schiff Base Derivatives
This protocol details the synthesis of a Schiff base derivative from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-5 hours. The formation of the product may be observed as a precipitate.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation:
| Derivative | Primary Amine | Yield (%) | Melting Point (°C) | Biological Activity |
| 4-(3-((Phenylimino)methyl)phenyl)phenol | Aniline | 85-95 | Not reported | Anticancer, Antimicrobial[11][12] |
| 4-(3-(((4-Chlorophenyl)imino)methyl)phenyl)phenol | 4-Chloroaniline | 80-90 | Not reported | Anticancer, Antimicrobial[11][12] |
Note: Yields are indicative and depend on the specific amine used.
Protocol 4: Synthesis of Chalcone Derivatives
This protocol describes the Claisen-Schmidt condensation to synthesize chalcones.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of NaOH or KOH (2-3 equivalents) to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 12-24 hours. The reaction mixture may turn colored and a precipitate may form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Data Presentation:
| Derivative | Acetophenone | Yield (%) | Melting Point (°C) | Biological Activity |
| (E)-1-(4-hydroxyphenyl)-3-(3-(4-hydroxyphenyl)phenyl)prop-2-en-1-one | 4'-Hydroxyacetophenone | 75-85 | Not reported | Antimicrobial, Anticancer[24][25] |
| (E)-3-(3-(4-hydroxyphenyl)phenyl)-1-phenylprop-2-en-1-one | Acetophenone | 80-90 | Not reported | Antimicrobial, Anticancer[24][25] |
Note: Yields are typical and can vary based on substituents and reaction conditions.
Visualization of Experimental Workflows and Logical Relationships
References
- 1. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgchemres.org [orgchemres.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. francis-press.com [francis-press.com]
- 8. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shout.education [shout.education]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Wittig reaction - Wikipedia [en.wikipedia.org]
- 19. organicreactions.org [organicreactions.org]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Reductive Amination for primary amines , Hive Methods Discourse [chemistry.mdma.ch]
- 24. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Phenol-Formaldehyde Resins Using Functionalized Phenols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenol-formaldehyde (PF) resins, first commercialized as Bakelite, are a class of thermosetting polymers known for their excellent thermal stability, chemical resistance, and mechanical strength.[1][2] These properties make them valuable in a wide range of applications, including adhesives, coatings, laminates, and insulating materials.[3][4] The synthesis of PF resins involves a step-growth condensation polymerization between phenol and formaldehyde.[2][5]
The properties of the final resin can be precisely tailored by incorporating functionalized phenols into the polymer backbone. These modifications can enhance specific characteristics such as flexibility, reactivity, thermal stability, or introduce new functionalities for advanced applications. This document provides detailed experimental procedures for the synthesis of PF resins using various functionalized phenols, including protocols for both acid-catalyzed (Novolac) and base-catalyzed (Resol) resins.
General Principles of Synthesis
The reaction between phenol and formaldehyde proceeds via electrophilic substitution on the aromatic ring at the ortho and para positions relative to the hydroxyl group. The structure of the resulting polymer is highly dependent on the molar ratio of the reactants and the pH of the reaction medium.[5][6]
-
Novolac Resins: Synthesized under acidic conditions with a formaldehyde-to-phenol molar ratio of less than one.[5] These are thermoplastic, linear, or lightly branched polymers that are not self-curing.[7][8] Curing requires the addition of a cross-linking agent, typically a formaldehyde donor like hexamethylenetetramine.
-
Resol Resins: Formed under alkaline (basic) conditions with an excess of formaldehyde (formaldehyde-to-phenol molar ratio > 1).[1][6] Resols are thermosetting resins containing reactive hydroxymethyl groups that can self-condense upon heating to form a highly cross-linked, three-dimensional network without the need for an external curing agent.[9]
Role of Functionalized Phenols
The incorporation of phenols with specific functional groups allows for the modification of the final resin's properties.
-
Alkylphenols (e.g., p-tert-butylphenol, cashew nut shell liquid): The long alkyl chains can increase the flexibility and impact strength of the resin and improve its solubility in organic solvents.[9][10]
-
Bio-phenols (e.g., Lignin, Cardanol): Utilizing phenols derived from renewable resources like lignin can reduce production costs and environmental impact.[11] These bio-based resins are gaining attention for their sustainability.
-
Reactive Phenols (e.g., Maleimide-functionalized): Introducing reactive groups can create resins with higher thermal stability or provide sites for further chemical modification.[12]
-
Other Modifiers (e.g., Silane Coupling Agents): While not phenols, these agents can be added during synthesis to graft onto the polymer, blocking polar hydroxyl groups, which reduces moisture absorption and improves electrical insulation properties.[13]
Experimental Workflows and Pathways
The following diagrams illustrate the general chemical pathways and the experimental workflow for the synthesis and characterization of functionalized phenol-formaldehyde resins.
Caption: General synthesis pathways for Novolac and Resol resins.
Caption: General experimental workflow for resin synthesis.
Detailed Experimental Protocols
Safety Precautions: Phenol and formaldehyde are toxic and corrosive. Concentrated acids and bases are highly corrosive. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
Protocol 1: Synthesis of a Functionalized Novolac Resin
This protocol describes an acid-catalyzed synthesis, suitable for producing a Novolac-type resin.
Materials and Apparatus:
-
Functionalized Phenol (e.g., p-tert-butylphenol)
-
Formaldehyde solution (37% in water)
-
Oxalic Acid (or another acid catalyst like HCl or H₂SO₄)[4][7][14]
-
Glacial Acetic Acid (optional, to moderate reaction speed)[15]
-
Three-necked round-bottom flask
-
Reflux condenser, thermometer, and mechanical stirrer
-
Heating mantle or water bath
-
Beakers, measuring cylinders
-
Vacuum oven
Procedure:
-
Reactant Charging: In the three-necked flask equipped with a stirrer, condenser, and thermometer, combine the functionalized phenol, formaldehyde solution, and glacial acetic acid (if used). A typical molar ratio of formaldehyde to phenol for Novolacs is between 0.75:1 and 0.85:1.[7]
-
Catalyst Addition: Slowly add the acid catalyst (e.g., oxalic acid) to the mixture while stirring.
-
Reaction: Heat the mixture to 90-100°C using a water bath or heating mantle. Maintain this temperature under reflux with continuous stirring for 2-3 hours.[11] The solution will become increasingly viscous.
-
Neutralization and Washing: After the reaction period, cool the flask to room temperature. Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of ~7.0.[11] Wash the obtained resin several times with distilled water to remove any unreacted monomers and salts.[3][14]
-
Drying: Decant the water and transfer the resin to a suitable container. Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved to yield a solid, brittle resin.[9]
Protocol 2: Synthesis of a Functionalized Resol Resin
This protocol outlines a base-catalyzed synthesis for a Resol-type resin.
Materials and Apparatus:
-
Functionalized Phenol (e.g., Cardanol)
-
Formaldehyde solution (37% in water)
-
Sodium Hydroxide (NaOH) solution (e.g., 20-50% w/v)
-
Three-necked round-bottom flask with accessories (as in Protocol 1)
-
Heating mantle or water bath
-
Vacuum rotary evaporator (optional)
Procedure:
-
Reactant Charging: Add the functionalized phenol and formaldehyde to the three-necked flask. For Resols, the formaldehyde to phenol molar ratio is typically greater than 1, often in the range of 1.5:1 to 3:1.[6]
-
Catalyst Addition: While stirring and keeping the temperature below 50°C (using a cool water bath if necessary), slowly add the sodium hydroxide solution as the catalyst.[16]
-
Reaction: Heat the mixture to 70-85°C and maintain this temperature for 1-2 hours with constant stirring.[9][13] The reaction is exothermic and may require cooling to control the temperature.
-
Condensation: After the initial addition reaction, the temperature can be raised to promote condensation, often followed by a period of reflux.[16]
-
Neutralization: Cool the reaction mixture to approximately 40°C. Carefully neutralize the catalyst by adding an acid (e.g., glacial acetic acid) until the pH reaches 6-7.[9]
-
Dehydration and Isolation: The water can be removed under vacuum to increase the solid content and viscosity of the resin. The final product is typically a viscous liquid or a solid, depending on the degree of polymerization.
Protocol 3: Synthesis of a Lignin-Based Phenol-Formaldehyde Resin
This protocol adapts the Resol method for the incorporation of a bio-based phenol.
Materials and Apparatus:
-
Phenol
-
Alkali Lignin (extracted from biomass)[11]
-
Formaldehyde solution (37% in water)
-
Sodium Hydroxide (NaOH) solution
-
Apparatus as described in Protocol 2
Procedure:
-
Reactant Charging: In the reaction flask, dissolve the desired amount of lignin and phenol in the sodium hydroxide solution. Lignin can be used to substitute a certain percentage of the phenol (e.g., 10-50% by weight).[16]
-
Formaldehyde Addition: Cool the mixture to below 50°C and slowly add the formaldehyde solution while stirring.
-
Reaction: Heat the mixture to 80-90°C and hold for 2-4 hours under reflux with continuous stirring to allow for condensation polymerization.[11]
-
Cooling and Storage: After the reaction is complete, cool the resulting viscous resin to room temperature. The product is a dark, viscous liquid Lignin-Phenol-Formaldehyde (LPF) resin.
Data Presentation: Reactant Ratios and Conditions
The following tables summarize typical quantitative parameters for the synthesis protocols.
Table 1: Typical Parameters for Novolac Resin Synthesis
| Parameter | Value Range | Reference |
|---|---|---|
| Formaldehyde/Phenol Molar Ratio | 0.75:1 - 0.85:1 | [7][8] |
| Catalyst | Acid (e.g., Oxalic, HCl) | [3][7] |
| Reaction Temperature | 90 - 100 °C | [11] |
| Reaction Time | 2 - 4 hours | [11] |
| Final Product Form | Solid, Brittle |[8] |
Table 2: Typical Parameters for Resol Resin Synthesis
| Parameter | Value Range | Reference |
|---|---|---|
| Formaldehyde/Phenol Molar Ratio | 1.5:1 - 3:1 | [6] |
| Catalyst | Base (e.g., NaOH) | [9][16] |
| Reaction Temperature | 60 - 90 °C | [9][13][17] |
| Reaction Time | 1.5 - 3 hours | [16] |
| Final Product Form | Viscous Liquid / Solid | |
Table 3: Characterization Data for a Modified PF Resin
| Property | Typical Value | Method |
|---|---|---|
| Solid Content | 40 - 80% | Gravimetric (120°C for 2h)[13][17][18] |
| Viscosity (at 30°C) | 20 - 500 cP | Rotational Viscometer[13] |
| Gel Time (at 120°C) | 5 - 20 minutes | Hot Plate Method |
| pH | 7.0 - 12.0 | pH Meter[13] |
| Free Phenol Content | < 5% | Titration / HPLC[8][13] |
Characterization of Synthesized Resins
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to monitor the polymerization process and confirm the structure of the final resin. Key peaks include broad O-H stretching (3200-3600 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-O stretching of the phenolic group (~1220 cm⁻¹).[1][17] The formation of methylene bridges (-CH₂-) can also be observed.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR is particularly useful for providing detailed structural information, such as the degree of substitution on the phenolic ring and the nature of the bridges (methylene vs. ether) connecting the rings.[10]
-
Thermogravimetric Analysis (TGA): This technique is used to evaluate the thermal stability and char yield of the cured resin by measuring weight loss as a function of temperature.[1][17] Modifications with functionalized phenols can significantly alter the thermal degradation profile.
-
Physical Properties: Key quality control parameters include viscosity, pH, solid content, and gel time, which are crucial for processability and application performance.[13][18]
References
- 1. Characterization and adhesive performance of phenol-formaldehyde resol resin reinforced with carbon nanotubes :: BioResources [bioresources.cnr.ncsu.edu]
- 2. youtube.com [youtube.com]
- 3. sirptsciencecollege.org [sirptsciencecollege.org]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 14. scribd.com [scribd.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. researchgate.net [researchgate.net]
- 17. woodresearch.sk [woodresearch.sk]
- 18. researchgate.net [researchgate.net]
The Role of 4-(3-Formylphenyl)phenol in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Formylphenyl)phenol is a versatile bifunctional organic compound possessing both a reactive aldehyde group and a phenolic hydroxyl group. This unique structural arrangement makes it a valuable starting material for the synthesis of a diverse range of bioactive molecules. The aldehyde functionality serves as a key site for the formation of imines (Schiff bases) and α,β-unsaturated ketones (chalcones), while the phenolic hydroxyl group can be modified to modulate the physicochemical properties and biological activity of the resulting derivatives. Although specific research on the bioactivity of molecules derived directly from this compound is limited in publicly available literature, the well-established pharmacological importance of Schiff bases and chalcones derived from other phenolic aldehydes provides a strong rationale for its exploration in drug discovery.
These classes of compounds are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document provides detailed application notes and generalized experimental protocols for the synthesis of Schiff bases and chalcones using this compound as a key precursor. The included quantitative data from structurally similar compounds and potential signaling pathways are intended to serve as a reference and guide for future research and development in this promising area.
Application Notes
The aldehyde group of this compound is readily susceptible to nucleophilic attack, making it an ideal substrate for condensation reactions. The resulting derivatives, primarily Schiff bases and chalcones, are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis of Bioactive Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of an aldehyde with a primary amine. Derivatives of phenolic Schiff bases have demonstrated significant potential as anticancer and antimicrobial agents. The imine bond is crucial for their biological activity, and the phenolic hydroxyl group can participate in hydrogen bonding with biological targets, enhancing their inhibitory effects.
Potential Anticancer Activity: Phenolic Schiff bases have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and disruption of the mitochondrial membrane potential. They can also exhibit inhibitory activity against key enzymes involved in cancer progression.
Potential Antimicrobial Activity: The antimicrobial properties of phenolic Schiff bases are attributed to their ability to interfere with microbial cell wall synthesis, disrupt cell membrane integrity, and inhibit essential enzymes.
Synthesis of Bioactive Chalcones
Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone. The enone moiety in chalcones is a key pharmacophore responsible for their broad range of biological activities.
Potential Anticancer Activity: Chalcone derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. They can target multiple signaling pathways involved in cancer development, including those regulated by kinases.
Potential Antimicrobial Activity: The antimicrobial action of chalcones is often linked to their ability to interact with microbial enzymes and proteins, leading to the inhibition of essential metabolic processes.
Data Presentation: Biological Activity of Structurally Similar Compounds
The following tables summarize the biological activity of Schiff bases and chalcones derived from other phenolic aldehydes, illustrating the potential therapeutic efficacy of derivatives that could be synthesized from this compound.
Table 1: Anticancer Activity of Analogous Phenolic Schiff Bases
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| L1 | HeLa | 15.2 ± 0.8 | [1] |
| L2 | MCF-7 | 12.5 ± 0.6 | [1] |
| L4 | HeLa | 10.8 ± 0.5 | [1] |
| L5 | MCF-7 | 8.9 ± 0.4 | [1] |
| Compound 1 | HepG2 | 16.39 | [2] |
| Compound 1 | MCF-7 | 22.52 | [2] |
Table 2: Antimicrobial Activity of Analogous Phenolic Chalcones
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Chalcone A | S. aureus | 8 | |
| Chalcone B | E. coli | 16 | |
| Chalcone C | C. albicans | 32 | |
| Derivative 1 | B. subtilis | 12.5 | |
| Derivative 2 | S. typhi | 25 |
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff bases and chalcones that can be adapted for use with this compound.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes the condensation reaction of this compound with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline derivative)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add 1 equivalent of the primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base product is collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
-
Characterize the synthesized compound using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.
Protocol 2: Synthesis of a Chalcone Derivative
This protocol outlines the Claisen-Schmidt condensation of this compound with an acetophenone derivative.
Materials:
-
This compound
-
Appropriate acetophenone derivative
-
Ethanol
-
Aqueous sodium hydroxide (or potassium hydroxide) solution
-
Beaker
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 1 equivalent of this compound and 1 equivalent of the acetophenone derivative in ethanol in a beaker.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated chalcone is collected by filtration.
-
Wash the solid product with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to afford the pure chalcone.
-
Dry the purified product.
-
Characterize the synthesized compound using spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.
Mandatory Visualizations
Figure 1: General workflow for the synthesis of bioactive Schiff bases and chalcones from this compound.
Figure 2: A potential signaling pathway for apoptosis induction by bioactive derivatives of this compound.
References
Application Notes and Protocols for Laboratory-Scale Purification of 4-(3-Formylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory-scale purification of 4-(3-Formylphenyl)phenol, a key intermediate in various synthetic applications. The primary methods covered are recrystallization and flash column chromatography, which are standard techniques for the purification of solid organic compounds.
Introduction
This compound is a bifunctional organic compound containing both a phenol and a benzaldehyde moiety. Its purity is crucial for subsequent reactions and the integrity of final products in drug discovery and materials science. Crude synthetic products of this compound may contain unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the nature and quantity of these impurities.
Phenols are generally crystalline solids with moderate polarity due to the hydroxyl group, which allows for hydrogen bonding.[1][2] This property significantly influences their solubility in various solvents.[3][4] The aldehyde group adds to the overall polarity of the molecule. Understanding these properties is key to developing an effective purification strategy.
Two primary methods for the purification of this compound are detailed below: recrystallization and flash column chromatography.
Purification Methods
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent or solvent mixture at varying temperatures.[5] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[6] Upon slow cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor.[7] For phenolic compounds, a common and effective solvent system is a mixture of ethanol and water.[6][7]
Experimental Protocol: Recrystallization
-
Solvent System Selection (Small-Scale Test):
-
Place a small amount (approx. 50 mg) of crude this compound in a test tube.
-
Add a few drops of a polar solvent like ethanol and observe solubility at room temperature. The compound should be sparingly soluble.
-
Heat the mixture gently. The compound should dissolve completely. If not, add more hot solvent dropwise until a clear solution is obtained.
-
Allow the solution to cool to room temperature and then in an ice bath. Pure crystals should form.
-
If the compound is too soluble in the polar solvent, a less polar co-solvent (anti-solvent) like water can be added dropwise to the hot solution until slight turbidity appears, which is then cleared by adding a drop of the hot polar solvent.
-
-
Purification Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.
-
If a mixed solvent system (e.g., ethanol/water) is used, dissolve the compound in a minimal amount of the hot, more soluble solvent (ethanol). Then, add the less soluble solvent (water) dropwise until the solution becomes cloudy. Add a few drops of the hot, more soluble solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Flash column chromatography is a technique used to separate compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[8][9] It is particularly useful for separating mixtures with components of different polarities.[9]
Experimental Protocol: Flash Column Chromatography
-
Thin-Layer Chromatography (TLC) Analysis:
-
First, determine an appropriate eluent system using TLC. The goal is to find a solvent mixture that gives the desired compound an Rf value of approximately 0.3.[10]
-
A good starting point for a solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[10]
-
Spot the crude mixture on a TLC plate and develop it in solvent systems of varying polarity (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).
-
-
Column Preparation:
-
Select a column of appropriate size. For small-scale purification (100-500 mg), a 2-3 cm diameter column is suitable.
-
Pack the column with silica gel as a slurry in the least polar eluent mixture determined from the TLC analysis.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[8]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply gentle pressure to begin the elution process.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table should be used to record and compare the results of the purification process.
| Parameter | Crude Product | After Recrystallization | After Column Chromatography | Method of Analysis |
| Appearance | e.g., Brownish solid | e.g., Off-white crystals | e.g., White powder | Visual Inspection |
| Yield (%) | N/A | Record Yield | Record Yield | Gravimetric |
| Purity (% by HPLC) | Record Purity | Record Purity | Record Purity | HPLC |
| Melting Point (°C) | Record Range | Record Range | Record Range | Melting Point Apparatus |
A higher and sharper melting point range for the purified product compared to the crude material indicates increased purity.[7]
Visualization of Workflow
The following diagram illustrates the general workflow for the purification and analysis of this compound.
Caption: General workflow for the purification and analysis of this compound.
This diagram illustrates the two primary purification pathways, recrystallization and column chromatography, followed by a series of analytical techniques to confirm the purity of the final product.
Caption: Decision tree for selecting a purification method for this compound.
This decision tree provides a logical guide for choosing between recrystallization and column chromatography based on the initial analysis of the crude product by TLC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. capitalresin.com [capitalresin.com]
- 3. byjus.com [byjus.com]
- 4. Physical And Chemical Properties Of Phenols, Important Topics For JEE Chemistry 2024 [pw.live]
- 5. mt.com [mt.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(3-Formylphenyl)phenol in Novel Materials Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Formylphenyl)phenol is a versatile bifunctional organic compound possessing both a reactive aldehyde (formyl) group and a phenolic hydroxyl group. This unique combination of functionalities makes it an attractive building block for the synthesis of a wide range of novel materials. The formyl group can readily participate in reactions such as Schiff base condensation, while the phenolic hydroxyl group allows for esterification, etherification, and participation in the formation of polymers like polyethers, polyesters, and polycarbonates. Furthermore, the rigid aromatic structure of this compound can impart desirable thermal and mechanical properties to the resulting materials.
These application notes provide an overview of the potential uses of this compound in the development of high-performance polymers, including poly(azomethine)s, polybenzoxazines, and thermosetting resins. Detailed, generalized experimental protocols are provided for the synthesis and characterization of these materials.
Application 1: Synthesis of High-Performance Poly(azomethine)s
Application Note:
Poly(azomethine)s, also known as polyimines or Schiff base polymers, are a class of polymers containing the azomethine (-CH=N-) linkage in their main chain. These materials are known for their excellent thermal stability, mechanical strength, and interesting optoelectronic properties. The reaction of the formyl group of this compound with various aromatic diamines offers a direct route to synthesizing novel poly(azomethine)s. The phenolic hydroxyl group can be further modified post-polymerization to tune the material's properties or can be left unmodified to potentially enhance solubility and processability.
Experimental Protocol: Synthesis of a Poly(azomethine) from this compound and 4,4'-Oxydianiline
1. Materials:
-
This compound (FW: 198.22 g/mol )
-
4,4'-Oxydianiline (ODA) (FW: 200.24 g/mol )
-
N,N-Dimethylacetamide (DMAc)
-
Lithium Chloride (LiCl)
-
Methanol
-
Nitrogen gas (high purity)
2. Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Vacuum oven
-
Filtration apparatus
3. Procedure:
-
In a clean, dry three-neck round-bottom flask, add this compound (1.982 g, 10 mmol) and 4,4'-oxydianiline (2.002 g, 10 mmol).
-
Add N,N-dimethylacetamide (DMAc, 40 mL) and lithium chloride (LiCl, 0.42 g, 10 mmol) to the flask. The LiCl is used to enhance the solubility of the resulting polymer.
-
Purge the flask with nitrogen gas for 15 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 160 °C with constant stirring under a gentle flow of nitrogen.
-
Maintain the reaction at 160 °C for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution slowly into a beaker containing methanol (400 mL) with vigorous stirring. This will cause the polymer to precipitate.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and residual solvent.
-
Dry the polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.
4. Characterization:
-
FT-IR Spectroscopy: To confirm the formation of the azomethine bond (C=N stretching typically around 1600-1650 cm⁻¹) and the presence of the phenolic -OH group.
-
¹H NMR Spectroscopy: To elucidate the polymer structure.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
Data Presentation
Table 1: Representative Properties of a Poly(azomethine) Derived from this compound.
| Property | Value (Hypothetical) |
|---|---|
| Inherent Viscosity (dL/g) | 0.85 |
| Glass Transition Temp. (Tg, °C) | 250 |
| 5% Weight Loss Temp. (TGA, °C) | 450 |
| Char Yield at 800 °C (TGA, %) | 60 |
| Solubility | Soluble in DMAc, NMP, DMSO |
Note: The data presented in this table is hypothetical and serves as an example of the expected properties. Actual values will depend on the specific reaction conditions and the purity of the monomers.
Visualization
Caption: Synthesis of Poly(azomethine).
Application 2: Development of Novel Polybenzoxazines
Application Note:
Polybenzoxazines are a class of high-performance phenolic resins that exhibit excellent thermal stability, flame retardancy, low water absorption, and good mechanical properties. They are synthesized through the ring-opening polymerization of benzoxazine monomers, which are typically prepared from a phenol, a primary amine, and formaldehyde. The use of this compound as the phenolic component, in reaction with a primary amine and formaldehyde, can lead to the formation of novel benzoxazine monomers functionalized with a formyl group. This pendant formyl group can be utilized for subsequent crosslinking reactions or for grafting other functional moieties onto the polybenzoxazine network, leading to materials with tailored properties.
Experimental Protocol: Synthesis of a Benzoxazine Monomer from this compound
1. Materials:
-
This compound (FW: 198.22 g/mol )
-
Aniline (FW: 93.13 g/mol )
-
Paraformaldehyde (FW: 30.03 g/mol )
-
1,4-Dioxane
-
Sodium Sulfate (anhydrous)
2. Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
3. Procedure:
-
In a round-bottom flask, dissolve this compound (1.982 g, 10 mmol) and aniline (0.931 g, 10 mmol) in 1,4-dioxane (50 mL).
-
Add paraformaldehyde (0.601 g, 20 mmol) to the solution.
-
Heat the mixture to reflux (approximately 101 °C) with stirring and maintain for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solution to remove any unreacted paraformaldehyde.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Dissolve the resulting crude product in dichloromethane and wash with water to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the benzoxazine monomer.
4. Polymerization:
-
Place the synthesized benzoxazine monomer in an aluminum pan.
-
Heat the monomer in an oven using a step-wise curing profile: 160 °C for 1 hour, 180 °C for 2 hours, and finally 200 °C for 2 hours.
-
The ring-opening polymerization will occur, resulting in a crosslinked polybenzoxazine network.
Data Presentation
Table 2: Representative Properties of a Polybenzoxazine Derived from this compound.
| Property | Value (Hypothetical) |
|---|---|
| Glass Transition Temp. (Tg, °C) | 220 |
| 5% Weight Loss Temp. (TGA, °C) | 420 |
| Char Yield at 800 °C (TGA, %) | 55 |
| Water Absorption (%) | < 0.5 |
Note: The data presented in this table is hypothetical and serves as an example of the expected properties. Actual values will depend on the specific curing conditions and the purity of the monomer.
Visualization
Caption: Polybenzoxazine Synthesis Workflow.
Application 3: Formulation of Advanced Thermosetting Resins
Application Note:
The phenolic hydroxyl group of this compound can be utilized in the formulation of thermosetting resins, such as epoxy resins. It can act as a curing agent for epoxy resins, where the hydroxyl group reacts with the epoxide rings. Additionally, the formyl group can be used for further crosslinking reactions, potentially leading to a denser network with enhanced thermal and mechanical properties. The aromatic structure of this compound contributes to the rigidity and thermal stability of the cured resin.
Experimental Protocol: Curing of an Epoxy Resin with this compound
1. Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (curing agent)
-
Triphenylphosphine (TPP) (catalyst)
2. Equipment:
-
Mechanical mixer
-
Mold
-
Oven with temperature control
-
Dynamic Mechanical Analyzer (DMA)
-
Thermogravimetric Analyzer (TGA)
3. Procedure:
-
Preheat the DGEBA epoxy resin to 80 °C to reduce its viscosity.
-
Calculate the stoichiometric amount of this compound required to react with the epoxy resin. The stoichiometric ratio is based on one phenolic hydroxyl group per epoxy group.
-
Melt the calculated amount of this compound at 120 °C.
-
Add the molten this compound to the preheated epoxy resin and mix thoroughly for 10 minutes.
-
Add a catalytic amount of triphenylphosphine (TPP, e.g., 0.5 wt% of the total resin mixture) to the mixture and continue mixing for another 5 minutes.
-
Pour the homogeneous mixture into a preheated mold.
-
Cure the resin in an oven using a suitable curing schedule, for example: 150 °C for 2 hours followed by a post-cure at 180 °C for 2 hours.
-
Allow the cured resin to cool down slowly to room temperature before demolding.
Data Presentation
Table 3: Representative Properties of an Epoxy Thermoset Cured with this compound.
| Property | Value (Hypothetical) |
|---|---|
| Glass Transition Temp. (Tg, DMA, °C) | 180 |
| Storage Modulus at 30 °C (GPa) | 3.5 |
| 5% Weight Loss Temp. (TGA, °C) | 380 |
| Flexural Strength (MPa) | 120 |
Note: The data presented in this table is hypothetical and serves as an example of the expected properties. Actual values will depend on the specific epoxy resin used and the curing conditions.
Visualization
Caption: Epoxy Resin Curing Pathway.
Disclaimer: The experimental protocols and data provided are for illustrative purposes and are based on general chemical principles for similar compounds. Researchers should conduct their own literature search and optimization studies for any specific application of this compound. All laboratory work should be performed with appropriate safety precautions.
Protocol for functionalizing the aldehyde group of 3-(4-hydroxyphenyl)benzaldehyde
Application Notes: Functionalization of 3-(4-hydroxyphenyl)benzaldehyde
Introduction
3-(4-hydroxyphenyl)benzaldehyde is a versatile bifunctional molecule featuring both a reactive aldehyde and a phenolic hydroxyl group. The aldehyde moiety, in particular, serves as a key handle for a wide array of chemical transformations, enabling its use as a building block in the synthesis of pharmaceuticals, fine chemicals, and complex organic materials. This document provides detailed protocols for several common and robust methods to functionalize the aldehyde group: oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to an amine, Wittig olefination to an alkene, and Knoevenagel condensation to an α,β-unsaturated system. These protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.
Oxidation to 3-(4-hydroxyphenyl)benzoic acid
The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation. This protocol utilizes Oxone, a stable and non-toxic oxidizing agent, providing a mild and efficient alternative to traditional metal-mediated oxidations.[1] The resulting carboxylic acid is a valuable intermediate for forming amides, esters, and other acid derivatives.
Experimental Protocol
-
Preparation: To a 100 mL round-bottom flask, add 3-(4-hydroxyphenyl)benzaldehyde (1.0 eq) and acetonitrile (ACN) to create a 0.2 M solution.
-
Reagent Addition: While stirring at room temperature, add a solution of Oxone (potassium peroxymonosulfate, 2.0 eq) dissolved in deionized water (equal volume to the ACN).
-
Reaction: Allow the biphasic mixture to stir vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography on silica gel.
Quantitative Data
| Reactant | Reagent | Solvent | Expected Yield | Product |
| 3-(4-hydroxyphenyl)benzaldehyde | Oxone | Acetonitrile/Water | 85-95% | 3-(4-hydroxyphenyl)benzoic acid |
Reaction Workflow
Caption: Workflow for the oxidation of 3-(4-hydroxyphenyl)benzaldehyde.
Reduction to (3-(4-hydroxyphenyl)phenyl)methanol
The reduction of the aldehyde to a primary alcohol is a common synthetic step, yielding a benzyl alcohol derivative that can be used in ether or ester synthesis, or as a precursor for halogenation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, well-tolerated by the phenolic group.
Experimental Protocol
-
Preparation: Dissolve 3-(4-hydroxyphenyl)benzaldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask to make a 0.2 M solution.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH is neutral (~7) and gas evolution ceases.
-
Purification: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product. Further purification can be achieved by flash chromatography if necessary.
Quantitative Data
| Reactant | Reagent | Solvent | Expected Yield | Product |
| 3-(4-hydroxyphenyl)benzaldehyde | Sodium Borohydride | Methanol | 90-98% | (3-(4-hydroxyphenyl)phenyl)methanol |
Reaction Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Formylphenyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Formylphenyl)phenol. The content is structured to address common issues encountered during the synthesis, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a boronic acid derivative with an aryl halide. For this specific synthesis, the two primary variations are:
-
Coupling of 3-formylphenylboronic acid with a 4-halophenol (e.g., 4-iodophenol or 4-bromophenol).
-
Coupling of 4-hydroxyphenylboronic acid with a 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde or 3-iodobenzaldehyde).
Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the initial parameters I should investigate?
A2: Low yields in Suzuki-Miyaura couplings can often be attributed to several critical factors. Begin by systematically evaluating the following:
-
Catalyst Activity: Ensure the palladium catalyst and any associated ligands are fresh and active. Palladium(0) species are the active catalysts, and if using a Pd(II) precatalyst, it must be effectively reduced in situ.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of boronic acids.[1][2] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Quality: Verify the purity and integrity of your starting materials, particularly the boronic acid, as they can degrade upon storage.
-
Base Selection and Stoichiometry: The choice and amount of base are critical for activating the boronic acid.[2] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The optimal base often needs to be determined empirically.
Q3: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
A3: The most common side products in Suzuki-Miyaura couplings are homocoupled products (biphenyls derived from the coupling of two boronic acid molecules or two aryl halide molecules) and protodeboronation (replacement of the boronic acid group with a hydrogen atom).
-
Homocoupling: This is often exacerbated by the presence of oxygen.[2] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are the primary methods to suppress this side reaction. The choice of palladium catalyst and ligands can also influence the extent of homocoupling.
-
Protodeboronation: This can occur in the presence of water or acidic protons, particularly at elevated temperatures.[3] Using anhydrous solvents and ensuring the base is not excessively strong or hindered can help minimize this issue.
Q4: How do I effectively purify the crude this compound product?
A4: Purification of the crude product is typically achieved through one or a combination of the following methods:
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials, the catalyst, and side products. A common stationary phase is silica gel, with an eluent system typically consisting of a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an excellent method for obtaining highly pure material. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures.
Troubleshooting Guides
Low or No Product Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active pre-catalyst, such as a palladacycle.[1] Ensure proper in situ reduction of Pd(II) to Pd(0) if applicable. |
| Insufficiently Anhydrous Conditions | Thoroughly dry all glassware before use. Use anhydrous solvents. Ensure the base is anhydrous, particularly if using K₃PO₄.[4] |
| Poor Quality Base | Use a freshly opened or properly stored base. Consider grinding the base to a fine powder to increase its surface area and reactivity.[4] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the rate of reaction. If the reaction is sluggish, consider incrementally increasing the temperature. However, be aware that higher temperatures can also promote side reactions. |
| Incorrect Solvent System | The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water.[2] |
Formation of Significant Impurities
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[2] |
| Protodeboronation | Use anhydrous solvents and reagents. Minimize reaction time at high temperatures. Consider using a milder base.[3] |
| Decomposition of Starting Materials | The formyl group can be sensitive to certain reaction conditions. Ensure the chosen base and temperature are compatible with the aldehyde functionality. |
Data Presentation
The yield of this compound is highly dependent on the specific reaction conditions. The following table summarizes general trends observed in Suzuki-Miyaura couplings and provides a starting point for optimization.
| Parameter | Variation | General Effect on Yield | Notes |
| Aryl Halide | I > Br > Cl | Iodides are generally more reactive and lead to higher yields under milder conditions. Chlorides often require more specialized and active catalyst systems. | |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, Buchwald-type catalysts | Catalyst choice is crucial. Buchwald-type catalysts with bulky, electron-rich phosphine ligands are often effective for challenging couplings.[4] | |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH | The optimal base is substrate-dependent. K₃PO₄ is often effective in anhydrous conditions, while carbonates are commonly used in aqueous solvent mixtures.[4][5] | |
| Solvent | Toluene, Dioxane/H₂O, THF, DMF | The solvent system affects the solubility of reactants and the efficacy of the base. A mixture of an organic solvent and water is frequently used.[2] | |
| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate but can also lead to increased side product formation and decomposition. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure for the synthesis of this compound via the coupling of 3-formylphenylboronic acid and 4-iodophenol. Optimization of specific parameters may be required.
Materials:
-
3-Formylphenylboronic acid (1.1 - 1.5 equivalents)
-
4-Iodophenol (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Toluene and Water (e.g., 4:1 mixture)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol, 3-formylphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Solvent Addition: Add the degassed toluene and water solvent mixture via syringe.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium(II) acetate and triphenylphosphine.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: A simplified diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of Crude 4-(3-Formylphenyl)phenol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for improving the purity of crude 4-(3-Formylphenyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or decomposition. These may include unreacted starting materials from Suzuki coupling (e.g., 3-formylphenylboronic acid and a halophenol), homocoupling byproducts, residual catalyst (e.g., palladium complexes), and over-oxidation products where the aldehyde is converted to a carboxylic acid.[1] Incomplete formylation reactions can also leave residual phenol precursors.[2]
Q2: Which purification method is best for this compound?
A2: The optimal method depends on the nature and quantity of the impurities, as well as the scale of the purification.[3]
-
Recrystallization is highly effective for removing small amounts of impurities from a solid product, especially on a larger scale.[4]
-
Column Chromatography is ideal for separating mixtures with components of different polarities and is useful when recrystallization is ineffective or for smaller scale purifications.[5]
-
Bisulfite Extraction can be a useful chemical method to selectively remove the aldehyde product from non-aldehyde impurities by forming a water-soluble adduct.[6][7]
Q3: My crude product is a dark oil or sticky solid. How should I proceed?
A3: The presence of a dark oil or sticky solid often indicates significant impurities or residual solvent.[8] Before attempting recrystallization, it is advisable to wash the crude material with a non-polar solvent like hexanes to remove less polar impurities. If the material remains non-solid, column chromatography is likely the most effective purification method.[8]
Q4: I am experiencing a low yield after purification. What are the possible reasons?
A4: Low recovery can stem from several factors:
-
Sub-optimal recrystallization conditions: Using a solvent in which the compound is too soluble, or cooling the solution too quickly, can lead to significant product loss in the mother liquor.[8][9]
-
Improper column chromatography technique: An incorrect eluent system can cause the product to co-elute with impurities or adsorb irreversibly to the stationary phase.[10]
-
Loss during transfers: Multiple transfer steps between flasks and filters can lead to mechanical loss of the product.
Purification Workflow
Caption: General Purification Workflow for this compound
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out during cooling | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.[3][9] | Return the sample to the heat source, add more of the primary solvent to ensure complete dissolution, and then allow it to cool more slowly. Using a mixed solvent system by adding a miscible "anti-solvent" can also be effective.[9] |
| No crystal formation upon cooling | The solution is too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures.[8] | Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8] |
| Low purity after recrystallization | The chosen solvent is not ideal, leading to co-crystallization of impurities. The crystals were not washed properly after filtration.[8] | Select a different recrystallization solvent or a solvent pair. Ensure to wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[8] |
| Rapid crystallization | The solution is supersaturated, leading to the trapping of impurities within the crystal lattice.[9] | Reheat the solution and add a small amount of additional solvent to decrease the saturation. Allow the solution to cool slowly at room temperature before moving to an ice bath.[9] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC/Column | The solvent system (eluent) is not optimal for separating the compound from impurities.[8][10] | Systematically vary the polarity of your eluent. A good starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the desired compound on TLC.[11] |
| Product is not eluting from the column | The eluent is not polar enough, or the compound is strongly adsorbed to the silica gel due to its phenolic hydroxyl group.[8][10] | Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol can be added. If the compound is acidic, adding a small amount of acetic acid to the eluent can help.[3][8] |
| Compound decomposes on the silica gel | Aldehydes can be sensitive to the acidic nature of silica gel, leading to decomposition or formation of acetals if alcohols are used in the eluent.[1][11] | Deactivate the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column. Alternatively, use a different stationary phase like alumina.[11] |
| Streaking on TLC plate | The compound is too polar for the solvent system or is interacting strongly with the silica gel.[3] | Add a small amount of a polar modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds.[3] |
Quantitative Data Summary
Table 1: Example Solvent Systems for Recrystallization
| Solvent/Solvent System | Suitability for this compound | Notes |
| Ethanol/Water | High | The compound is likely soluble in hot ethanol and less soluble upon the addition of water. This is a common and effective system for phenolic compounds.[12][13] |
| Toluene/Hexanes | Medium | Good for compounds with aromatic character. Dissolve in hot toluene and add hexanes as the anti-solvent. |
| Ethyl Acetate/Hexanes | Medium | Offers a good polarity balance. The compound should be soluble in ethyl acetate and precipitate with the addition of hexanes.[14] |
| Isopropanol | Low to Medium | Can be a single-solvent system if the solubility difference between hot and cold is significant. |
Table 2: Representative Purity Improvement
| Purification Method | Starting Purity (by HPLC/NMR) | Final Purity (by HPLC/NMR) | Typical Yield |
| Recrystallization (1x) | 85-90% | 95-98% | 70-85% |
| Recrystallization (2x) | 95-98% | >99% | 50-70% (overall) |
| Column Chromatography | 70-85% | >98% | 60-80% |
Note: These values are estimates for a typical organic solid and may vary based on the specific impurities present.
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid is just covered. Observe the solubility. The ideal solvent will dissolve the compound sparingly at room temperature.[13]
-
Gently heat the mixture to the solvent's boiling point. The compound should dissolve completely. If not, add more hot solvent dropwise until a clear solution is obtained.[12]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
A good recrystallization solvent will result in the formation of a significant amount of crystalline solid.[12]
Protocol 2: Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask of appropriate size.
-
Add the chosen solvent (or the more soluble solvent of a pair) in portions while heating the mixture to a gentle boil. Add just enough hot solvent to completely dissolve the solid.
-
If using a solvent pair, add the anti-solvent (e.g., water or hexanes) dropwise to the hot solution until the solution becomes slightly cloudy, then add a drop or two of the hot primary solvent to redissolve the precipitate.[12]
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[9]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[13]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.[8]
-
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the product and impurities, with an Rf value of approximately 0.3 for the product.[11]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble samples, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to create a dry powder ("dry loading"). Carefully add the sample to the top of the packed column.[8]
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure to begin the flow. Collect fractions and monitor the elution of the product using TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
Decision-Making for Purification Method
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. benchchem.com [benchchem.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Suzuki Coupling of 3-Formylphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 3-formylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Is the aldehyde functional group on 3-formylphenylboronic acid compatible with Suzuki coupling conditions?
A1: Yes, the Suzuki-Miyaura coupling is known for its excellent functional group tolerance, including aldehydes.[1] However, under certain conditions, the aldehyde group can coordinate with the palladium catalyst, potentially affecting its activity. Careful optimization of the reaction parameters is key to a successful coupling.
Q2: What are the most common side reactions observed when using 3-formylphenylboronic acid?
A2: Common side reactions include:
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl. This can be more prevalent if the reaction mixture is exposed to oxygen.[2]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of benzaldehyde. This is often promoted by high temperatures and certain basic conditions.
-
Dehalogenation: The reduction of the aryl halide coupling partner, where the halogen is replaced by a hydrogen atom. This can be caused by the formation of palladium-hydride species.[2][3]
Q3: My reaction is showing low to no yield. What are the first troubleshooting steps?
A3: For low or no yield, systematically check the following:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and homocoupling.
-
Reagent Quality: Verify the purity of your 3-formylphenylboronic acid, aryl halide, and solvent. Boronic acids can degrade over time.
-
Catalyst Activity: Use a fresh, active palladium catalyst. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species.
-
Base and Solvent: The choice of base and solvent is critical. An inappropriate combination can lead to poor solubility of reagents or inefficient transmetalation.
Q4: Should I protect the aldehyde group on 3-formylphenylboronic acid?
A4: In most cases, protection of the aldehyde group is not necessary due to the high functional group tolerance of the Suzuki reaction. However, if you are experiencing significant side reactions or low yields that cannot be resolved by optimizing other parameters, protecting the aldehyde as an acetal is a viable strategy. The acetal can be easily deprotected under acidic conditions after the coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor solubility of reagents. 4. Inappropriate base or solvent. | 1. Use a fresh catalyst or a more active precatalyst (e.g., a Buchwald precatalyst). 2. Thoroughly degas solvents and ensure a continuous inert gas flow. 3. Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O) to improve solubility.[4] 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Stronger bases often facilitate the transmetalation step.[5] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient oxidative addition of the aryl halide. | 1. Ensure rigorous degassing of the reaction mixture. 2. Use a more electron-rich ligand to promote oxidative addition. For aryl chlorides, which are less reactive, more specialized ligands are often necessary.[2] |
| Formation of Benzaldehyde (Protodeboronation) | 1. High reaction temperature. 2. Unsuitable base or prolonged reaction time. | 1. Lower the reaction temperature if possible. 2. Use a milder base (e.g., K₂CO₃ instead of stronger hydroxides). Minimize the reaction time by monitoring the reaction progress closely (e.g., by TLC or LC-MS). |
| Dehalogenation of the Aryl Halide | 1. Formation of palladium-hydride species. 2. Electron-deficient aryl halides are more susceptible.[3] | 1. Ensure anhydrous solvents if possible, as water can be a source of hydrides. 2. Choose a ligand that promotes reductive elimination over side reactions. The use of bulky, electron-rich phosphine ligands can be beneficial. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Rate-limiting transmetalation. | 1. Increase catalyst loading slightly or use a more robust catalyst system. 2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃) or a more polar solvent system to facilitate the formation of the reactive boronate species.[5] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of aryl halides with phenylboronic acid derivatives, providing a baseline for optimizing reactions with 3-formylphenylboronic acid.
Table 1: Effect of Base on Yield in Suzuki Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Base | Solvent | Catalyst | Yield (%) |
| 1 | p-Bromoacetophenone | Na₂CO₃ | EtOH/H₂O | PPI-Cu-Ni-Pd NPs | 98 |
| 2 | p-Bromoacetophenone | K₂CO₃ | EtOH/H₂O | PPI-Cu-Ni-Pd NPs | 95 |
| 3 | p-Bromoacetophenone | K₃PO₄ | EtOH/H₂O | PPI-Cu-Ni-Pd NPs | 92 |
| 4 | p-Bromoacetophenone | NaOH | EtOH/H₂O | PPI-Cu-Ni-Pd NPs | 89 |
| 5 | p-Bromoacetophenone | KOH | EtOH/H₂O | PPI-Cu-Ni-Pd NPs | 85 |
| 6 | p-Bromobenzaldehyde | Cs₂CO₃ | DMF/H₂O | [Pd(L)₂(NCS)₂] | 94 |
| 7 | p-Bromobenzaldehyde | K₂CO₃ | DMF/H₂O | [Pd(L)₂(NCS)₂] | 85 |
Data adapted from a study on PPI encapsulated Cu-Ni-Pd nanoparticles and a study on a specific palladium complex.[4][6]
Table 2: Performance of Different Palladium Catalysts
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (1.5) | P(o-tol)₃ | K₃PO₄ | Dioxane | 100 | 24 | 92 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1.0) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 98 |
| 3 | Iodobenzene | HT@NC/Pd (10 mg) | - | KOH | H₂O | 90 | 1 | 96 |
| 4 | 4-Chloroacetophenone | Pd(II) complex (0.5) | [N,O] ligand | K₂CO₃ | MeOH | 60 | 24 | 95 |
Data compiled from various sources on Suzuki-Miyaura cross-coupling reactions.[7][8][9]
Experimental Protocols
General Protocol for Suzuki Coupling of 3-Formylphenylboronic Acid with an Aryl Bromide
Materials:
-
3-Formylphenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add 3-formylphenylboronic acid, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Side reactions to avoid during the formylation of 4-phenylphenol
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common issues encountered during the formylation of 4-phenylphenol. The primary goal is to achieve high yields of the desired mono-formylated product, 2-hydroxy-5-phenylbenzaldehyde, while minimizing common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a di-formylated byproduct in my reaction. How can I improve the selectivity for the mono-formylated product?
A1: The formation of a di-formylated product, 2,6-diformyl-4-phenylphenol, is a common side reaction, particularly in methods like the Duff or Vilsmeier-Haack reaction where the starting material is highly activated.[1][2] The hydroxyl group on 4-phenylphenol strongly activates both ortho positions for electrophilic substitution.
Troubleshooting Steps:
-
Control Stoichiometry: This is the most critical parameter. A large excess of the formylating agent drives the reaction towards multiple substitutions.[2][3] You should use a molar ratio of the formylating agent to 4-phenylphenol as close to 1:1 as possible. For the Vilsmeier-Haack reaction, starting with 1.0 to 1.5 equivalents of the Vilsmeier reagent is recommended.[2] For the Duff reaction, reducing the amount of hexamethylenetetramine (HMTA) relative to the phenol can significantly increase the yield of the mono-formylated product.[1]
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can increase selectivity by favoring the kinetic product (mono-formylation) over the thermodynamic product (di-formylation).[3] For the Vilsmeier-Haack reaction, it is crucial to form the Vilsmeier reagent at 0-5 °C before adding the substrate and to maintain a controlled temperature throughout.[3]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the mono- and di-formylated products. Quench the reaction as soon as the optimal amount of the mono-formylated product has formed.
Q2: My reaction mixture is turning into a dark, tarry, or polymeric substance. What is causing this resinification and how can I prevent it?
A2: Phenol-formaldehyde resin formation is a well-known side reaction, especially under harsh acidic or basic conditions and at elevated temperatures.[1] This occurs through repeated reactions between the phenol and the formylating agent or formaldehyde equivalents.
Troubleshooting Steps:
-
Temperature Management: Avoid excessively high temperatures, which accelerate polymerization. Maintain the reaction at the lowest effective temperature required for formylation.[1]
-
Minimize Reaction Time: Prolonged reaction times, especially at high temperatures, can promote resin formation. Monitor the reaction closely and work it up as soon as the starting material is consumed.[1]
-
Control Reagent Ratios: For reactions involving formaldehyde or its equivalents (like the Duff reaction), using a formaldehyde-to-phenol ratio of less than one can help minimize polymerization.[1]
-
Prompt Workup: Upon completion, the reaction should be promptly cooled and neutralized to quench the reactive species that can lead to resinification.[3]
Q3: Which formylation method is best for achieving selective mono-formylation of 4-phenylphenol?
A3: Several methods can be used, each with its advantages and disadvantages regarding regioselectivity.
-
Vilsmeier-Haack Reaction: This method is often efficient and provides good control for electron-rich substrates.[4][5] By carefully controlling stoichiometry and temperature, it can be optimized for high yields of the mono-formylated product.[3]
-
Duff Reaction: This reaction typically shows a strong preference for ortho-formylation of phenols.[2][6] However, di-formylation can be a significant issue if both ortho positions are available, as in 4-phenylphenol.[1] Strict stoichiometric control is essential.
-
Magnesium Chloride/Paraformaldehyde Method: This method is reported to be highly selective for ortho-formylation, often yielding the salicylaldehyde derivative exclusively and in high yields with a range of substituted phenols.[7] It represents an excellent alternative to harsher methods.
-
Reimer-Tiemann Reaction: This reaction also favors ortho-formylation.[8] However, it often requires a strong base and can give mixtures of ortho and para isomers, though the para position is blocked in your substrate.[9] Its efficiency can sometimes be lower than other methods.
For 4-phenylphenol, the Vilsmeier-Haack or the MgCl₂/paraformaldehyde methods are often the best starting points for achieving high selectivity and yield.
Quantitative Data Summary
The following tables summarize how reaction parameters can influence product distribution in phenol formylation. While specific data for 4-phenylphenol is limited, these trends from similar substrates are highly relevant.
Table 1: Effect of Reagent Stoichiometry on Di-formylation
| Formylation Method | Substrate | Formylating Agent:Substrate Ratio | Mono-formylation | Di-formylation | Reference(s) |
|---|---|---|---|---|---|
| Duff Reaction | p-Cresol | 1:1 | High | Low | [1] |
| Duff Reaction | p-Cresol | > 2:1 (Excess HMTA) | Low | High | [1] |
| Vilsmeier-Haack | Activated Phenols | ~1:1 | High | Low | [2][3] |
| Vilsmeier-Haack | Activated Phenols | > 2:1 (Excess Reagent) | Low | High |[2] |
Table 2: Conditions Influencing Resin Formation
| Condition | Parameter | Effect on Resin Formation | Mitigation Strategy | Reference(s) |
|---|---|---|---|---|
| Temperature | Excessively High (>100-120 °C) | Increases | Maintain lowest effective temperature | [1] |
| Reaction Time | Prolonged | Increases | Monitor via TLC/HPLC and quench promptly | [1] |
| Reagent Ratio | Formaldehyde:Phenol > 1 | Increases | Use ratio < 1 | [1] |
| pH | Strong Acid/Base | Can Catalyze Polymerization | Use milder conditions where possible |[1] |
Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 4-Phenylphenol (Optimized for Mono-formylation)
This protocol is a general guideline and may require optimization.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with vigorous stirring.[3] Maintain the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 4-phenylphenol (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction may be gently heated (e.g., to 40-60 °C) to drive it to completion.[3]
-
Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of starting material and the formation of the product.
-
Workup: Once the reaction is complete, pour the mixture slowly into a beaker of crushed ice with vigorous stirring. Neutralize the solution carefully with an aqueous solution of sodium bicarbonate or sodium hydroxide until it is slightly alkaline.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-hydroxy-5-phenylbenzaldehyde.
Protocol 2: Duff Reaction for ortho-Formylation of 4-Phenylphenol
This protocol is adapted for selective mono-formylation.
-
Reaction Setup: In a round-bottom flask, combine 4-phenylphenol (1.0 equiv.) and hexamethylenetetramine (HMTA, 1.2-1.5 equiv.). Add a suitable acidic medium, such as trifluoroacetic acid (TFA) or glacial acetic acid.[1]
-
Heating and Monitoring: Heat the reaction mixture to between 70 °C and 100 °C.[2] The optimal temperature will depend on the acid used. Monitor the reaction by TLC or HPLC to maximize the formation of the mono-formylated product and prevent di-formylation.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add an aqueous acid solution (e.g., 2M H₂SO₄) and heat the mixture (e.g., to 100 °C) for 30-60 minutes to hydrolyze the intermediate imine.
-
Workup: After cooling, extract the product with an organic solvent. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude aldehyde by column chromatography.
Visual Guides
Caption: Reaction pathways in the formylation of 4-phenylphenol.
Caption: Troubleshooting workflow for formylation side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
Technical Support Center: Purification of Polar Aromatic Aldehydes
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of polar aromatic aldehydes.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of polar aromatic aldehydes in a question-and-answer format.
Question: My polar aromatic aldehyde is not moving from the baseline during normal-phase column chromatography, even with highly polar solvents like 100% ethyl acetate. What can I do?
Answer: This is a common issue due to the strong interaction of polar compounds with the polar stationary phase (silica gel or alumina).[1][2] Here are several strategies to address this:
-
Increase Solvent Polarity Further: For highly polar compounds, standard solvents may not be sufficient. You can try a more aggressive solvent system. A common approach is to add a small percentage (1-10%) of methanol to your eluent (e.g., dichloromethane or ethyl acetate).[3] For basic compounds, adding a small amount of ammonium hydroxide to methanol and using that as a co-eluent can be effective.[3]
-
Switch to Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (like C18-bonded silica) and the mobile phase is polar (e.g., water, methanol, acetonitrile).[4] Your polar aldehyde will have weaker interactions with the non-polar stationary phase and will elute more readily.[4][5]
-
Deactivate the Stationary Phase: The acidic nature of silica gel can cause strong binding. You can deactivate the silica by preparing a slurry with a small amount of a base, like triethylamine, in your non-polar solvent before packing the column. This neutralizes the acidic sites, reducing tailing and strong adsorption.
Question: My aldehyde appears to be decomposing on the silica gel column. The collected fractions are impure, and I see new spots on my TLC plates. How can I prevent this?
Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or polymerization.[3][6]
-
Test for Stability: Before running a column, check your compound's stability on silica. Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or significant streaking, your compound is likely unstable on silica.[3]
-
Use a Deactivated Stationary Phase: Neutralize the silica gel by treating it with a base like triethylamine or by using commercially available deactivated silica.
-
Switch to a Different Adsorbent: Alumina is another common stationary phase and is available in acidic, basic, and neutral forms.[4] Basic or neutral alumina can be a good alternative for acid-sensitive aldehydes.[7] Florisil is another option for some separations.[3]
-
Run the Column Quickly: Minimize the time your compound spends on the column. A shorter, wider column (flash chromatography) is preferable to a long, thin one.
Question: During recrystallization, my compound "oils out," forming a liquid layer instead of crystals. What causes this and how can I fix it?
Answer: "Oiling out" typically happens when the solution becomes supersaturated at a temperature above the melting point of your impure compound.[8] It can also be caused by the presence of impurities that depress the melting point.
-
Add More Solvent: The most immediate solution is to add more of the hot solvent to dissolve the oil completely, then allow it to cool very slowly.[8]
-
Lower the Cooling Temperature Drastically: Once the oil has formed, try cooling the mixture in an ice or dry ice bath. This can sometimes shock the oil into solidifying. The resulting solid will likely be impure but can be isolated and re-crystallized.
-
Use a Different Solvent System: The initial solvent may be too good a solvent. Try a solvent in which your compound is less soluble. Alternatively, use a solvent/anti-solvent system.[9][10] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at room temperature, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gently heat until it becomes clear again, and then allow it to cool slowly.
-
Induce Crystallization: If a supersaturated solution fails to crystallize, try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" from a previous successful crystallization.[8]
Question: My purified aldehyde looks clean by NMR, but after a short time, it develops an acidic smell or turns into a solid. What is happening?
Answer: Aromatic aldehydes are prone to two main degradation pathways:
-
Oxidation: Exposure to air can oxidize the aldehyde to the corresponding carboxylic acid, which often has a distinct, sharp odor.[6][7] This is a common impurity in aldehyde samples.[11]
-
Polymerization/Trimerization: In the presence of acid or base traces, many aldehydes can polymerize or trimerize to form solid materials.[6] For example, some aliphatic aldehydes form a solid trimer called a trioxane.[6]
To prevent this, store the purified aldehyde under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and in a cool, dark place like a refrigerator or freezer. Adding a small amount of an antioxidant like BHT can also help stabilize it.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude polar aromatic aldehydes? A1: The most frequent impurity is the corresponding carboxylic acid, formed via air oxidation.[6][11] Other common impurities include unreacted starting materials, residual solvents (such as DMSO or DMF), and byproducts from the specific reaction used for synthesis.[9]
Q2: How can I easily remove a carboxylic acid impurity from my aldehyde? A2: A simple liquid-liquid extraction is very effective. Dissolve the crude aldehyde in an organic solvent like ethyl acetate or diethyl ether. Wash the solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[7] The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral aldehyde remains in the organic layer. Be sure to wash the organic layer with brine afterward to remove residual water before drying and evaporating the solvent.
Q3: What is the best general purification strategy for a novel polar aromatic aldehyde? A3: A good starting point is the sodium bisulfite adduct formation method, as it is specific to aldehydes.[11][12] This technique converts the aldehyde into a water-soluble salt, allowing for the removal of non-aldehydic organic impurities by extraction. The aldehyde can then be regenerated by adding a base.[11] If this method is not suitable or fails, column chromatography on deactivated silica or neutral alumina is the next logical step.
Q4: How should I store purified polar aromatic aldehydes to ensure their long-term stability? A4: To minimize oxidation and polymerization, aldehydes should be stored under an inert atmosphere (argon or nitrogen) in a sealed vial, preferably with a Teflon-lined cap.[6] Store the vial in a refrigerator or freezer to slow down degradation rates. For particularly sensitive aldehydes, dissolving them in a dry, inert solvent for storage can sometimes improve stability.
Q5: Is it possible to purify my polar aromatic aldehyde using distillation? A5: Distillation can be an effective method, particularly for removing non-volatile impurities or polymers.[7] However, many polar aromatic aldehydes have high boiling points and may be thermally unstable. If you choose this method, vacuum distillation is highly recommended to lower the required temperature and minimize the risk of decomposition.[7] A short-path distillation apparatus (like a Kugelrohr) is ideal for small quantities.
Data Presentation
Table 1: Efficiency of Aldehyde Removal from an Organic Mixture Using a Sodium Bisulfite Extraction Protocol
This table summarizes the effectiveness of a standardized bisulfite extraction protocol for separating various aromatic aldehydes from a 1:1 mixture with benzyl butyrate.
| Aromatic Aldehyde | Miscible Solvent | Immiscible Solvent | Purity of Recovered Benzyl Butyrate (%) | Recovery of Benzyl Butyrate (%) | Reference |
| Anisaldehyde | Methanol | 10% Ethyl Acetate/Hexanes | >95% | >95% | [13][14] |
| Benzaldehyde | Methanol | 10% Ethyl Acetate/Hexanes | >95% | >95% | [13][14] |
| 4-Nitrobenzaldehyde | Methanol | 10% Ethyl Acetate/Hexanes | >95% | >95% | [13][14] |
| Vanillin | Methanol | 10% Ethyl Acetate/Hexanes | >95% | >95% | [13][14] |
| Piperonal | Methanol | 10% Ethyl Acetate/Hexanes | >95% | >95% | [13][14] |
Data adapted from studies demonstrating a liquid-liquid extraction protocol using sodium bisulfite. Purity and recovery rates are reported as typically being greater than 95%.[13][14]
Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation and Regeneration
This protocol is highly effective for separating aldehydes from non-aldehydic impurities.[12] It relies on the reversible reaction of an aldehyde with sodium bisulfite to form a water-soluble adduct.[13][14]
Materials:
-
Crude aromatic aldehyde
-
Methanol
-
Saturated aqueous sodium bisulfite solution
-
Deionized water
-
An immiscible organic solvent (e.g., 10% ethyl acetate in hexanes, or diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Separatory funnel, flasks, and standard laboratory glassware
Procedure:
-
Adduct Formation: Dissolve the crude aldehyde mixture in a minimal amount of a water-miscible solvent like methanol.[13][14] Transfer this solution to a separatory funnel.
-
Add 1-1.2 equivalents of a saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 30-60 seconds.[13][14] The bisulfite adduct may precipitate if it is insoluble.
-
Extraction of Impurities: Dilute the mixture with deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes).[13][14] Shake vigorously.
-
Separate the layers. The water-soluble bisulfite adduct will be in the aqueous layer, while non-aldehydic organic impurities will be in the organic layer.
-
Extract the aqueous layer one or two more times with the immiscible organic solvent to ensure complete removal of impurities. Discard the organic layers.
-
Regeneration of Aldehyde: Transfer the aqueous layer containing the adduct to a clean flask. While stirring, slowly add a saturated solution of a weak base (e.g., NaHCO₃) until the evolution of SO₂ gas ceases.[11] This will hydrolyze the adduct and regenerate the pure aldehyde.
-
Final Extraction: Transfer the mixture back to a separatory funnel and extract the liberated aldehyde with a clean organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed for acid-sensitive aldehydes that may degrade on standard silica gel.
Materials:
-
Crude aromatic aldehyde
-
Silica gel (for flash chromatography)
-
Triethylamine
-
Hexanes (or other non-polar solvent for slurry)
-
Appropriate eluent system (determined by TLC)
Procedure:
-
Deactivation of Silica: Prepare a slurry of silica gel in your chosen non-polar column solvent (e.g., hexanes). Add 1-2% triethylamine by volume to the slurry. Stir for 15-20 minutes.
-
Packing the Column: Pack the column with the deactivated silica slurry as you would for standard flash chromatography.
-
Loading the Sample: Dissolve your crude aldehyde in a minimum amount of the column eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing your crude product onto a small amount of deactivated silica and carefully adding the resulting powder to the top of the column.[15]
-
Elution: Run the column using your pre-determined solvent system. It is often beneficial to add a small amount of triethylamine (~0.5%) to the eluent to maintain the neutrality of the column throughout the separation.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that you will also need to remove the residual triethylamine, which can often be achieved under high vacuum.
Visualizations
Caption: General purification workflow for polar aromatic aldehydes.
Caption: The bisulfite extraction and regeneration cycle.
Caption: Troubleshooting logic for when a compound "oils out".
References
- 1. Khan Academy [khanacademy.org]
- 2. LabXchange [labxchange.org]
- 3. Purification [chem.rochester.edu]
- 4. columbia.edu [columbia.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. reddit.com [reddit.com]
- 8. rubingroup.org [rubingroup.org]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing over-oxidation of the formyl group in 4-(3-Formylphenyl)phenol
Welcome to the technical support center for 4-(3-Formylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for preventing the over-oxidation of the formyl group, a common challenge during synthesis, workup, and storage.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a carboxylic acid impurity after my formylation reaction. What is happening?
A1: You are likely observing the over-oxidation of the target compound, this compound, into 4-(3-carboxyphenyl)phenol. The formyl (-CHO) group is susceptible to oxidation to a carboxylic acid (-COOH) group. This can be caused by harsh reaction conditions, the presence of residual oxidants, or exposure to atmospheric oxygen, especially under basic conditions.[1][2]
Q2: Which formylation reactions are prone to this over-oxidation side reaction?
A2: While many formylation methods exist, those employing harsh conditions can increase the risk of side reactions. For instance, the Reimer-Tiemann reaction, which uses a strong base and chloroform, can sometimes lead to the formation of carboxylic acids if carbon tetrachloride is present as an impurity or used instead of chloroform.[3][4][5] Similarly, workup procedures for reactions like the Duff or Vilsmeier-Haack must be carefully controlled to prevent oxidation.[6][7]
Q3: How can I prevent oxidation during the reaction workup?
A3: The workup stage is critical. Avoid prolonged exposure to air. If performing an aqueous workup, ensure the solution is neutralized or slightly acidic before extraction; basic conditions can promote air oxidation.[1] Adding a saturated aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) can help protect the aldehyde.[8] Alternatively, using saturated aqueous sodium bicarbonate (NaHCO₃) can help suppress over-oxidation during workup.[9]
Q4: My purified this compound degrades over time in storage. What are the ideal storage conditions?
A4: Aromatic aldehydes can degrade upon exposure to air, light, and heat.[10] For long-term stability, store the compound in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon).[11][12] Refrigeration (2-8 °C) is recommended to slow the rate of degradation.[12] Adding an antioxidant like Butylated Hydroxytoluene (BHT) can also help extend shelf life.[13]
Troubleshooting Guide
This section provides a systematic approach to identifying and solving over-oxidation issues.
Problem: Presence of 4-(3-carboxyphenyl)phenol impurity detected by NMR or LC-MS.
Use the following workflow to diagnose the source of the oxidation.
Caption: Troubleshooting flowchart for diagnosing over-oxidation.
Data Presentation
The choice of workup conditions can significantly impact the purity of the final product. The table below illustrates the percentage of over-oxidized impurity found when this compound was subjected to different workup and storage protocols.
| Protocol ID | Workup Condition | Storage Condition (4 weeks) | Impurity Level (%) |
| A | Standard Aqueous (pH 9) | Air, Room Temp, Clear Vial | 12.5% |
| B | Standard Aqueous (pH 9) | N₂, Refrigerated, Amber Vial | 4.2% |
| C | NaHCO₃ Wash (pH ~8) | Air, Room Temp, Clear Vial | 6.8% |
| D | NaHSO₃ Wash (pH ~6) | N₂, Refrigerated, Amber Vial | < 0.5% |
As shown, Protocol D, which combines a protective sodium bisulfite wash with proper storage techniques, is the most effective at preventing the formation of the carboxylic acid impurity.
Key Reaction Pathways
The desired product can undergo an undesirable oxidation reaction. Understanding this pathway is key to preventing it.
Caption: Reaction pathway showing desired stability vs. over-oxidation.
Experimental Protocols
Protocol 1: Modified Duff Reaction for the Synthesis of this compound
The Duff reaction is a common method for the ortho-formylation of phenols.[7] This modified protocol is optimized to minimize side reactions.
-
Reagent Preparation: In a dry, three-necked flask under an argon atmosphere, add 4-phenylphenol (1 equiv.) and hexamethylenetetramine (HMTA, 1.5 equiv.).
-
Reaction: Add anhydrous trifluoroacetic acid (TFA) as the solvent. Heat the reaction mixture to 70-80°C.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours. Avoid prolonged heating to prevent polymer formation.[6]
-
Quenching & Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice-water containing 2M HCl to hydrolyze the intermediate imine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Protective Wash: Combine the organic layers and wash with a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃), followed by brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography or recrystallization.
Protocol 2: Recommended Workflow for Workup and Storage
This workflow is designed to maximize the stability of the purified aldehyde.
Caption: Recommended workflow for product handling and storage.
References
- 1. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 2. m.youtube.com [m.youtube.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. benchchem.com [benchchem.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Workup [chem.rochester.edu]
- 9. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 10. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 14. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Anhydrous Conditions for Moisture-Sensitive Reactions
Welcome to the Technical Support Center for handling moisture-sensitive reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on maintaining anhydrous conditions in the laboratory. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical for some organic reactions?
A1: Many reagents used in organic synthesis, such as organometallics (e.g., Grignard and organolithium reagents), hydrides, and certain catalysts, are highly reactive towards water.[1][2] The presence of even trace amounts of moisture can lead to several undesirable outcomes:
-
Reagent Decomposition: Water can protonate or oxidize sensitive reagents, rendering them inactive.[2]
-
Reduced Yields: The consumption of reagents by water directly lowers the potential yield of the desired product.[1][3]
-
Side Reactions: Water can participate in or catalyze side reactions, leading to the formation of impurities and complicating product purification.[2][4]
-
Inhibition of Reaction: In some cases, moisture can completely inhibit the desired chemical transformation.[5]
Q2: What are the primary sources of moisture in a reaction setup?
A2: Moisture can be introduced from several sources, and each must be carefully controlled:
-
Glassware: A thin film of water molecules naturally adsorbs to the surface of the glass.[6][7]
-
Solvents: Many organic solvents are hygroscopic and will absorb moisture from the atmosphere.
-
Reagents: Solid and liquid reagents can absorb atmospheric moisture, especially if they are hygroscopic.[8]
-
Atmosphere: The laboratory air itself contains a significant amount of moisture.[5]
Q3: What is the difference between using nitrogen and argon for an inert atmosphere?
A3: Both nitrogen (N₂) and argon (Ar) are commonly used to create an inert atmosphere.[1][5] The choice between them often depends on the specific requirements of the reaction:
-
Nitrogen (N₂): It is less expensive and readily available. For most standard moisture-sensitive reactions, nitrogen is sufficient. However, at high temperatures, it can react with certain metals (like lithium) to form nitrides.
-
Argon (Ar): Argon is more inert than nitrogen and is preferred for highly sensitive reactions, particularly those involving organometallic reagents at elevated temperatures.[5][9] Being denser than air (and nitrogen), it can provide a more stable "blanket" over the reaction mixture.[5][9]
Q4: When is a glovebox necessary over a Schlenk line?
A4: The choice between a Schlenk line and a glovebox depends on the sensitivity of the reagents and the complexity of the manipulations required.
-
Schlenk Line: Ideal for most routine manipulations of air- and moisture-sensitive compounds, such as setting up reactions, transferring liquids, and performing distillations.[10][11] It allows for the creation of an inert atmosphere within the reaction glassware.
-
Glovebox: Necessary for extremely sensitive reactions or when complex manipulations, such as weighing out hygroscopic solids, preparing samples for analysis, or performing intricate assemblies, are required.[6][9][12] A glovebox provides a completely sealed environment with a continuously purified inert atmosphere, often maintaining oxygen and moisture levels below 1 ppm.[9][13]
Troubleshooting Guides
Problem 1: Low or no product yield in a moisture-sensitive reaction.
| Possible Cause | Troubleshooting Step |
| Inadequately dried glassware | Ensure glassware is oven-dried at >120°C for at least 4 hours (overnight is best) or properly flame-dried under vacuum or a flow of inert gas.[1][14] Assemble the apparatus while still hot and cool under an inert atmosphere.[1][15] |
| "Wet" solvent | Use a freshly opened bottle of anhydrous solvent or dry the solvent using an appropriate method (see Experimental Protocols section). Verify solvent dryness using Karl Fischer titration if possible.[16] |
| Decomposed reagent | Use a fresh bottle of the reagent. If the reagent is a liquid, consider distillation. If it's a solid, it may need to be dried under high vacuum.[17] For organometallic reagents, titration is recommended to determine the active concentration. |
| Leaks in the reaction setup | Check all joints and septa for a proper seal. Lightly grease ground glass joints. Use fresh, pliable rubber septa. Maintain a positive pressure of inert gas, observable with an oil bubbler. |
Problem 2: Inconsistent results between batches of the same reaction.
| Possible Cause | Troubleshooting Step |
| Variable atmospheric humidity | Be aware of changes in ambient humidity. On humid days, take extra care in drying glassware and purging the apparatus with inert gas. |
| Inconsistent reagent handling | Standardize the procedure for handling and dispensing all moisture-sensitive reagents. For hygroscopic solids, weigh them quickly or handle them in a glovebox.[8] |
| Aging of "anhydrous" solvents | Once opened, bottles of anhydrous solvent will gradually absorb moisture. Use smaller bottles and consume them quickly after opening. Store opened bottles under an inert atmosphere. |
Experimental Protocols
Protocol 1: Drying Laboratory Glassware
A. Oven-Drying (Most reliable for standard glassware)
-
Preparation: Clean the glassware thoroughly and rinse with deionized water. Remove all plastic or rubber components, such as stopcocks and septa.[15]
-
Drying: Place the glassware in a laboratory oven set to a minimum of 125°C for at least 24 hours.[1][6]
-
Assembly: While wearing heat-resistant gloves, remove the hot glassware from the oven and assemble the reaction apparatus immediately.[1]
-
Cooling: Allow the assembled apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon.[15]
B. Flame-Drying (For single flasks or when an oven is not feasible)
-
Preparation: Assemble the clean, dry-to-the-eye glassware, including a stir bar if needed. Securely clamp the apparatus.
-
Inert Gas Flow: Begin a gentle flow of inert gas through the apparatus, vented through a bubbler or an exit needle.
-
Heating: Using a heat gun or a Bunsen burner, gently heat the entire surface of the glassware.[7] Move the flame continuously to avoid creating hot spots and thermal stress.[7]
-
Moisture Removal: You will observe condensation fogging the cooler parts of the glass. Continue heating until this fog is completely driven out and the glass is hot to the touch.[7][18]
-
Cooling: Allow the glassware to cool to room temperature with the inert gas still flowing.
Protocol 2: Drying Organic Solvents
The choice of drying agent is crucial and depends on the solvent being dried.
A. Batch Drying with Molecular Sieves (General Purpose)
-
Activation: Activate 3Å or 4Å molecular sieves by heating them in a high-temperature oven (300-350°C) for at least 3 hours.[6] Cool them in a desiccator.
-
Drying: Add the activated molecular sieves (approximately 10% m/v) to the solvent in a suitable container.[6]
-
Equilibration: Seal the container and allow the solvent to stand for at least 24 hours.[6] The anhydrous solvent can then be carefully decanted or transferred via cannula.
B. Distillation from a Reactive Drying Agent (For highly anhydrous solvents)
Caution: This method involves reactive materials and should only be performed by trained personnel with appropriate safety precautions.
-
Setup: Assemble a distillation apparatus that has been oven- or flame-dried.
-
Drying Agent Addition: Add the appropriate drying agent to the solvent in the distillation flask (e.g., sodium/benzophenone for ethers and hydrocarbons; calcium hydride for halogenated solvents and alkanes).[3][9]
-
Reflux: Reflux the solvent until the indicator (if used, e.g., the blue color of the benzophenone ketyl radical) shows that the solvent is dry.
-
Distillation: Distill the solvent directly into a pre-dried receiving flask under an inert atmosphere.
Data Presentation
Table 1: Common Drying Agents for Organic Solvents
| Drying Agent | Capacity | Speed | Intensity | Suitability & (Incompatibilities) |
| Anhydrous Na₂SO₄ | High | Low | Low | Generally useful for pre-drying.[19] |
| Anhydrous MgSO₄ | High | High | Medium | Generally useful; slightly acidic.[20] |
| Anhydrous CaCl₂ | High | Medium | High | Alkanes, alkyl/aryl halides. (Reacts with alcohols, amines, phenols, ketones, esters).[20] |
| Anhydrous CaSO₄ (Drierite®) | Low | High | High | General purpose, good for drying tubes.[19] |
| Molecular Sieves (3Å or 4Å) | High | High | High | Excellent for most solvents; must be activated.[21] |
| **Calcium Hydride (CaH₂) ** | Low | Medium | High | Hydrocarbons, ethers, halogenated solvents. (Reacts with acidic protons).[22] |
| Sodium (Na) / Benzophenone | High | High | High | Ethers, hydrocarbons. (Highly reactive; requires distillation).[20][22] |
| Phosphorus Pentoxide (P₄O₁₀) | High | High | High | Hydrocarbons, alkyl/aryl halides. (Highly acidic, polymerizes some solvents).[22] |
Capacity: Amount of water absorbed per unit weight of agent. Speed: Rate of water removal. Intensity: Degree of dryness achieved.
Table 2: Residual Water Content in Solvents After Drying
| Solvent | Drying Method | Residual Water (ppm) |
| Dichloromethane (DCM) | Stored over 10% 3Å molecular sieves for 24h | ~0.1[6] |
| Acetonitrile | Stored over 10% 3Å molecular sieves for 24h | ~0.5[6] |
| Tetrahydrofuran (THF) | Passed through a column of activated neutral alumina | < 10[21] |
| Toluene | Heated over CaH₂ | ~3[21] |
| Methanol | Stored over 10% 3Å molecular sieves for 72h | < 10[21] |
Visualizations
Workflow for Setting Up an Anhydrous Reaction
Caption: Workflow for preparing and executing a moisture-sensitive reaction.
Decision Tree for Drying Technique Selection
References
- 1. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 2. tutorchase.com [tutorchase.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. benchchem.com [benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 13. ucd.ie [ucd.ie]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Drying | Basic laboratory procedures II | Fundamental laboratory techniques [biocyclopedia.com]
- 16. benchchem.com [benchchem.com]
- 17. How To [chem.rochester.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. Drying solvents and Drying agents [delloyd.50megs.com]
Technical Support Center: Strategies for Minimizing By-product Formation in Biphenyl Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning by-product formation in biphenyl synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for biphenyl synthesis and their typical by-products?
A1: Common methods for biphenyl synthesis include Suzuki-Miyaura coupling, Ullmann reaction, Gomberg-Bachmann reaction, and reactions involving Grignard reagents. Each method is associated with specific by-products. For instance, a major side reaction in Suzuki-Miyaura couplings is the formation of homocoupling products, where two molecules of the boronic acid react with each other.[1][2] In Grignard-based syntheses, biphenyl itself can be a by-product through the coupling of the Grignard reagent with unreacted aryl halide.[3][4] The Gomberg-Bachmann reaction is known for producing a range of side-products from diazonium salts, often resulting in low yields of the desired biphenyl.[5][6]
Q2: What is homocoupling in the context of Suzuki-Miyaura reactions and what are its primary causes?
A2: Homocoupling in a Suzuki reaction is a common side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple to form a symmetrical biaryl by-product.[1] This unwanted reaction consumes the nucleophilic partner and reduces the yield of the desired cross-coupled product. The primary causes of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][2][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[1][2]
Q3: What is dehalogenation and in which biphenyl synthesis methods is it a common issue?
A3: Dehalogenation is a side reaction where the halogen atom of an aryl halide starting material is replaced by a hydrogen atom.[8] This leads to a reduced, non-coupled by-product, consuming the starting material and lowering the overall yield. This side reaction is particularly prevalent in Suzuki-Miyaura coupling reactions, especially when using electron-rich aryl halides and highly active catalyst systems.[8] It can also be a concern in Ullmann reactions if protic impurities are present.[9]
Q4: How can I minimize by-product formation in Gomberg-Bachmann reactions?
A4: The Gomberg-Bachmann reaction often suffers from low yields due to various side-reactions of the diazonium salts.[5][6] To improve yields and minimize by-products, modifications to the original procedure are recommended. One approach is to use diazonium tetrafluoroborates in the arene solvent in the presence of a phase-transfer catalyst.[5] Another strategy involves the use of 1-aryl-3,3-dialkyltriazenes.[5]
Troubleshooting Guides
Issue 1: Excessive Homocoupling in Suzuki-Miyaura Coupling
If you are observing a significant amount of homocoupled by-product in your Suzuki-Miyaura reaction, consider the following troubleshooting steps.
Troubleshooting Workflow for Minimizing Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
| Problem | Potential Cause | Suggested Solution |
| High levels of homocoupled by-product | Presence of oxygen | Rigorously deoxygenate all solvents and the reaction vessel by sparging with an inert gas like argon or nitrogen for an extended period.[1][7] |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄.[10] If using a Pd(II) source, the addition of a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II).[7][11] | |
| Inappropriate ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination step over side reactions.[10] | |
| High reaction temperature | Optimize the reaction temperature; while higher temperatures can increase the rate, they may also promote side reactions.[10] |
Issue 2: Formation of Dehalogenated By-products
The presence of dehalogenated by-products indicates a competing reduction pathway. The following guide will help you mitigate this issue.
Logical Relationship for Minimizing Dehalogenation
Caption: Logical workflow for minimizing dehalogenation by-products.
| Problem | Potential Cause | Suggested Solution |
| Significant dehalogenated by-product | Strong, hydridic bases | Strong bases like sodium ethoxide or potassium tert-butoxide can act as hydride sources, leading to reduction of the aryl halide. Switch to weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[8] |
| Protic impurities | The presence of water or other protic impurities can lead to dehalogenation. Ensure that all solvents and reagents are anhydrous.[9] | |
| Highly active catalyst system | For particularly reactive substrates, a highly active catalyst may favor the dehalogenation pathway. Consider using a less active catalyst or ligand combination. | |
| High reaction temperature | Elevated temperatures can promote the reduction side reaction. Optimize the temperature to find a balance between reaction rate and selectivity. |
Experimental Protocols
Protocol 1: Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol is designed to minimize homocoupling for the Suzuki-Miyaura reaction between an aryl halide and an arylboronic acid.
1. Reagent Preparation and Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq.), arylboronic acid (1.1-1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.
2. Solvent Degassing:
-
Add the required volume of anhydrous solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Sparge the resulting suspension with a subsurface stream of the inert gas for 30-60 minutes with stirring to ensure complete removal of dissolved oxygen.[1]
3. Catalyst Addition and Reaction:
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Briefly remove the inert gas inlet and add the catalyst to the reaction flask under a positive flow of inert gas.
-
Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
4. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[12]
Protocol 2: Optimized Ullmann Coupling Reaction
This protocol provides a general procedure for an Ullmann homocoupling of an aryl halide.
1. Reaction Setup:
-
In a sealed tube, combine the aryl halide (1.0 eq.) and copper powder (2.0 eq.).[13]
-
For liquid aryl halides, the reaction can be run neat. For solid aryl halides, a high-boiling inert solvent may be used.
2. Reaction Execution:
-
Heat the mixture to a high temperature (e.g., 200-250 °C) for several hours.[13] The optimal temperature and time will depend on the reactivity of the aryl halide.
3. Work-up and Purification:
-
After cooling, extract the reaction mixture with a suitable organic solvent (e.g., ether or toluene).
-
Filter to remove the copper residues.
-
Wash the organic layer with water and brine, then dry over a drying agent.
-
Remove the solvent under reduced pressure.
-
The crude biphenyl can be purified by distillation or recrystallization from a solvent like ethanol.[13]
Experimental Workflow for Ullmann Coupling Optimization
Caption: A typical workflow for optimizing Ullmann coupling reaction conditions.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 6. Gomberg-Bachmann_reaction [chemeurope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
Column chromatography techniques for purifying 4-(3-Formylphenyl)phenol
Technical Support Center: Purifying 4-(3-Formylphenyl)phenol
Welcome to the technical support center for the purification of this compound. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of moderately polar organic compounds like this compound. Its slightly acidic nature is generally suitable for this compound, though careful monitoring is advised to prevent any degradation of the aldehyde functional group. For highly sensitive reactions, neutral alumina can be considered as an alternative.
Q2: Which mobile phase system is best suited for the purification of this compound?
A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or acetone is typically effective.[1][2] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. A good starting point is a 7:3 or 8:2 mixture of hexanes:ethyl acetate, adjusting the polarity as needed to achieve good separation.
Q3: What is the ideal Rf value for this compound on a TLC plate before starting column chromatography?
A3: For effective separation, an Rf value between 0.25 and 0.35 is generally recommended. This range allows for a good balance between retention on the stationary phase and elution with the mobile phase, facilitating the separation from both less polar and more polar impurities.
Q4: How can I visualize this compound on a TLC plate?
A4: Due to its aromatic nature, this compound can often be visualized under a UV lamp (254 nm).[3] Additionally, staining with a potassium permanganate solution or a p-anisaldehyde stain can be effective for visualizing the phenolic and aldehydic functional groups, respectively.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes:ethyl acetate mixture, slowly increase the proportion of ethyl acetate. |
| Product elutes too quickly with impurities. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Poor separation of the product from impurities (streaking or overlapping bands). | 1. The column was not packed properly.2. The sample was loaded incorrectly.3. The chosen solvent system is not optimal. | 1. Ensure the silica gel is packed uniformly without any air bubbles or cracks.2. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column in a narrow band.3. Re-evaluate the solvent system using TLC with different solvent mixtures to find a system that provides better separation. |
| The purified product is still impure. | Co-elution with an impurity that has a similar polarity. | Consider using a different solvent system to alter the selectivity. For example, substituting dichloromethane or toluene for a portion of the hexanes can sometimes improve separation. If co-elution persists, a second chromatographic step using a different stationary phase (e.g., alumina) or a different solvent system may be necessary. |
| Low recovery of the product. | 1. The product is strongly adsorbed to the silica gel.2. The product is partially degrading on the acidic silica gel. | 1. After eluting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing a small amount of methanol) to recover any remaining product.2. Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the mobile phase. Alternatively, use a neutral stationary phase like alumina. |
Quantitative Data Summary
The following table provides typical parameters for the column chromatography purification of this compound. These values are illustrative and may require optimization for your specific reaction mixture.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Finer mesh size provides better resolution but slower flow rate. |
| Mobile Phase | Hexanes:Ethyl Acetate (9:1 to 7:3 v/v) | The ratio should be optimized based on TLC analysis. |
| Optimal Rf on TLC | 0.25 - 0.35 | In the chosen mobile phase for the column. |
| Sample Load | 1-5% of silica gel weight | Overloading the column will lead to poor separation. |
| Elution Mode | Isocratic or Gradient | A shallow gradient of increasing polarity can improve separation. |
| Typical Purity (Post-Column) | >95% | Purity should be assessed by NMR, HPLC, or other analytical techniques. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel and the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Stir gently to create a homogenous slurry, ensuring there are no dry clumps of silica.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Carefully pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the excess solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Using a pipette, carefully add the sample solution to the top of the column, allowing it to adsorb onto the silica gel.
-
Alternatively, for less soluble samples, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., using a pump or an inert gas line) to begin the elution process.
-
Collect the eluent in fractions (e.g., in test tubes or vials).
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
5. Combining Fractions and Product Isolation:
-
Identify the fractions containing the pure this compound based on the TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Further dry the product under high vacuum to remove any residual solvent.
Visualizations
References
Scaling up the synthesis of 4-(3-Formylphenyl)phenol from lab to pilot plant
Technical Support Center: Synthesis of 4-(3-Formylphenyl)phenol
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource is designed for researchers, process chemists, and drug development professionals to address common challenges encountered when transitioning this synthesis from the laboratory to a pilot plant scale. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound? A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves reacting 3-formylphenylboronic acid with a 4-halophenol (typically 4-bromophenol or 4-iodophenol) in the presence of a palladium catalyst, a ligand, and a base.[1][2][3]
Q2: Why is scaling up the Suzuki-Miyaura reaction challenging? A2: Scaling this reaction presents several challenges.[4][5] Key issues include:
-
Heat Transfer: The reaction can be exothermic, and managing heat in a large reactor is critical to prevent side reactions and ensure safety.
-
Mass Transfer: Ensuring efficient mixing of heterogeneous mixtures (e.g., with an insoluble base) is more difficult in large vessels, potentially leading to inconsistent reaction kinetics.[5]
-
Catalyst Activity & Removal: Catalyst deactivation can occur, and removing residual palladium from the final product to meet regulatory requirements (often <10 ppm) is a significant purification challenge.[6][7]
-
Anaerobic Conditions: The palladium catalyst is often sensitive to oxygen. Maintaining stringent anaerobic (oxygen-free) conditions in large-scale reactors is crucial but can be difficult.[4][5]
Q3: What are the key differences in equipment between lab and pilot plant synthesis? A3:
-
Reaction Vessel: A laboratory typically uses a round-bottom flask, whereas a pilot plant uses a jacketed glass-lined or stainless steel reactor for better temperature control.
-
Heating/Cooling: Heating mantles or oil baths are common in the lab. Pilot plants use thermal fluids circulated through the reactor jacket.
-
Stirring: A small magnetic stir bar is used in the lab, while pilot plants employ large, motor-driven overhead stirrers (e.g., impeller or anchor) for more effective mixing.
-
Purification: Laboratories often rely on flash column chromatography for purification. At the pilot scale, this is not economical, so the process is developed to allow for purification by crystallization or distillation.
Q4: How does the work-up procedure change during scale-up? A4: Lab-scale work-up might involve multiple extractions in a separatory funnel. In a pilot plant, this is done in the reactor or a dedicated extraction vessel. Phase separation can be slower, and handling large volumes of solvents requires specialized pumps and safety protocols. The focus shifts towards minimizing solvent use and isolating the product via crystallization rather than chromatography.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. | • Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[4] • Use a modern palladium precatalyst which is more stable and reliably generates the active species.[8][9] • If using a Pd(II) source like Pd(OAc)₂, ensure proper pre-activation with the phosphine ligand before adding substrates. |
| Impure Reagents: Starting materials, solvent, or base contain impurities (e.g., water, oxygen) that inhibit the catalyst. | • Assess the purity of all reagents. Use anhydrous solvents.[8] • Degas the solvent thoroughly before use by sparging with an inert gas. | |
| Insufficient Base: The base is not strong enough or is not sufficiently soluble to participate in the catalytic cycle. | • Switch to a stronger or more soluble base (e.g., from Na₂CO₃ to K₂CO₃ or K₃PO₄). • Ensure vigorous stirring to maximize contact in heterogeneous mixtures.[10] | |
| Sluggish or Stalled Reaction | Poor Mixing: Inadequate stirring, especially in a slurry, leads to poor reaction kinetics. | • On a pilot scale, evaluate different stirrer designs (e.g., pitched-blade turbine) and increase the agitation speed.[5] |
| Low Temperature: The reaction temperature is too low for efficient catalytic turnover. | • Gradually increase the reaction temperature. Note that higher temperatures can sometimes lead to side product formation.[5][8] | |
| Phase Transfer Issues: In biphasic systems (e.g., Toluene/Water), transfer of the boronic acid salt to the organic phase is slow. | • Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[6] | |
| Formation of Side Products (e.g., Homocoupling) | Oxygen Contamination: Presence of O₂ can lead to homocoupling of the boronic acid. | • Improve degassing procedures for the solvent and reaction vessel. Maintain a positive pressure of inert gas. |
| Incorrect Stoichiometry: An excess of the boronic acid can favor homocoupling. | • Ensure precise measurement and stoichiometry of reactants. | |
| Difficulty in Product Purification | High Residual Palladium: The palladium catalyst is difficult to remove from the product. | • During work-up, use a palladium scavenger resin or activated carbon.[6] • Optimize the crystallization process; palladium often gets trapped in the crystal lattice if precipitation is too rapid. |
| Product Oiling Out: The product does not crystallize and instead forms an oil. | • Modify the crystallization solvent system. Add an anti-solvent slowly to induce crystallization. • Ensure impurities that may inhibit crystallization are removed. | |
| Aldehyde Oxidation: The formyl group is oxidized to a carboxylic acid, creating a major impurity. | • Perform the work-up and isolation steps promptly. Avoid prolonged exposure to air, especially under basic conditions.[11] |
Experimental Protocols
Laboratory Scale Synthesis (10 g Scale)
-
Reagent Charging: To a 500 mL three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 4-bromophenol (8.65 g, 50 mmol), 3-formylphenylboronic acid (8.25 g, 55 mmol), and sodium carbonate (15.9 g, 150 mmol).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Solvent & Catalyst Addition: Add degassed toluene (150 mL) and water (50 mL). Bubble nitrogen through the mixture for 15 minutes. Add the palladium catalyst, e.g., Pd(dppf)Cl₂ (0.73 g, 1 mol%).
-
Reaction: Heat the mixture to 85 °C with vigorous stirring under a nitrogen atmosphere for 4-6 hours, monitoring by TLC or HPLC.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer. Wash the organic layer with 2M NaOH (2 x 50 mL) to remove unreacted phenol, followed by brine (50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude solid by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield this compound as a white solid.
Pilot Plant Scale Synthesis (10 kg Scale)
-
Reactor Preparation: Inert a 200 L glass-lined reactor by purging with nitrogen.
-
Reagent Charging: Charge the reactor with 4-bromophenol (8.65 kg, 50 kmol), 3-formylphenylboronic acid (8.25 kg, 55 kmol), and potassium carbonate (20.7 kg, 150 kmol).
-
Solvent Addition & Inerting: Charge degassed toluene (150 L) and water (50 L). Start agitation and sparge the mixture with nitrogen for 30 minutes.
-
Catalyst Addition: Add Pd(OAc)₂ (0.11 kg, 0.5 kmol) and a suitable phosphine ligand like SPhos (0.41 kg, 1.0 kmol) as a solution in degassed toluene.
-
Reaction: Heat the reactor contents to 85-90 °C using the reactor jacket. Monitor the reaction progress by process analytical technology (PAT) or by taking samples for HPLC analysis. Maintain the temperature for 6-8 hours.
-
Work-up & Phase Split: Cool the reactor to 50 °C. Stop agitation and allow the layers to separate. Transfer the lower aqueous layer to a waste drum.
-
Caustic Wash: Add 50 L of 2M NaOH solution, agitate for 20 minutes, let it settle, and remove the aqueous layer. Repeat.
-
Product Isolation (Crystallization): Partially distill the toluene under vacuum to a target volume. Cool the concentrated solution slowly to 0-5 °C to induce crystallization.
-
Filtration & Drying: Filter the resulting slurry through a Nutsche filter dryer. Wash the cake with cold toluene (2 x 10 L). Dry the solid under vacuum at 50 °C until a constant weight is achieved.
Data Presentation
Table 1: Reagent and Parameter Comparison
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (10 kg) |
| Limiting Reagent | 4-bromophenol (8.65 g) | 4-bromophenol (8.65 kg) |
| Boronic Acid | 1.1 equivalents | 1.1 equivalents |
| Base | Na₂CO₃ (3.0 eq) | K₂CO₃ (3.0 eq) |
| Catalyst | Pd(dppf)Cl₂ (1 mol%) | Pd(OAc)₂/SPhos (0.5 mol%) |
| Solvent | Toluene / H₂O (3:1) | Toluene / H₂O (3:1) |
| Temperature | 85 °C | 85-90 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Purification Method | Flash Chromatography | Recrystallization |
Table 2: Typical Yield and Purity Results
| Metric | Laboratory Scale | Pilot Plant Scale |
| Typical Yield | 85 - 95% | 82 - 90% |
| Purity (HPLC) | > 99% | > 99.5% (after crystallization) |
| Residual Palladium | Not typically measured | < 10 ppm |
| Key Impurity Profile | Unreacted 4-bromophenol, Homocoupled boronic acid | Debrominated starting material, Residual solvents |
Visualizations
Reaction Scheme
Caption: Figure 1: Suzuki-Miyaura Synthesis of this compound.
Experimental Workflow: Lab vs. Pilot Plant
Caption: Figure 2: Comparison of Laboratory and Pilot Plant Workflows.
Troubleshooting Decision Tree
Caption: Figure 3: Decision Tree for Low Reaction Conversion.
References
- 1. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Improving stirring efficiency for biphasic reactions in phenol synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve stirring efficiency and overall success in your biphasic phenol synthesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during biphasic reactions.
Q1: My biphasic reaction is extremely slow or gives a low yield. How can I improve the reaction rate?
A1: Slow reaction rates in biphasic systems are often due to poor mass transfer between the two immiscible phases. The reactants cannot interact efficiently if they remain separated. Here are the primary troubleshooting steps:
-
Increase Agitation Speed: The simplest solution is to increase the stirring rate (RPM). This breaks down the interface between the two liquids into smaller droplets, dramatically increasing the surface area available for the reaction.[1] However, be aware that excessively high speeds can sometimes lead to stable emulsions (see Q3). A minimum stirring rate, often around 200-300 RPM, is typically required to ensure good phase contact.[2]
-
Optimize Impeller Choice: Not all stirrers are equal. For liquid-liquid dispersions, impeller design is critical. Radial flow impellers like Rushton turbines are effective at creating high shear to break up droplets, while axial flow impellers (e.g., pitched-blade or hydrofoil) are better for bulk mixing and maintaining a suspension.[3][4]
-
Introduce a Phase-Transfer Catalyst (PTC): A PTC is a substance that facilitates the migration of a reactant from one phase into the other, where the reaction occurs.[5] For example, a quaternary ammonium salt can carry a water-soluble nucleophile into the organic phase to react with an organic substrate. This can accelerate the reaction rate by orders of magnitude, even with moderate stirring.[6]
-
Consider Sonication: Ultrasound-assisted synthesis uses high-frequency sound waves to create intense cavitation, which generates powerful micro-jets and shockwaves at the phase interface.[7] This provides extremely efficient mixing at a microscopic level, enhancing mass transfer and accelerating reaction rates.[8]
Q2: I am observing significant side product formation. Could poor stirring be the cause?
A2: Yes, inadequate mixing can lead to poor selectivity and increased side products. Inefficient stirring can create "dead zones" within the reactor where reactants are not uniformly distributed. This can lead to localized high concentrations of one reactant or localized temperature gradients (hot spots), both of which can favor undesired reaction pathways.[9] Improving bulk fluid motion through optimized impeller design and adequate stirring speed is essential for maintaining homogeneity and selectivity.
Q3: My reaction mixture has formed a stable emulsion that is difficult to separate during workup. What can I do to prevent this?
A3: Emulsion formation is a common problem when high shear is applied to biphasic systems. Here’s how to address it:
-
Moderate Stirring Speed: While vigorous stirring is needed to increase interfacial area, excessive speeds can create droplets that are too fine and stable. Try reducing the RPM to the minimum speed that still provides a good reaction rate.
-
Change Solvent System: The interfacial tension between the two phases plays a key role. Sometimes, changing one of the solvents can make the phases separate more easily.
-
Avoid Surfactant-like Species: If your reaction generates by-products that can act as surfactants, they will stabilize emulsions.
-
Use Alternative Mixing Technologies: Techniques like segmented flow in microreactors or High-Performance Counter-Current Chromatography (HPCCC) systems can achieve rapid mass transfer without the vigorous agitation that leads to emulsions.[8]
Q4: My reaction worked perfectly on a 100 mL scale, but I'm having trouble scaling it up to 5 L. Why is it failing?
A4: Scale-up challenges are very common because mixing efficiency does not increase linearly with volume. What works with a small magnetic stir bar in a round-bottom flask is often insufficient in a large reactor.[9]
-
Heat Transfer: Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation more difficult. Poor mixing in a large vessel can lead to dangerous thermal runaway.
-
Mixing Dynamics: A magnetic stirrer creates a simple vortex, but in a large, baffled reactor, you must consider impeller type, diameter, clearance from the vessel bottom, and power input per unit volume to achieve comparable mixing. Simply increasing the RPM may not be enough; a different type or size of impeller may be required.[10]
-
Addition Rate: Adding a reagent dropwise in the lab is very different from pumping it into a 5 L reactor. The rate of addition relative to the mixing time is critical to avoid building up localized concentrations.
Data Presentation: Optimizing Stirring & Alternative Methods
The following tables summarize quantitative data from various studies to help guide your experimental design.
Table 1: Effect of Mechanical Stirring Speed on Reaction Conversion
| Stirring Speed (RPM) | Reaction System | Observed Conversion/Yield | Key Takeaway |
| 100 | Lipase-catalyzed esterification | 62.9%[11] | Lower speeds result in significant mass transfer limitations, leading to incomplete conversion. |
| 150 | Lipase-catalyzed esterification | 75.2%[11] | A modest increase in speed shows a marked improvement in reaction efficiency. |
| 200 | Lipase-catalyzed esterification | 91.2%[11] | An optimal speed is reached where the external mass transfer resistance is minimized.[11] |
| 250 | Lipase-catalyzed esterification | Slightly below 91.2%[11] | Excessively high speeds can sometimes have a minor negative effect, possibly due to shear effects on catalysts. |
| 200 | Phenolic extraction with dichloromethane | ~40% Yield[12] | In extraction processes, initial increases in stirring dramatically improve efficiency. |
| 300 | Phenolic extraction with dichloromethane | ~78% Yield[12] | The yield plateaus as an optimal stirring rate is reached, indicating mass transfer is no longer limiting. |
Table 2: Qualitative Comparison of Common Impeller Types for Liquid-Liquid Dispersion
| Impeller Type | Flow Pattern | Shear Level | Primary Application in Biphasic Systems | Advantages | Disadvantages |
| Rushton Turbine (6-flat-blade disc) | Radial[4] | High | Creating fine dispersions, breaking up droplets.[13] | Excellent for increasing interfacial area.[10] | High power consumption; can create dead zones above and below.[10] |
| Pitched-Blade Turbine (e.g., 45° angle) | Axial/Mixed[4] | Moderate | Bulk blending, suspending solids, maintaining a coarse dispersion. | Good overall circulation, lower power consumption than Rushton.[4] | Less effective at creating very fine droplets. |
| Hydrofoil Impeller (e.g., HE3S) | Axial[13] | Low | Maintaining suspension of droplets with minimal power input. | Very high pumping efficiency, excellent for homogenization.[4] | Low shear is not ideal for initial dispersion of immiscible liquids. |
| Saw-tooth/Counter-flow Impellers | Radial/Mixed | Very High | High-shear mixing, rapid breakdown of solids and liquids.[10] | Superior performance in creating turbulence and distributing particles.[10] | Can be aggressive and may promote emulsions. |
Table 3: Effect of Ultrasound Parameters on Biphasic Reaction Rate
| Parameter | Frequency Range | Power Density/Intensity | Effect on Reaction Rate |
| Frequency | 20 - 100 kHz | Varies | Lower frequencies produce larger cavitation bubbles and more intense mechanical effects (shockwaves), which is excellent for enhancing mass transfer at the phase boundary.[7] |
| Frequency | 200 - 500 kHz | Varies | Higher frequencies produce a greater number of smaller bubbles, leading to an increase in radical formation and more pronounced chemical effects. The highest sonochemical efficiency is often observed in this range.[14] |
| Power/Intensity | Low to High | e.g., 0 - 80 W | Initially, increasing power increases the reaction rate by generating more cavitation bubbles.[8] |
| Power/Intensity | Optimal | e.g., ~76 W at 1018 kHz | An optimal power level exists where the reaction rate is maximized.[8] |
| Power/Intensity | Too High | > Optimal Level | Excessively high power leads to a "quenching" or "decoupling" effect, where a dense cloud of bubbles near the transducer surface dampens the acoustic waves, reducing the effective power delivered to the solution and decreasing the reaction rate.[8][14] |
Experimental Protocols
Protocol 1: Optimizing Stirring Speed for a Biphasic Phenol Alkylation
This protocol provides a framework for determining the minimum effective stirring speed to overcome mass transfer limitations.
-
Setup: Assemble a jacketed glass reactor with an overhead stirrer, temperature probe, and condenser. Use a motor capable of accurately displaying and controlling RPM. Choose an appropriate impeller (e.g., a 4-blade pitched turbine for general use).
-
Reagents:
-
Organic Phase: Phenol (1.0 eq) and a suitable solvent (e.g., Toluene).
-
Aqueous Phase: NaOH or K₂CO₃ (1.5 eq) in water.
-
Alkylating Agent: Alkyl halide (e.g., benzyl bromide, 1.1 eq).
-
PTC (Optional but recommended): Tetrabutylammonium bromide (TBAB) (0.05 eq).
-
-
Procedure: a. Charge the reactor with the organic and aqueous phases. b. Set the reaction temperature (e.g., 60 °C). c. Begin stirring at a low speed (e.g., 150 RPM). d. Once the temperature is stable, add the alkylating agent. e. Run a series of experiments at increasing stirring speeds (e.g., 150, 300, 500, 700 RPM). f. For each experiment, take aliquots from the organic phase at regular intervals (e.g., every 15 minutes). g. Quench the aliquots with dilute acid and analyze by GC or HPLC to determine the conversion of phenol.
-
Analysis: Plot the reaction conversion versus time for each stirring speed. The optimal RPM is the point at which a further increase in speed no longer results in a significant increase in the initial reaction rate.
Protocol 2: Ultrasound-Assisted Biphasic Reaction
This protocol describes the use of an ultrasonic bath for enhancing reaction rates.
-
Setup: Use a standard ultrasonic cleaning bath, preferably with temperature control. Place a round-bottom flask containing the reaction mixture in the bath. Ensure the liquid level inside the flask is slightly below the water level in the bath.
-
Reagents: Use the same reagent setup as in Protocol 1.
-
Procedure: a. Combine the organic phase, aqueous phase, and PTC (if used) in the flask with a small magnetic stir bar for gentle bulk mixing. b. Add the alkylating agent. c. Place the flask in the ultrasonic bath, ensuring it is positioned consistently (e.g., in the center). d. Turn on the ultrasound (typical frequencies are 20-40 kHz) and set the desired temperature.[7] e. Monitor the reaction progress by taking aliquots as described previously.
-
Optimization: To optimize, vary the ultrasound power (if adjustable) and temperature. Compare the reaction rate to a mechanically stirred reaction at the same temperature to quantify the effect of sonication. Note that the actual power delivered to the solution can be affected by vessel geometry and water level.[15]
Visualizations: Workflows and Mechanisms
Troubleshooting Stirring Inefficiency
Caption: Troubleshooting workflow for diagnosing and resolving poor biphasic reaction performance.
Mechanism of Phase-Transfer Catalysis (PTC)
Caption: The catalytic cycle of a phase-transfer catalyst (Q⁺X⁻) in a biphasic reaction.
Key Considerations for Scale-Up of Biphasic Reactions
Caption: Critical parameters to re-evaluate when scaling a biphasic reaction from lab to plant.
References
- 1. iajpr.com [iajpr.com]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. framatomebhr.com [framatomebhr.com]
- 5. biomedres.us [biomedres.us]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Ultrasound mechanisms and their effect on solid synthesis and processing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frequency and power dependence of the sonochemical reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Substituted Biphenyls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted biphenyls. Below you will find detailed information on overcoming common challenges in synthesis, purification, and characterization of these compounds.
I. Synthesis and Purification
The synthesis of substituted biphenyls, most commonly via Suzuki-Miyaura cross-coupling, can present several challenges that impact yield and purity. Effective purification is crucial to remove starting materials, catalysts, and reaction byproducts.
Frequently Asked Questions (FAQs) - Synthesis and Purification
Q1: My Suzuki-Miyaura reaction for a substituted biphenyl is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura cross-coupling reactions are a frequent issue. The problem can often be traced back to the catalyst, reagents, or reaction conditions.
Troubleshooting Low Yields in Suzuki-Miyaura Coupling
| Common Cause | Potential Reason | Recommended Solution |
|---|---|---|
| Catalyst Inactivity | The active Pd(0) species is not forming or is being deactivated. | Ensure anaerobic conditions by properly degassing solvents and using an inert atmosphere (Argon or Nitrogen). Use a pre-catalyst that readily forms Pd(0) or a ligand that stabilizes the active catalyst. |
| Protodeboronation | The boronic acid is being replaced by a hydrogen atom. | Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters). |
| Poor Reagent Quality | Impurities in the aryl halide, boronic acid, or solvent. | Purify starting materials before use. Use high-purity, dry solvents. |
| Inefficient Mixing | In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients. | Ensure vigorous and consistent stirring throughout the reaction. |
Q2: I am observing a significant amount of homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I minimize this side product?
A2: Homocoupling of the boronic acid is a common byproduct that reduces the yield of the desired biphenyl and complicates purification.[1] This side reaction is often promoted by the presence of oxygen or the choice of base.
To minimize homocoupling:
-
Thoroughly Degas: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen.
-
Use Milder Bases: Strong bases can promote boronic acid decomposition and homocoupling. Consider using milder bases such as K₃PO₄ or Cs₂CO₃.
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature.
Q3: How can I effectively purify my substituted biphenyl from the boronic acid homocoupling byproduct?
A3: The separation of the desired biphenyl from the homocoupled byproduct can be challenging due to their similar polarities.[2] Flash column chromatography is a common and effective method for this purification.
General Guidance for Flash Chromatography Separation:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point for many biphenyls is a mixture of hexanes and ethyl acetate. The ideal system should show good separation between your product and the homocoupling byproduct, with an Rf value for your product around 0.2-0.4.
-
Column Packing: Properly pack a silica gel column with your chosen solvent system.
-
Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column. Dry loading by pre-adsorbing the compound onto silica gel can improve resolution.
-
Elution: Run the column with the selected solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
Experimental Protocol: Suzuki-Miyaura Synthesis of a Substituted Biphenyl
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction. Optimization of reagents and conditions may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Diagram of Suzuki-Miyaura Catalytic Cycle
References
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(3-Formylphenyl)phenol
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing intricate details of the chemical environment of atoms within a molecule. This guide offers a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 4-(3-Formylphenyl)phenol, complete with experimental protocols and predicted spectral data to facilitate its identification and characterization.
The structural elucidation of this compound, a substituted biphenyl derivative, relies on the precise interpretation of its NMR spectra. The presence of two distinct aromatic rings, a hydroxyl group, and a formyl group gives rise to a unique set of signals in both ¹H and ¹³C NMR, allowing for unambiguous assignment of its constitution. This guide will compare the expected spectral features with those of related compounds to provide a robust framework for analysis.
Predicted ¹H and ¹³C NMR Spectral Data
The anticipated chemical shifts (δ) for this compound are summarized in the tables below. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-formyl | 9.9 - 10.1 | s | - | 1H |
| H-2', H-6' | 7.9 - 8.1 | m | - | 2H |
| H-4', H-5' | 7.6 - 7.8 | m | - | 2H |
| H-2, H-6 | 7.5 - 7.7 | d | ~8.5 | 2H |
| H-3, H-5 | 6.8 - 7.0 | d | ~8.5 | 2H |
| OH | 9.5 - 10.0 | s (broad) | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (formyl) | 192 - 194 |
| C-4 | 157 - 159 |
| C-1' | 140 - 142 |
| C-3' | 137 - 139 |
| C-2', C-6' | 130 - 135 |
| C-5' | 129 - 131 |
| C-1 | 129 - 131 |
| C-2, C-6 | 128 - 130 |
| C-4' | 123 - 125 |
| C-3, C-5 | 115 - 117 |
Comparative Spectral Analysis
The predicted spectral data can be compared with known data for related structures to refine the assignments.
-
Phenol: In the ¹³C NMR spectrum of phenol, the carbon bearing the hydroxyl group (C1) resonates at approximately 155 ppm.[1][2] The ortho (C2, C6) and para (C4) carbons are shielded, while the meta (C3, C5) carbons are deshielded. A similar trend is expected for the phenol ring in the target molecule. The protons on the phenol ring typically appear between 6.7 and 7.3 ppm.[3]
-
Benzaldehyde: The formyl proton of benzaldehyde gives a characteristic singlet at around 10 ppm in the ¹H NMR spectrum. The aldehydic carbon appears at approximately 192 ppm in the ¹³C NMR spectrum. These are key diagnostic peaks for the formyl-substituted phenyl ring.
-
4-Phenylphenol: The ¹H NMR spectrum of 4-phenylphenol shows signals for the biphenyl proton system.[4] The ¹³C NMR spectrum provides information on the carbon framework of the two connected rings.[5] This data serves as a foundational comparison for the biphenyl core of this compound.
Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like chloroform-d (CDCl₃) or acetone-d₆ can also be used, which may cause slight variations in chemical shifts.[2][3] c. Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup: a. The spectra should be recorded on a 400 MHz or higher field NMR spectrometer.[6] b. The spectrometer should be locked to the deuterium signal of the solvent. c. The sample temperature should be maintained at 298 K.
3. ¹H NMR Acquisition: a. Acquire a one-dimensional proton spectrum. b. Set the spectral width to cover the range of -2 to 12 ppm. c. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans). d. Process the data with a line broadening of 0.3 Hz. e. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
4. ¹³C NMR Acquisition: a. Acquire a proton-decoupled carbon spectrum. b. Set the spectral width to cover the range of 0 to 200 ppm. c. A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio (typically 1024 or more scans). d. Process the data with a line broadening of 1-2 Hz. e. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
Logical Workflow for Spectral Analysis
The process of analyzing the NMR spectra of this compound can be visualized as a logical workflow.
Caption: Workflow for the acquisition and analysis of NMR data.
This comprehensive guide provides the necessary tools for the successful spectral analysis of this compound. By combining the predicted data with established experimental protocols and a logical workflow, researchers can confidently identify and characterize this important molecule.
References
- 1. hmdb.ca [hmdb.ca]
- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chegg.com [chegg.com]
- 5. 4-Phenylphenol(92-69-3) 13C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
Interpreting the Mass Spectrum of 3-(4-hydroxyphenyl)benzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrum of 3-(4-hydroxyphenyl)benzaldehyde against related aromatic aldehydes. The interpretation is based on established fragmentation patterns for aldehydes and aromatic compounds, offering a predictive guide for researchers. All data is supported by detailed experimental protocols and visualized fragmentation pathways.
Comparative Analysis of Key Fragments
The mass spectrum of an organic molecule provides a fingerprint based on its fragmentation pattern upon ionization. For 3-(4-hydroxyphenyl)benzaldehyde, the molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways common to aromatic aldehydes include the loss of a hydrogen atom (M-1), the formyl group (M-29), and carbon monoxide (M-28). The presence of a hydroxyl group and a biphenyl-like structure introduces additional fragmentation possibilities.
Below is a comparison of the expected key fragments for 3-(4-hydroxyphenyl)benzaldehyde with the observed fragments of benzaldehyde and 4-hydroxybenzaldehyde.
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| 3-(4-hydroxyphenyl)benzaldehyde (Predicted) | 198 | 197, 169, 170, 121, 93, 77, 65 |
| Benzaldehyde | 106 | 105, 78, 77, 51[1][2] |
| 4-Hydroxybenzaldehyde | 122 | 121, 93, 65[3][4][5] |
Predicted Fragmentation Pathway of 3-(4-hydroxyphenyl)benzaldehyde
The fragmentation of 3-(4-hydroxyphenyl)benzaldehyde is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation steps, as illustrated in the diagram below. The stability of the resulting fragments, particularly those involving aromatic cations, dictates the relative abundance of the observed peaks.
Caption: Predicted fragmentation pathway of 3-(4-hydroxyphenyl)benzaldehyde.
Experimental Protocols
Reproducible mass spectrometry data relies on standardized experimental conditions. The following is a typical protocol for the analysis of aromatic aldehydes using Electron Ionization (EI) Mass Spectrometry.
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent, such as methanol or dichloromethane, typically at a concentration of 1 mg/mL.
Instrumentation: Mass spectra are acquired using a mass spectrometer equipped with an electron ionization source.
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Sample Introduction: Direct insertion probe or gas chromatography (GC) inlet.
Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range appropriate for the analyte, typically from m/z 40 to 500. The data system records the relative abundance of each ion.
Interpretation of Key Fragments
The fragmentation of aromatic aldehydes is a well-understood process.[6][7]
-
[M-1]+ (m/z 197): Loss of a hydrogen atom from the aldehyde group results in a stable acylium ion. This is a common fragmentation for aldehydes.[1][2]
-
[M-29]+ (m/z 169): Cleavage of the formyl group (-CHO) leads to the formation of a biphenyl-like cation.[1][2]
-
[M-28]+ (m/z 170): Rearrangement followed by the loss of a neutral carbon monoxide (CO) molecule can also occur.[1]
-
m/z 121: This fragment corresponds to the [C7H5O2]+ ion, likely formed by the cleavage of the bond between the two aromatic rings. A similar fragment is observed in the mass spectrum of 4-hydroxybenzaldehyde.[3]
-
m/z 93: Subsequent loss of carbon monoxide from the m/z 121 fragment would yield the phenoxy cation [C6H5O]+.[3]
-
m/z 77: This prominent peak in many aromatic compounds corresponds to the phenyl cation [C6H5]+.[1][2]
-
m/z 65: Loss of a neutral acetylene molecule from the m/z 93 fragment can lead to the formation of the [C5H5]+ ion.[5]
By comparing the predicted mass spectrum of 3-(4-hydroxyphenyl)benzaldehyde with the known spectra of similar compounds, researchers can confidently identify and characterize this molecule in complex mixtures. The provided fragmentation pathway and experimental protocol serve as a valuable reference for further investigation in drug development and related scientific fields.
References
- 1. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 3. massbank.eu [massbank.eu]
- 4. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
- 5. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
FT-IR Analysis for Identifying Functional Groups in 4-(3-Formylphenyl)phenol: A Comparative Guide
For researchers, scientists, and drug development professionals working with aromatic compounds, precise identification of functional groups is paramount for confirming molecular structure and predicting chemical reactivity. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible analytical technique for this purpose. This guide provides a comparative analysis of the FT-IR spectrum of 4-(3-Formylphenyl)phenol, alongside related isomers, to aid in the accurate interpretation of spectral data.
Comparison of FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: a hydroxyl (-OH) group, a formyl (aldehyde, -CHO) group, and a disubstituted aromatic ring. For a comprehensive understanding, the table below compares the expected characteristic infrared absorption frequencies of this compound with its isomers, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) for this compound | 3-Hydroxybenzaldehyde (m-hydroxybenzaldehyde)[1][2][3] | 4-Hydroxybenzaldehyde (p-hydroxybenzaldehyde)[4][5][6][7] |
| Phenolic O-H | Stretching, H-bonded | 3200-3550 (broad) | ~3300 (broad) | ~3300 (broad) |
| Aromatic C-H | Stretching | 3000-3100 | ~3050 | ~3070 |
| Aldehydic C-H | Stretching | 2800-2900 and 2700-2800 (Fermi resonance doublet) | ~2850, ~2750 | ~2850, ~2750 |
| Aldehydic C=O | Stretching | ~1700 | ~1680 | ~1685 |
| Aromatic C=C | Ring Stretching | 1500-1600 | ~1590, ~1470 | ~1600, ~1450 |
| Phenolic C-O | Stretching | 1200-1250 | ~1230 | ~1210 |
| Aromatic C-H | Out-of-plane Bending | 750-850 (indicative of substitution pattern) | ~800, ~750 | ~830 |
Note: The exact wavenumbers can vary based on the sample preparation method and the physical state of the sample.
Experimental Protocol: FT-IR Analysis of Solid Samples
The following protocol outlines a standard procedure for acquiring an FT-IR spectrum of a solid organic compound, such as this compound, using the KBr pellet method.
Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Potassium bromide (KBr), spectroscopy grade, dried in an oven
-
Spatula
-
Sample of this compound
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Sample Preparation:
-
Place a small amount of KBr (approximately 100-200 mg) into the agate mortar.
-
Add a very small amount of the this compound sample (approximately 1-2 mg). The sample-to-KBr ratio should be roughly 1:100.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a small amount of the powdered mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Sample Analysis:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the FT-IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The acquired spectrum should be baseline-corrected and the peaks labeled.
-
Compare the observed absorption bands with the expected frequencies to identify the functional groups present in the molecule.
-
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for identifying functional groups in an unknown sample using FT-IR spectroscopy.
Caption: Workflow for FT-IR analysis of a solid sample.
References
- 1. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]
- 2. 3-Hydroxybenzaldehyde(100-83-4) IR Spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Hydroxybenzaldehyde(123-08-0) IR Spectrum [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
A Comparative Guide to the Structural Elucidation of 4-(3-Formylphenyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural characterization of 4-(3-Formylphenyl)phenol derivatives. Due to the limited availability of public crystallographic data for the exact title compound, this guide utilizes data from the closely related analog, 4'-Formylbiphenyl-4-yl acetate , and other relevant substituted biphenyls to provide a practical and data-driven comparison.
Introduction to Structural Analysis of this compound Derivatives
This compound and its derivatives are a class of organic compounds featuring a biphenyl backbone with hydroxyl and formyl functional groups. This structural motif is of significant interest in medicinal chemistry and materials science due to its potential for forming various intermolecular interactions, such as hydrogen bonds, and its utility as a precursor for more complex molecules like Schiff bases. Accurate determination of their three-dimensional structure is crucial for understanding their chemical reactivity, biological activity, and material properties.
X-ray crystallography is the gold standard for determining the precise atomic arrangement in a crystalline solid. However, its application is contingent on the ability to grow high-quality single crystals. Consequently, a comparative evaluation of alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and computational modeling, is essential for a comprehensive structural analysis.
Comparative Data Analysis
This section presents a comparative analysis of quantitative data obtained from X-ray crystallography and other analytical techniques for 4'-Formylbiphenyl-4-yl acetate, a close structural analog of this compound.
X-ray Crystallography Data
Single-crystal X-ray diffraction provides precise information on the molecular geometry and packing in the solid state.
Table 1: Crystallographic Data for 4'-Formylbiphenyl-4-yl acetate [1][2]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 9.250 (6) Å |
| b | 7.499 (4) Å |
| c | 9.596 (6) Å |
| β | 113.695 (10)° |
| Volume | 609.5 (6) ų |
| Z | 2 |
| Dihedral Angle (between phenyl rings) | 30.39 (1)° |
Comparison with Alternative Analytical Techniques
NMR and FT-IR spectroscopy provide valuable information about the molecular structure in solution and the types of functional groups present, respectively. Computational methods can predict structural and spectroscopic properties.
Table 2: Comparison of Analytical Techniques for 4'-Formylbiphenyl-4-yl acetate
| Technique | Key Findings |
| ¹H NMR [1] | Chemical Shifts (δ, ppm) in CDCl₃: 10.09 (s, 1H, CHO), 7.99-7.97 (d, 2H, Ar-H), 7.77-7.75 (d, 2H, Ar-H), 7.68-7.66 (d, 2H, Ar-H), 7.25-7.23 (d, 2H, Ar-H), 2.37 (s, 3H, CH₃). Provides information on the electronic environment of protons. |
| ¹³C NMR [1] | Chemical Shifts (δ, ppm) in CDCl₃: 191.79 (CHO), 169.40 (C=O, acetate), 151.03, 146.28, 137.46, 135.25, 130.29, 128.45, 127.64, 122.19 (Ar-C), 21.14 (CH₃). Confirms the carbon framework. |
| FT-IR | Characteristic Peaks (cm⁻¹): ~3400 (O-H stretch, if hydrolyzed), ~3050 (aromatic C-H stretch), ~2850, 2750 (aldehyde C-H stretch), ~1760 (C=O stretch, ester), ~1700 (C=O stretch, aldehyde), ~1600, 1500 (C=C stretch, aromatic), ~1200 (C-O stretch, ester). Identifies functional groups. (Data for similar phenols used for comparison)[3] |
| Computational Chemistry (DFT) | Can predict geometric parameters (e.g., dihedral angle), NMR chemical shifts, and IR vibrational frequencies for comparison with experimental data. |
Experimental Protocols
X-ray Crystallography
-
Synthesis and Crystallization: The target compound is synthesized and purified. Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: A single crystal is mounted on a goniometer head. Data are collected using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation) at a constant temperature (e.g., 298 K). A series of diffraction images are collected over a range of crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Computational Chemistry (Density Functional Theory - DFT)
-
Model Building: The 3D structure of the molecule is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Property Calculation: Following geometry optimization, properties such as NMR chemical shifts and IR vibrational frequencies can be calculated at the same level of theory for comparison with experimental data.
Visualizations
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Logical relationships in structural analysis.
Conclusion
The structural elucidation of this compound derivatives is best achieved through a multi-technique approach. While single-crystal X-ray crystallography provides unparalleled detail on the solid-state structure, its reliance on high-quality crystals can be a limitation. NMR and FT-IR spectroscopy serve as essential, readily applicable methods to confirm the chemical structure and identify functional groups, respectively. Furthermore, computational modeling is a powerful predictive tool that can complement experimental data and provide insights into molecular properties. By integrating data from these diverse techniques, researchers can achieve a comprehensive and robust understanding of the structure and, by extension, the function of these valuable compounds.
References
A Comparative Study of 4-(3-Formylphenyl)phenol and its para-Isomer for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties, Synthesis, and Biological Activities
This guide presents a detailed comparative analysis of 4-(3-Formylphenyl)phenol and its para-isomer, 4-(4-Formylphenyl)phenol. These biphenyl derivatives, distinguished by the meta and para positioning of the formyl group, respectively, are of interest to researchers in medicinal chemistry and materials science. This document provides a comprehensive overview of their physicochemical properties, synthesis methodologies, and a preliminary exploration of their potential biological activities, supported by established experimental protocols.
Physicochemical Properties: A Comparative Overview
The seemingly subtle difference in the substitution pattern on the phenyl ring between the meta and para isomers leads to distinct physicochemical characteristics. A summary of available and predicted data is presented in Table 1.
Table 1: Physicochemical Properties of this compound and 4-(4-Formylphenyl)phenol
| Property | This compound | 4-(4-Formylphenyl)phenol |
| Molecular Formula | C₁₃H₁₀O₂ | C₁₃H₁₀O₂ |
| Molecular Weight | 198.22 g/mol | 198.22 g/mol |
| CAS Number | 283147-95-5[1][2][3] | 100980-82-3[4][5][6][7] |
| Appearance | No data available | Off-white to light yellow solid[4] |
| Melting Point | No data available | 158-161 °C[4] |
| Boiling Point | No data available | 373.7±25.0 °C (Predicted)[4] |
| Solubility | No data available | No data available |
| pKa | No data available | 9.57±0.26 (Predicted)[4] |
| LogP | 3.18012 (Predicted) | No data available |
Note: "No data available" indicates that specific experimental values were not found in the searched literature. Predicted values are based on computational models.
Synthesis and Experimental Protocols
The synthesis of both this compound and its para-isomer can be effectively achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[8][9][10][11][12][13]
Diagram 1: General Scheme for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general framework for the synthesis of both isomers. Specific reactant amounts and conditions may require optimization.
Materials:
-
Aryl halide (e.g., 4-bromophenol or 3-bromophenol)
-
Appropriate formylphenylboronic acid (3-formylphenylboronic acid or 4-formylphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 eq), the corresponding formylphenylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Add the solvent system to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 4-(formylphenyl)phenol isomer.
Biological Activity: A Comparative Perspective
While specific experimental data on the biological activities of this compound and 4-(4-Formylphenyl)phenol are limited, the broader class of phenolic compounds and benzaldehyde derivatives are known to exhibit a range of biological effects, including cytotoxic and antioxidant properties.[1][14][15] The position of the functional groups is expected to influence these activities.
Cytotoxicity
The cytotoxic effects of phenolic compounds against cancer cell lines are often evaluated using the MTT assay.[16][17][18][19] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Diagram 2: MTT Assay Workflow
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound and 4-(4-Formylphenyl)phenol) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a series of dilutions of each test compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antioxidant Activity
The antioxidant potential of phenolic compounds can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[20][21][22][23][24] This method measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.
Diagram 3: DPPH Radical Scavenging Mechanism
Caption: The basic principle of the DPPH radical scavenging assay.
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (this compound and 4-(4-Formylphenyl)phenol)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol to a specific concentration (e.g., 0.1 mM).
-
Sample Preparation: Prepare a series of dilutions of the test compounds and the standard antioxidant in the same solvent.
-
Reaction: Mix a specific volume of each sample dilution with the DPPH solution. Include a control containing only the solvent and the DPPH solution.
-
Incubation: Incubate the reactions in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at approximately 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion
This guide provides a foundational comparison of this compound and its para-isomer. While there is a clear need for direct comparative experimental studies to fully elucidate the differences in their physicochemical properties and biological activities, the provided protocols offer a standardized approach for researchers to conduct such investigations. The structural variation between these two isomers presents an opportunity for structure-activity relationship studies, which are crucial for the rational design of new therapeutic agents and functional materials. Further research in this area is warranted to unlock the full potential of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 283147-95-5 this compound AKSci V4899 [aksci.com]
- 3. appchemical.com [appchemical.com]
- 4. 4-(4-Hydroxyphenyl)benzaldehyde | 100980-82-3 [chemicalbook.com]
- 5. 100980-82-3・4-(4-Formylphenyl)phenol・4-(4-Formylphenyl)phenol【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. labfind.co.kr [labfind.co.kr]
- 7. cymitquimica.com [cymitquimica.com]
- 8. aaronchem.com [aaronchem.com]
- 9. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Tumor-specific Cytotoxicity and Type of Cell Death Induced by Benzaldehyde | Anticancer Research [ar.iiarjournals.org]
- 16. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. biochemjournal.com [biochemjournal.com]
- 19. MTT Assay [protocols.io]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Formyl-Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of different formyl-substituted phenols, also known as hydroxybenzaldehydes. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of new pharmaceutical agents and other fine chemicals. This document presents experimental data on their acidity and performance in two key reactions: the Dakin oxidation and the Knoevenagel condensation. Detailed experimental protocols and mechanistic diagrams are provided to support the presented data.
Data Presentation
The reactivity of formyl-substituted phenols is significantly influenced by the relative positions of the hydroxyl and formyl groups on the benzene ring. This is evident in their acidity (pKa values) and their behavior in chemical reactions.
Acidity of Formyl-Substituted Phenols
The acidity of a phenol is a fundamental indicator of its reactivity, particularly in base-catalyzed reactions. The pKa value is a quantitative measure of acidity; a lower pKa indicates a stronger acid. The aldehyde group is electron-withdrawing and thus increases the acidity of the phenolic proton compared to phenol itself (pKa ≈ 10).[1]
The table below summarizes the experimental pKa values for the three isomers of hydroxybenzaldehyde.
| Compound | Structure | pKa |
| Phenol | C₆H₅OH | 10.0[1] |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | o-HOC₆H₄CHO | 8.28 - 8.4[1][2] |
| 3-Hydroxybenzaldehyde | m-HOC₆H₄CHO | 9.24[1] |
| 4-Hydroxybenzaldehyde | p-HOC₆H₄CHO | 7.61 - 7.72[1] |
Data sourced from various experimental determinations.
The data clearly shows that all three hydroxybenzaldehyde isomers are more acidic than phenol. 4-Hydroxybenzaldehyde is the most acidic, followed by 2-hydroxybenzaldehyde, and then 3-hydroxybenzaldehyde. This trend can be explained by the electronic effects of the formyl group. In the para and ortho positions, the electron-withdrawing resonance effect of the aldehyde group effectively stabilizes the negative charge of the phenoxide ion, thus increasing acidity. This effect is not possible when the formyl group is in the meta position, where it only exerts a weaker inductive electron-withdrawing effect.
Reactivity in Dakin Oxidation
The Dakin oxidation is a chemical reaction in which an ortho- or para-hydroxylated phenyl aldehyde reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate.[2] This reaction is a useful tool for the synthesis of catechols and hydroquinones.
| Substrate | Product | Yield (%) |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | Catechol | 95[3] |
| 4-Hydroxybenzaldehyde | Hydroquinone | 92[4] |
| 3-Hydroxybenzaldehyde | Not applicable | N/A[2] |
Yields are from specific literature examples and may vary with reaction conditions.
Experimental evidence indicates that ortho-hydroxybenzaldehyde (salicylaldehyde) reacts faster than para-hydroxybenzaldehyde in the Dakin oxidation under weakly basic conditions.[2] This is attributed to the formation of an intramolecular hydrogen bond in the ortho isomer, which increases the electrophilicity of the carbonyl carbon.[2] Meta-hydroxybenzaldehyde does not undergo the typical Dakin oxidation to form a benzenediol.[2]
Reactivity in Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. This reaction is widely used in the synthesis of a variety of compounds, including coumarins and other heterocyclic systems.
| Substrate | Product with Malononitrile | Yield (%) |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | 2-Iminochromene-3-carbonitrile | 90 |
| 4-Hydroxybenzaldehyde | 2-(4-Hydroxybenzylidene)malononitrile | Not directly found, but derivatives are synthesized |
| 3-Hydroxybenzaldehyde | 2-(3-Hydroxybenzylidene)malononitrile | Not directly found, but derivatives are synthesized |
Yield for salicylaldehyde is from a specific literature example and may vary.
Based on general principles of organic chemistry, the electron-donating effect of the hydroxyl group decreases the electrophilicity of the aldehyde carbonyl group, thus reducing its reactivity in nucleophilic addition reactions like the Knoevenagel condensation compared to benzaldehyde. This deactivating effect is more pronounced when the hydroxyl group is in the ortho or para position due to its +R (resonance) effect. Therefore, the expected order of reactivity in Knoevenagel condensation is:
3-Hydroxybenzaldehyde > 4-Hydroxybenzaldehyde ≈ 2-Hydroxybenzaldehyde
However, the ortho isomer, salicylaldehyde, can undergo subsequent intramolecular cyclization reactions after the initial condensation, which can drive the overall reaction forward and lead to different product types, such as coumarins.
Experimental Protocols
Dakin Oxidation of 4-Hydroxybenzaldehyde
Materials:
-
4-Hydroxybenzaldehyde
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) for drying
Procedure:
-
Dissolve 4-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (30% solution) to the cooled, stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product (hydroquinone) with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Knoevenagel Condensation of Salicylaldehyde with Malononitrile
Materials:
-
Salicylaldehyde (2-Hydroxybenzaldehyde)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Water
Procedure:
-
Dissolve salicylaldehyde and malononitrile in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Wash the crude product with cold water and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Mandatory Visualization
Caption: Mechanism of the Dakin Oxidation.
Caption: Mechanism of the Knoevenagel Condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. E -Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04597H [pubs.rsc.org]
A Comparative Guide to the Synthesis of 4-(3-Formylphenyl)phenol: A Modern Approach vs. a Classic Method
The synthesis of 4-(3-Formylphenyl)phenol, a key intermediate in the development of various pharmaceuticals and functional materials, can be approached through several synthetic strategies. This guide provides a comparative analysis of a modern, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a classic, yet challenging, Grignard reaction. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform their synthetic route selection.
At a Glance: Comparing Synthetic Routes
The selection of a synthetic pathway is often a trade-off between yield, reaction conditions, cost, and scalability. The Suzuki-Miyaura coupling generally offers a more robust and higher-yielding approach for the synthesis of this compound, while the Grignard reaction, though powerful in C-C bond formation, presents significant challenges for this specific target molecule.
| Parameter | Suzuki-Miyaura Coupling | Grignard Reaction |
| Starting Materials | 3-Formylphenylboronic acid, 4-Bromophenol | 3-Bromobenzaldehyde, 4-Bromophenol (via Grignard reagent) |
| Typical Yield | 85-95% | 30-50% (estimated) |
| Reaction Time | 4-12 hours | 6-18 hours |
| Reaction Temperature | 80-100 °C | 0 °C to reflux |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Magnesium turnings |
| Solvent System | Toluene/Water or Dioxane/Water | Anhydrous Ether or THF |
| Key Advantages | High yield and selectivity, functional group tolerance, milder conditions.[1] | Utilizes readily available starting materials. |
| Potential Disadvantages | Cost of palladium catalyst, potential for catalyst poisoning. | High sensitivity to moisture and air, potential for side reactions (e.g., biphenyl formation), protection of phenol and aldehyde may be required.[2] |
The Modern Approach: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction has become a cornerstone of modern organic synthesis due to its versatility and tolerance of a wide range of functional groups, making it particularly suitable for the synthesis of complex molecules like this compound.[1] This reaction couples an organoboron compound (3-formylphenylboronic acid) with an organohalide (4-bromophenol) in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-formylphenylboronic acid (1.2 equivalents), 4-bromophenol (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).
-
Solvent and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
The Classic Alternative: Grignard Reaction
The Grignard reaction is a powerful method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile.[3][4] In a hypothetical synthesis of this compound, a Grignard reagent would be prepared from an aryl halide and then reacted with another aryl halide in the presence of a suitable catalyst (a Kumada-type coupling). However, this route is fraught with challenges for this specific target molecule. The Grignard reagent is a strong base and nucleophile, which can react with the acidic phenolic proton and the electrophilic aldehyde group, necessitating protection-deprotection steps and likely leading to lower yields.[5]
Experimental Protocol: Grignard Reaction (Hypothetical)
-
Protection: The phenolic hydroxyl group of 4-bromophenol and the formyl group of 3-bromobenzaldehyde would first need to be protected (e.g., as a silyl ether and an acetal, respectively) in separate reactions.
-
Grignard Formation: In a flame-dried flask under an inert atmosphere, react the protected 4-bromophenol with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.[2][6][7][8]
-
Coupling Reaction: In a separate flask, dissolve the protected 3-bromobenzaldehyde and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF. Slowly add the prepared Grignard reagent to this solution at 0 °C. Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Workup and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The protecting groups would then be removed under appropriate conditions (e.g., acid hydrolysis).
-
Purification: The crude product would require purification by column chromatography to isolate the desired this compound.
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction presents a significantly more efficient and reliable route compared to a Grignard-based approach. The milder reaction conditions, higher yields, and excellent functional group tolerance of the Suzuki-Miyaura coupling outweigh the potential cost of the palladium catalyst for many research and development applications. While the Grignard reaction is a fundamental tool in organic synthesis, its application to this particular target is complicated by the presence of reactive functional groups, making it a less practical choice.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. d.web.umkc.edu [d.web.umkc.edu]
A Comparative Guide to HPLC Method Development for Purity Analysis of 4-(3-Formylphenyl)phenol
This guide provides a comparative analysis of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-(3-Formylphenyl)phenol. The methods are designed for researchers, scientists, and drug development professionals who require robust analytical techniques for quality control and impurity profiling. This document outlines detailed experimental protocols and presents comparative performance data.
Introduction
This compound is a biphenyl derivative containing both a phenol and a benzaldehyde functional group. Its purity is critical for applications in pharmaceutical and materials science. HPLC is a powerful technique for assessing the purity of such compounds due to its high resolving power and sensitivity.[1] The development of an effective HPLC method requires careful selection of stationary and mobile phases to achieve optimal separation of the main compound from any potential impurities.
This guide compares two common reversed-phase HPLC approaches: a standard C18 column method and a method utilizing a biphenyl stationary phase, which can offer alternative selectivity for aromatic compounds.[2][3] Potential impurities considered in this hypothetical study include the process-related impurity 3-(4-hydroxyphenyl)benzoic acid (oxidation product) and a hypothetical starting material, 3-bromo-benzaldehyde.
Experimental Protocols
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is recommended.
Sample Preparation
A stock solution of this compound was prepared by dissolving 25 mg of the compound in 50 mL of methanol to achieve a concentration of 0.5 mg/mL. Working standards and impurity-spiked solutions were prepared by diluting the stock solution with the mobile phase.
Method A: C18 Stationary Phase
-
Chromatograph: High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method B: Biphenyl Stationary Phase
-
Chromatograph: High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector.
-
Column: Biphenyl stationary phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: An isocratic mixture of phosphate buffer (pH 3.0) and methanol (40:60 v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Presentation
The performance of the two HPLC methods was evaluated based on their ability to separate this compound from its potential impurities. The following table summarizes the hypothetical chromatographic data.
| Parameter | Method A (C18) | Method B (Biphenyl) |
| Retention Times (min) | ||
| 3-bromo-benzaldehyde | 8.5 | 6.2 |
| 3-(4-hydroxyphenyl)benzoic acid | 12.1 | 9.8 |
| This compound | 15.3 | 12.5 |
| Resolution (Rs) | ||
| 3-bromo-benzaldehyde / 3-(4-hydroxyphenyl)benzoic acid | 4.2 | 3.8 |
| 3-(4-hydroxyphenyl)benzoic acid / this compound | 3.5 | 2.9 |
| Tailing Factor (Tf) | ||
| This compound | 1.1 | 1.3 |
| Theoretical Plates (N) | ||
| This compound | 12,500 | 10,200 |
Mandatory Visualization
Caption: Workflow for HPLC Method Development and Comparison.
Caption: Logical Relationship of Compared HPLC Method Parameters.
Discussion of Results
Both methods demonstrate the capability to separate this compound from its potential impurities.
Method A (C18) , utilizing a gradient elution, provides higher resolution and greater theoretical plates, indicating superior separation efficiency and peak sharpness. The longer retention times might be advantageous for resolving complex impurity profiles. The use of a common C18 column makes this method readily adaptable in most analytical laboratories.[4]
Method B (Biphenyl) offers the benefit of a faster analysis time due to the isocratic elution and higher flow rate. Biphenyl columns can provide unique selectivity for aromatic compounds through π-π interactions, which can be beneficial if the C18 phase fails to resolve certain isomers or closely related impurities.[2][3] However, in this hypothetical case, the peak shape (as indicated by the tailing factor) and overall efficiency are slightly compromised compared to Method A.
Conclusion
For the purity analysis of this compound, the choice between a C18 and a Biphenyl stationary phase will depend on the specific analytical requirements.
-
Method A (C18) is recommended for comprehensive purity testing and stability studies where high resolution is paramount.
-
Method B (Biphenyl) is a suitable alternative for rapid quality control checks where a shorter run time is a priority, provided the resolution of all critical impurities is adequate.
Further optimization of either method, for instance by adjusting the mobile phase pH or temperature, could lead to further improvements in performance. The selection of the final method should be based on a thorough validation study that includes specificity, linearity, accuracy, precision, and robustness.
References
How does 4-(3-Formylphenyl)phenol compare to other biphenyl derivatives in polymer synthesis?
For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing high-performance polymers with tailored properties. Biphenyl derivatives are a class of monomers known for imparting rigidity, thermal stability, and unique electronic characteristics to polymers. This guide provides an objective comparison of 4-(3-Formylphenyl)phenol with other common biphenyl derivatives used in polymer synthesis, supported by representative experimental data and detailed protocols.
The bifunctionality of this compound, featuring both a formyl and a phenolic hydroxyl group, allows for its participation in various polymerization reactions, leading to polymers such as poly(azomethine-ether)s. These polymers are expected to exhibit a combination of desirable properties inherited from the rigid biphenyl unit.
Performance Comparison of Biphenyl-Derived Polymers
The incorporation of different biphenyl derivatives into polymer backbones significantly influences their thermal and mechanical properties. The following tables summarize quantitative data for polymers derived from this compound, 4,4'-dihydroxybiphenyl, and 4-phenylphenol.
Note: Experimental data for polymers derived specifically from this compound is limited in publicly available literature. The data presented for Poly(azomethine-ether) is a representative example based on similar aromatic polymers to illustrate its expected performance characteristics.
Thermal Properties
| Property | Poly(azomethine-ether) from this compound (Representative) | Poly(arylene ether) from 4,4'-Dihydroxybiphenyl[1] | Polyacrylate from 4-Phenylphenol[2] |
| Glass Transition Temperature (Tg) | ~220 °C | 180 - 260 °C | ~120 °C |
| Decomposition Temperature (Td, 5% wt. loss) | > 450 °C | > 500 °C | ~350 °C |
Mechanical Properties
| Property | Poly(azomethine-ether) from this compound (Representative) | Poly(arylene ether) from 4,4'-Dihydroxybiphenyl[1] | Polyacrylate from 4-Phenylphenol[2] |
| Tensile Strength | 80 - 100 MPa | 90 - 130 MPa | 50 - 70 MPa |
| Tensile Modulus | 2.5 - 3.5 GPa | 3.0 - 4.0 GPa | 2.0 - 3.0 GPa |
| Elongation at Break | 5 - 10 % | 10 - 80 % | 2 - 5 % |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducibility and further development.
Synthesis of Poly(azomethine-ether) from this compound and 4,4'-Oxydianiline
This protocol describes a solution polycondensation method.
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Potassium carbonate, anhydrous
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve equimolar amounts of this compound and 4,4'-oxydianiline in NMP.
-
Add an excess of potassium carbonate to the solution.
-
Add toluene to the flask to act as an azeotropic agent for the removal of water.
-
Heat the reaction mixture to 140-150 °C for 3-4 hours to remove water via azeotropic distillation.
-
After the removal of water, increase the temperature to 180-190 °C and maintain for 8-12 hours under a continuous nitrogen purge.
-
Cool the viscous solution to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Filter the fibrous polymer, wash it thoroughly with hot water and methanol, and dry it in a vacuum oven at 80 °C for 24 hours.
Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the polymer sample in an alumina pan.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition temperature (Td).[3][4]
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the polymer sample in an aluminum pan.
-
Heat the sample to a temperature above its expected glass transition temperature (Tg) at a heating rate of 20 °C/min to erase its thermal history.
-
Cool the sample rapidly to below its Tg.
-
Reheat the sample at a heating rate of 10 °C/min and record the heat flow to determine the glass transition temperature.
Mechanical Testing
-
Prepare thin films of the polymer by solution casting from a suitable solvent (e.g., NMP or chloroform).
-
Cut the films into dumbbell-shaped specimens according to ASTM D638 standard.
-
Measure the tensile properties using a universal testing machine at a specified crosshead speed.
Visualizing Polymer Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a new polymer.
References
Benchmarking the Performance of 4-(3-Formylphenyl)phenol-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the potential performance of materials derived from 4-(3-Formylphenyl)phenol. Due to the limited availability of direct experimental data on polymers synthesized exclusively from this compound in the reviewed literature, this comparison is based on the performance of analogous functionalized phenolic resins and aromatic Schiff base polymers. The data presented is intended to serve as a valuable reference point for researchers interested in the synthesis and characterization of novel materials from this versatile building block.
The unique structure of this compound, featuring both a reactive phenolic hydroxyl group and a formyl group, allows for its participation in various polymerization reactions. This guide will focus on two primary pathways: the formation of functionalized phenolic resins through reaction with formaldehyde, and the synthesis of aromatic Schiff base polymers via condensation with diamines.
Performance Comparison of Functionalized Phenolic Resins
Phenolic resins are known for their excellent thermal stability, chemical resistance, and mechanical properties. The incorporation of a formylphenyl group, as in this compound, is expected to enhance certain properties such as crosslinking density and thermal performance. The following table compares the properties of a standard phenol-formaldehyde (PF) resin with those of various functionalized phenolic resins, including bio-based alternatives like lignin and tannin-modified resins. This comparison provides a benchmark for the anticipated performance of a this compound-based phenolic resin.
Table 1: Performance Data of Functionalized Phenolic Resins
| Property | Standard PF Resin | Lignin-based PF Resin (30% Lignin) | Tannin-based PF Resin (40% Tannin) | Expected Range for this compound-based Resin |
| Thermal Properties | ||||
| Glass Transition Temperature (Tg) (°C) | ~125 | 130-150 | 140-160 | 150-180 |
| Decomposition Temperature (TGA, 5% weight loss) (°C) | 250-300 | 280-320 | 300-350 | 320-380 |
| Char Yield at 800°C (%) | 50-60 | 55-65 | 60-70 | 65-75 |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | 40-60 | 30-50 | 50-70 | 60-80 |
| Flexural Strength (MPa) | 70-100 | 60-90 | 80-110 | 90-120 |
| Bonding Strength (MPa) | 1.43 | 2.55 | 1.58[1] | 2.0-3.0 |
| Electrical Properties | ||||
| Dielectric Constant (1 MHz) | 4.0-5.0 | 3.5-4.5 | 3.0-4.0 | 3.0-4.0 |
Note: Data for Standard PF, Lignin-based, and Tannin-based resins are compiled from various sources in the literature. The "Expected Range" for the this compound-based resin is a projection based on the influence of aromatic and functional groups on polymer properties.
Performance Comparison of Aromatic Schiff Base Polymers
The formyl group of this compound can readily react with primary amines to form Schiff bases (imines), which can then be polymerized to create aromatic Schiff base polymers. These polymers are known for their high thermal stability, good mechanical properties, and potential for applications in areas like electronics and coatings. This section compares the properties of aromatic Schiff base polymers derived from different aromatic aldehydes and diamines, providing a benchmark for a hypothetical polymer synthesized from this compound and a diamine like ethylenediamine.
Table 2: Performance Data of Aromatic Schiff Base Polymers
| Property | Poly(terephthaldehyde-p-phenylenediamine) | Poly(isophthalaldehyde-p-phenylenediamine) | Poly(4,4'-diformyltriphenylamine-ethylenediamine) | Expected Range for this compound-based Schiff Base Polymer |
| Thermal Properties | ||||
| Decomposition Temperature (TGA, 10% weight loss) (°C) | 450-550 | 400-500 | 350-450 | 400-500 |
| Char Yield at 800°C (%) | 50-60 | 45-55 | 40-50 | 50-60 |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | 80-120 | 70-100 | 60-90 | 70-110 |
| Young's Modulus (GPa) | 3.0-5.0 | 2.5-4.5 | 2.0-4.0 | 2.5-4.5 |
| Electrical Properties | ||||
| Electrical Conductivity (S/cm) | 10⁻¹² - 10⁻¹⁰ | 10⁻¹³ - 10⁻¹¹ | 10⁻¹⁴ - 10⁻¹² | 10⁻¹³ - 10⁻¹¹ |
Note: The data presented is based on typical values found in the literature for aromatic Schiff base polymers. The "Expected Range" for the this compound-based polymer is an estimation based on its anticipated molecular structure.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of functionalized phenolic resins and aromatic Schiff base polymers. These can be adapted for the use of this compound as a starting monomer.
Synthesis of a Functionalized Phenolic Resin (Resol-type)
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (catalyst)
-
Ethanol (solvent)
-
Distilled water
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, dissolve this compound in ethanol.
-
Add the formaldehyde solution to the flask. The molar ratio of formaldehyde to the phenolic monomer is typically between 1.5 and 3.0 for resol-type resins.
-
Slowly add a catalytic amount of sodium hydroxide solution while stirring.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for 2-4 hours with continuous stirring.
-
Monitor the viscosity of the reaction mixture. Once the desired viscosity is reached, cool the mixture to room temperature.
-
Neutralize the catalyst with a dilute acid (e.g., acetic acid).
-
The resulting resin can be used as a solution or the solvent can be removed under reduced pressure to obtain a solid resin.
Synthesis of an Aromatic Schiff Base Polymer
Materials:
-
This compound
-
An aromatic or aliphatic diamine (e.g., ethylenediamine, p-phenylenediamine)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)
-
Acetic acid (catalyst, optional)
Procedure:
-
Dissolve an equimolar amount of this compound and the diamine in a suitable solvent (e.g., DMF or DMSO) in a reaction flask equipped with a stirrer and a reflux condenser.[2]
-
Add a few drops of glacial acetic acid as a catalyst, if necessary.
-
Heat the reaction mixture to 120-150°C and reflux for 8-24 hours.[2]
-
The formation of the polymer may be indicated by a change in viscosity or the precipitation of the product.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a non-solvent (e.g., methanol or water) to precipitate the polymer.
-
Filter the polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst, and dry it under vacuum.
Visualizations
Synthesis Pathway Diagrams
Caption: Reaction pathways for this compound-based polymers.
Experimental Workflow Diagram
Caption: General workflow for synthesis and characterization.
References
Comparative Analysis of 4-(3-Formylphenyl)phenol: A Guide to Analytical Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data for 4-(3-Formylphenyl)phenol and its structural isomer, 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde. Detailed experimental protocols for key analytical techniques are presented, alongside a discussion of their relative performance. This document aims to serve as a valuable resource for the cross-validation of analytical data and method development for this class of compounds.
Introduction to this compound and Its Alternatives
This compound, also known as 4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde, is a biphenyl derivative containing both a phenol and a benzaldehyde functional group. Biphenyl derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique structural properties.[1] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (formyl group) in this compound makes it an interesting candidate for biological screening and as a building block in organic synthesis.
For comparative analysis, 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde has been selected as a primary alternative. This structural isomer shares the same molecular formula and key functional groups, providing a relevant benchmark for analytical method specificity and performance. Other related compounds, such as 4-hydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde, can also be considered for broader comparisons of analytical methodologies.[2][3]
Quantitative Data Summary
The following tables summarize the key analytical data for this compound and its alternative, 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde.
Table 1: Physicochemical Properties
| Property | This compound | 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde |
| Molecular Formula | C₁₃H₁₀O₂ | C₁₃H₁₀O₂ |
| Molecular Weight | 198.22 g/mol | 198.22 g/mol [4] |
| CAS Number | 2759298-09-7 (Predicted) | 100980-82-3[5] |
| Appearance | Solid (Predicted) | Solid[4] |
| Melting Point | Not available | Not available |
Table 2: Spectroscopic Data
| Spectroscopic Technique | This compound (Predicted/Typical Values) | 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde (Predicted/Typical Values) |
| ¹H NMR (ppm) | Aldehyde H: ~9.9-10.1 (s), Phenolic OH: ~5.0-6.0 (br s), Aromatic H: ~6.9-7.9 (m) | Aldehyde H: ~9.9-10.1 (s), Phenolic OH: ~5.0-6.0 (br s), Aromatic H: ~6.9-7.9 (m) |
| ¹³C NMR (ppm) | Carbonyl C: ~192, Aromatic C: ~115-160 | Carbonyl C: ~192, Aromatic C: ~115-160 |
| FT-IR (cm⁻¹) | O-H stretch (broad): ~3200-3500, C=O stretch: ~1680-1700, C-O stretch: ~1200-1250, Aromatic C=C stretch: ~1450-1600 | O-H stretch (broad): ~3200-3500, C=O stretch: ~1680-1700, C-O stretch: ~1200-1250, Aromatic C=C stretch: ~1450-1600 |
| UV-Vis λmax (nm) | ~270-280 (in ethanol or methanol) | ~270-290 (in ethanol or methanol) |
Table 3: Chromatographic Data
| Chromatographic Method | This compound | 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde |
| HPLC Retention Time | Dependent on column and mobile phase | Dependent on column and mobile phase |
| GC Retention Time | Dependent on column and temperature program | Dependent on column and temperature program |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of phenolic and aldehydic compounds.
-
Instrumentation : A standard HPLC system equipped with a UV detector is suitable.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. For enhanced selectivity with aromatic compounds, a biphenyl or pentafluorophenyl (PFP) stationary phase can be employed.
-
Mobile Phase : A gradient elution with a mixture of water (acidified with 0.1% formic or acetic acid to suppress ionization of the phenolic hydroxyl group) and an organic solvent like acetonitrile or methanol is typically effective.
-
Detection : UV detection at the λmax of the compound (around 270-290 nm) is recommended for optimal sensitivity.
-
Sample Preparation : Samples should be dissolved in the mobile phase or a compatible solvent like methanol.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like phenols to improve peak shape and thermal stability.
-
Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.
-
Column : A non-polar or medium-polarity capillary column, such as one coated with poly(5%-phenyl-methyl)siloxane, is generally effective for the separation of biphenyl derivatives.[6]
-
Carrier Gas : Helium or hydrogen at a constant flow rate.
-
Temperature Program : An initial oven temperature of around 100-150°C, followed by a ramp to a final temperature of 250-300°C.
-
Injection : Split or splitless injection depending on the sample concentration.
-
Derivatization (Optional) : To improve volatility and peak shape, the phenolic hydroxyl group can be derivatized (e.g., silylation) prior to GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR : Provides information on the chemical environment of hydrogen atoms. The aldehydic proton is expected to appear as a singlet at a high chemical shift (δ 9-10 ppm). Aromatic protons will appear in the range of δ 7-8 ppm, and the phenolic proton will be a broad singlet.
-
¹³C NMR : Provides information on the carbon skeleton. The carbonyl carbon of the aldehyde will be in the δ 190-200 ppm region. The carbon attached to the hydroxyl group will be deshielded (δ 150-160 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
-
Instrumentation : An FT-IR spectrometer.
-
Sample Preparation : The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.
-
Key Vibrational Bands :
-
A broad O-H stretching band around 3200-3500 cm⁻¹ is characteristic of the phenolic hydroxyl group.[7]
-
A strong C=O stretching band for the aldehyde group will be observed around 1680-1700 cm⁻¹.
-
C-O stretching of the phenol will appear around 1200-1250 cm⁻¹.
-
Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
-
Instrumentation : A UV-Vis spectrophotometer.
-
Solvent : Ethanol or methanol are common solvents.
-
Procedure : A dilute solution of the compound is prepared, and the absorbance is measured across the UV-visible range (typically 200-400 nm). The wavelength of maximum absorbance (λmax) is recorded. For phenolic compounds, the λmax is typically around 270-280 nm.[8][9]
Mandatory Visualizations
Suzuki-Miyaura Coupling for Biphenyl Synthesis
A common synthetic route to biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[10][11]
Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of biphenyl compounds.
Analytical Workflow for Impurity Profiling
The identification and quantification of impurities are critical in drug development. A typical analytical workflow for impurity profiling involves a combination of chromatographic separation and spectroscopic identification.[12]
Caption: A typical analytical workflow for pharmaceutical impurity profiling.
Wnt Signaling Pathway Inhibition by Biphenyl Compounds
Biphenyl derivatives have been investigated as potential inhibitors of the Wnt signaling pathway, which is often dysregulated in various cancers.[13][14] These small molecules can interfere with key protein-protein interactions in the pathway.
Caption: Potential inhibition of the Wnt/β-catenin signaling pathway by biphenyl compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. scispace.com [scispace.com]
- 4. 4'-Hydroxy-biphenyl-4-carbaldehyde [oakwoodchemical.com]
- 5. 100980-82-3 | 4'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde | Aryls | Ambeed.com [ambeed.com]
- 6. benchchem.com [benchchem.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. researchgate.net [researchgate.net]
- 9. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. Angene - [1,1'-Biphenyl]-4-carboxaldehyde, 4'-hydroxy- | 100980-82-3 | MFCD00804656 | AG0003CX [japan.angenechemical.com]
- 12. rsc.org [rsc.org]
- 13. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Functionalized Phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of functionalized phenol derivatives, supported by experimental data. Phenolic compounds, a large and diverse group of molecules, are widely recognized for their broad spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] Functionalization of the basic phenol scaffold allows for the modulation of these activities, offering a promising avenue for the development of novel therapeutic agents.[1] This guide summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to aid in the comparative analysis of these compounds.
Data Presentation: Quantitative Comparison of Biological Activities
The biological efficacy of functionalized phenol derivatives is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) for antioxidant, anti-inflammatory, and anticancer activities, and the minimum inhibitory concentration (MIC) for antimicrobial activity. A lower IC50 or MIC value indicates greater potency.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for this assessment.
Table 1: Comparative Antioxidant Activity of Phenol Derivatives (DPPH Assay)
| Compound | Functional Groups | IC50 (µM) | Reference |
| Gallic Acid | 3,4,5-Trihydroxybenzoic acid | 4.05 | [2] |
| Ascorbic Acid | - | 24.42 | [2] |
| Trolox | Vitamin E analog | 30.12 | [2] |
| BHT | 2,6-di-tert-butyl-4-methylphenol | >100 | [2] |
| 2,4-di-tert-butylphenol | 2,4-di-tert-butyl | >100 | [2] |
| Caffeic Acid | 3,4-dihydroxycinnamic acid | - | [1] |
Note: IC50 values can vary depending on the specific experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of phenol derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative Anti-inflammatory Activity of Phenol Derivatives (NO Inhibition)
| Compound | Cell Line | IC50 (µM) | Reference |
| Curcumin | RAW 264.7 | 14.7 ± 0.2 | |
| Compound 88 (diarylpentanoid derivative) | RAW 264.7 | 4.9 ± 0.3 | |
| Compound 97 (diarylpentanoid derivative) | RAW 264.7 | 9.6 ± 0.5 | |
| L-NAME (standard inhibitor) | RAW 264.7 | - | |
| Flavonoid Fraction (from Melipona beecheii honey) | - | 110 (µg/mL) | [3] |
| Acetylsalicylic acid | - | 50 (µg/mL) | [3] |
Note: Direct comparison of values should be made with caution due to variations in experimental setups.
Anticancer Activity
The cytotoxic effects of functionalized phenols against cancer cell lines are commonly determined using the MTT assay, which measures cell viability.
Table 3: Comparative Anticancer Activity of Phenol Derivatives (MTT Assay)
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| P. curviflorus extract | PC-3 (Prostate) | 25.83 µg/mL | [4] |
| P. acacia extract | PC-3 (Prostate) | 34.12 µg/mL | [4] |
| Bromophenol 15 | KB (HeLa), Bel7402, A549 | 3.09, 3.18, 3.54 µg/mL | [5] |
| Diphlorethohydroxycarmalol (5) | P-388 (Leukemia) | 8.0, 10.5 µg/mL | [5] |
| Dieckol (4) | MCF-7 (Breast) | 64-128 µM | [5] |
Note: The activity is highly dependent on the specific cancer cell line and the structure of the phenolic compound.
Antimicrobial Activity
The antimicrobial efficacy is determined by the lowest concentration of the compound that inhibits the visible growth of a microorganism (MIC).
Table 4: Comparative Antimicrobial Activity of Phenol Derivatives
| Compound | Microorganism | MIC | Reference |
| Thymol | S. epidermidis | 0.5 mM | [6] |
| Carvacrol | S. epidermidis | 0.5 mM | [6] |
| Eugenol | S. epidermidis | 4 mM | [6] |
| Ferulic Acid | S. aureus | 100-1250 µg/mL | [7] |
| Gallic Acid | S. aureus | 500-2000 µg/mL | [7] |
| Caffeic Acid | S. aureus CECT 976 | 1250 µg/mL | [8] |
Note: MIC values are specific to the microbial strain and testing conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation : A stock solution of DPPH is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture : The test compound, at various concentrations, is mixed with the DPPH solution.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement : The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant). The IC50 value is then determined from a dose-response curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity and is widely used to measure cell viability and cytotoxicity.
-
Cell Seeding : Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is read using a microplate reader at a wavelength around 570 nm.
-
Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Agent Dilutions : Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation : A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation : Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture : Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound Treatment and Stimulation : The cells are pre-treated with various concentrations of the test compound for a short period, followed by stimulation with LPS (an inflammatory agent).
-
Incubation : The plate is incubated for a specified time (e.g., 24 hours) to allow for NO production.
-
Nitrite Measurement : The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis : The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Mandatory Visualization
Experimental Workflow Diagrams
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the MTT Cell Viability Assay.
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB Signaling Pathway by Phenol Derivatives.
Caption: Apoptosis Induction by Phenol Derivatives via Intrinsic and Extrinsic Pathways.
References
- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparative Assessment of the Antioxidant and Anticancer Activities of Plicosepalus acacia and Plicosepalus curviflorus: Metabolomic Profiling and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives | MDPI [mdpi.com]
- 6. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(3-Formylphenyl)phenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(3-Formylphenyl)phenol, ensuring compliance with general safety protocols and minimizing risks.
I. Hazard Identification and Classification
Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound. This information is critical for proper handling and segregation of the waste.
Summary of Hazard Information for this compound
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
Data sourced from the Safety Data Sheet for 3-(4-Formylphenyl)phenol[1].
Based on its known hazards, this compound waste should be treated as hazardous chemical waste.
II. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound. This process should be conducted in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents, strong bases, or strong acids[2].
-
Segregation: Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions[3][4]. For example, store it away from acids and bases[3].
2. Waste Containerization:
-
Container Selection: Use a container that is compatible with the chemical. The original container is often the best choice for waste storage[5]. If unavailable, use a clearly labeled, leak-proof container with a secure screw-top cap[3]. Ensure the container is in good condition, free from cracks or deterioration[3].
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion[3].
3. Labeling:
-
Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste"[4].
-
Full Chemical Name: The label must include the full chemical name, "this compound," without abbreviations or chemical formulas[4].
-
Hazard Information: Indicate the primary hazards (e.g., "Irritant").
4. Storage:
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[3][6].
-
Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills[7].
-
Ventilation: Ensure the storage area is well-ventilated[2][8].
-
Incompatible Materials: Store away from incompatible materials[2][7].
5. Disposal Request:
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (often not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup and disposal[5][6].
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or down the drain[7][9][10].
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult your institution's specific guidelines and EHS department for any questions or clarification.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. fishersci.com [fishersci.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. dakotagas.com [dakotagas.com]
- 9. acs.org [acs.org]
- 10. youtube.com [youtube.com]
Personal protective equipment for handling 4-(3-Formylphenyl)phenol
Essential Safety and Handling Guide for 4-(3-Formylphenyl)phenol
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and respiratory tract irritation.[1] Due to its phenolic structure, it should be handled with the same precautions as phenol, which is corrosive, toxic, and can be rapidly absorbed through the skin.
Quantitative Data Summary
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | Chemical-resistant gloves (double-gloving with nitrile or thicker neoprene/butyl rubber gloves recommended), fully buttoned lab coat, apron if splash potential exists.[2][3][4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | ANSI Z87.1-compliant safety glasses or goggles; a face shield is required when a splash hazard is present.[6][7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6] If not in a fume hood, a respirator may be necessary.[8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential when working with this compound.
1. Preparation and Engineering Controls:
-
Risk Assessment: Before beginning any work, perform a risk assessment specific to the planned experiment.
-
Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel time and are located in the same room.[2][5][9]
-
Phenol First Aid Kit: A dedicated first aid kit for phenol exposure should be readily available. This kit should contain polyethylene glycol (PEG 300 or PEG 400), gauze pads, and appropriate gloves.[2][9]
-
Never Work Alone: Always have another person present and aware of the work being conducted.[2]
2. Donning Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves (double-gloving) or a single pair of thicker (8 mil) nitrile or neoprene gloves.[3][4] For extended contact or handling of concentrations greater than 70%, butyl rubber, Viton, or Silver Shield gloves are recommended.[2][4]
-
Eye/Face Protection: Wear safety goggles. If there is a risk of splashing, a face shield must be worn in addition to goggles.[6][8]
-
Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory. A chemical-resistant apron should be worn over the lab coat if there is a significant splash potential.[5][6]
-
Footwear: Wear closed-toe shoes that are impervious to spills.[6]
3. Handling and Experimental Protocol:
-
Weighing: Weigh the solid chemical inside the fume hood.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Heating: Do not heat this compound in open or unvented containers. Phenolic compounds can solidify at lower temperatures, and heating blocked systems can lead to pressure buildup.[8]
-
Centrifugation: If centrifugation is necessary, use sealed safety cups to prevent aerosol generation. Open the tubes inside a fume hood after centrifuging.[5]
4. Post-Experiment Decontamination:
-
Work Surfaces: Wipe down all work surfaces that may have come into contact with the chemical using a soap and water solution.[7]
-
Equipment: Decontaminate all equipment used during the experiment according to standard laboratory procedures for hazardous chemicals.
Emergency and Disposal Plan
1. Spill Response:
-
Small Spills: For spills under 50 ml, absorb the material with sand, vermiculite, or other inert absorbent material.[10] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not use water to clean up spills, as it may spread the contamination.[8]
-
Large Spills: Evacuate the immediate area and notify others. Alert your institution's environmental health and safety (EHS) department or emergency response team.[7]
2. First Aid Measures:
-
Skin Contact: This is a medical emergency. Rapid decontamination is critical.[2]
-
Immediately remove all contaminated clothing, including shoes and watches.[6][9]
-
Wipe the affected area with gauze pads soaked in polyethylene glycol (PEG 300 or 400) for at least 15 minutes or until the odor of phenol is no longer detectable.[2][7][9]
-
If PEG is not available, flush the area with a high-density drenching of water from a safety shower for at least 15 minutes. Lesser amounts of water can dilute the phenol and increase the area of exposure.[2][9]
-
Seek immediate medical attention.[7]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
3. Waste Disposal:
-
Chemical Waste: All this compound waste, including unused product and solutions, must be collected in a sealed, properly labeled hazardous waste container.[5][10]
-
Contaminated Materials: Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be placed in a sealed, leak-tight container and disposed of as hazardous waste.[12]
-
Disposal Method: The preferred method for disposal is incineration at a licensed chemical disposal facility.[10][12] Do not dispose of this chemical down the drain.[10]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. safety.duke.edu [safety.duke.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. monash.edu [monash.edu]
- 7. twu.edu [twu.edu]
- 8. petrochemistry.eu [petrochemistry.eu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
